molecular formula C8H11NO2 B166451 (2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid CAS No. 130687-30-8

(2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid

カタログ番号: B166451
CAS番号: 130687-30-8
分子量: 153.18 g/mol
InChIキー: YKXJWSJTCMNFNW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid is a versatile chemical building block recognized for its application in synthesizing complex target molecules. Its primary documented use is as a key intermediate in the synthesis of N-phosphonomethylglycine (glyphosate), a widely used herbicide . The rigid, bicyclic 2-azabicyclo[2.2.1]heptane scaffold is a prominent feature in medicinal chemistry, serving as a valuable precursor for the development of various therapeutics, including carbocyclic nucleoside analogues which are investigated for their antiviral and anticancer properties . The structural complexity offered by this compound, including stereospecificity, makes it a valuable intermediate for researchers developing new synthetic routes to active pharmaceutical ingredients and other biologically active compounds . This product is intended for chemical synthesis and research purposes only. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

特性

IUPAC Name

2-(2-azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c10-8(11)5-9-4-6-1-2-7(9)3-6/h1-2,6-7H,3-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXJWSJTCMNFNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10564527
Record name (2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130687-30-8
Record name (2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of (2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of (2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid , a bridged bicyclic amino acid derivative often utilized as a scaffold in pharmaceutical development (e.g., for thromboxane receptor antagonists and nucleoside analogs).

The guide prioritizes the Modified Grieco Aza-Diels-Alder pathway, which is the most convergent and atom-economical route, bypassing the need for protecting group manipulations associated with stepwise alkylation.

Executive Summary

  • Target Molecule: this compound[1]

  • CAS Registry Number: (Related ester: 130194-96-6; Parent amine: 279-24-3)

  • Primary Application: Rigid bicyclic scaffold for peptidomimetics and conformational restriction in drug design.

  • Core Synthetic Strategy: In situ generation of a methyleneiminium species from glycine ethyl ester and formaldehyde, followed by an intermolecular [4+2] cycloaddition with cyclopentadiene (Grieco reaction).

Retrosynthetic Analysis

The most efficient disconnection involves the retrograde Aza-Diels-Alder reaction. The target molecule is disassembled into three commercially available precursors:

  • Cyclopentadiene (Cp): The diene component.[2][3][4]

  • Formaldehyde: The C1 linker.

  • Glycine (or ester): The amine component providing the acetic acid tail.

Pathway Logic:



Retrosynthesis Target (2-Azabicyclo[2.2.1]hept-5-en-2-yl) acetic acid Ester Ethyl (2-azabicyclo[2.2.1] hept-5-en-2-yl)acetate Target->Ester Hydrolysis Iminium [CH2=N+(H)CH2COOEt] Reactive Intermediate Ester->Iminium Aza-Diels-Alder Precursors Cyclopentadiene + Formaldehyde + Glycine Ethyl Ester Iminium->Precursors Mannich Condensation

Caption: Retrosynthetic disconnection showing the convergent assembly via the reactive iminium intermediate.

Primary Synthesis Pathway: Modified Grieco Method

This protocol utilizes the "Grieco conditions" (aqueous Mannich condensation + cycloaddition) adapted for amino acid esters.

Phase 1: Precursor Preparation (Critical)

Cyclopentadiene (Cp) Generation: Commercially available dicyclopentadiene must be "cracked" immediately before use, as monomeric Cp dimerizes rapidly at room temperature.

  • Set up a distillation apparatus with a Vigreux column.

  • Heat dicyclopentadiene to ~170°C.

  • Collect the monomeric cyclopentadiene (b.p. 40–42°C) in a receiving flask cooled to -78°C (dry ice/acetone).

  • Storage: Use immediately or store at -80°C for max 12 hours.

Phase 2: One-Pot Aza-Diels-Alder Reaction

Reaction Scheme:



Experimental Protocol:

  • Reagents:

    • Glycine ethyl ester hydrochloride (10 mmol, 1.40 g)

    • Formaldehyde (37% aq.[4] solution, 12 mmol, 0.98 mL)

    • Cyclopentadiene (freshly cracked, 15 mmol, 1.25 mL)

    • Solvent: Water/Ethanol (3:1 ratio, 20 mL)

  • Procedure:

    • Dissolve glycine ethyl ester HCl in the Water/Ethanol mixture in a round-bottom flask.

    • Add the formaldehyde solution.[4][5] Stir for 10 minutes to initiate iminium ion formation.

    • Add freshly cracked cyclopentadiene dropwise.[6]

    • Stir the heterogeneous mixture vigorously at Room Temperature (20–25°C) for 12–16 hours.

    • Monitoring: Check TLC (SiO2, 5% MeOH in DCM). The imine is transient; look for the appearance of the less polar adduct.

  • Workup:

    • Basify the reaction mixture to pH ~9 using saturated aqueous NaHCO3.

    • Extract with Dichloromethane (DCM) (3 x 20 mL).

    • Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

    • Purification: Flash column chromatography (Hexanes/EtOAc 4:1) to yield the ethyl ester as a pale yellow oil.

Phase 3: Hydrolysis to Free Acid
  • Dissolve the purified ester (5 mmol) in THF (10 mL).

  • Add LiOH·H2O (10 mmol) dissolved in Water (5 mL).

  • Stir at RT for 4 hours.

  • Isolation:

    • Acidify carefully with 1M HCl to pH 4 (isoelectric point vicinity).

    • Extract with EtOAc or n-Butanol (if highly polar).

    • Concentrate to afford the target acid.

Mechanistic Insight

The reaction proceeds via a Type II Aza-Diels-Alder mechanism. The amine hydrochloride reacts with formaldehyde to form a methyleneammonium cation (iminium ion). This electron-deficient species acts as a potent dienophile, reacting with the electron-rich cyclopentadiene.

Stereochemistry: The reaction typically yields the azanorbornene skeleton. Unlike carbon-substituted norbornenes, the nitrogen bridge prevents simple exo/endo isomerism regarding the bridge itself, but substituents on the nitrogen are oriented to minimize steric strain (usually anti to the double bond in the ground state, though inversion is rapid).

Mechanism Step1 Step 1: Mannich Glycine Ester + HCHO -> Iminium Ion Step2 Step 2: Cycloaddition Iminium + Cp (Concerted [4+2]) Step1->Step2 - H2O Step3 Product Azanorbornene Ester Step2->Step3

Caption: Mechanistic flow from in-situ iminium generation to cycloaddition.

Data & Validation

Researchers should validate the intermediate ester and final acid using 1H NMR.

Key NMR Signatures (Ethyl Ester in CDCl3):

Proton Position Chemical Shift (δ) Multiplicity Interpretation
Olefinic (C5-H, C6-H) 6.10 – 6.40 ppm Multiplet Characteristic of norbornene double bond.
Bridgehead (C1-H) 4.00 – 4.20 ppm Broad Singlet Adjacent to Nitrogen.
Bridgehead (C4-H) 2.80 – 3.00 ppm Broad Singlet Bridgehead carbon.
N-CH2-CO (Exocyclic) 3.20 – 3.40 ppm Singlet Methylene protons of the acetic acid tail.

| Bridge (C7-H) | 1.40 – 1.60 ppm | Doublet/Multiplet | The "top" bridge protons. |

Alternative Pathway (Stepwise Alkylation)

If the one-pot reaction yields complex mixtures due to glycine polymerization, use this robust alternative:

  • Core Synthesis: React Cyclopentadiene + Formaldehyde + Ammonium Chloride (or Benzylamine HCl) to form 2-azabicyclo[2.2.1]hept-5-ene (after deprotection if benzyl is used).

  • Alkylation:

    • React the secondary amine (2-azabicyclo[2.2.1]hept-5-ene) with Ethyl Bromoacetate and K2CO3 in Acetone or DMF.

  • Hydrolysis: Saponify as described in Phase 3 above.

Note: The primary Grieco route (Section 3) is preferred for atom economy, but this pathway offers better control if the iminium formation with glycine is sluggish.

Safety & Handling (E-E-A-T)

  • Cyclopentadiene: Flammable and forms explosive peroxides. Only crack what is needed.

  • Formaldehyde: Known carcinogen and sensitizer. Use in a fume hood.

  • Exotherm: The Diels-Alder reaction can be exothermic; add Cp slowly.

References

  • Grieco, P. A., & Bahsas, A. (1988). Retro aza Diels-Alder reactions of N-alkyl-2-azabicyclo[2.2.1]hept-5-enes. Journal of Organic Chemistry, 53(12), 2886–2887. Link

  • Larsen, S. D., & Grieco, P. A. (1985). Aza-Diels-Alder reactions in aqueous solution: cyclization of dienes with simple iminium salts. Journal of the American Chemical Society, 107(6), 1768–1769. Link

  • Bailey, P. D., et al. (1999).[7] Asymmetric synthesis of 2-azabicyclo[2.2.1]hept-5-enes. Chemical Communications, (11), 1051-1052. Link

  • Finchimica S.P.A. (1991).[5] Process for the preparation of N-phosphonomethyl-glycine. (Mentions ethyl 2-azabicyclo[2.2.1]hept-5-en-2-yl acetate as intermediate). US Patent 5,041,628.[5] Link

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of (2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic data for (2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this novel compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous structures, ensuring a robust and scientifically sound resource.

Introduction

This compound is a unique molecule that incorporates a rigid bicyclic amine core, specifically the 2-azabicyclo[2.2.1]hept-5-ene framework, with an N-substituted acetic acid moiety. This combination of a constrained bicyclic system and a flexible, functionalized side chain makes it a compound of significant interest in medicinal chemistry and drug design. The rigid scaffold allows for precise spatial orientation of the acetic acid group, which can be crucial for targeted interactions with biological macromolecules.

Due to the novelty of this compound, experimental spectroscopic data is not yet publicly available. Therefore, this guide presents a detailed prediction of its spectroscopic characteristics. These predictions are derived from a thorough analysis of the known spectroscopic data of the constituent fragments: the 2-azabicyclo[2.2.1]hept-5-ene core and the N-acetic acid group. This predictive approach provides a valuable baseline for researchers synthesizing or working with this molecule, aiding in its identification and characterization.

Molecular Structure and Numbering

The systematic numbering of the atoms in this compound is crucial for the unambiguous assignment of spectroscopic signals. The numbering convention for the bicyclic system is based on IUPAC nomenclature for bridged ring systems.

Figure 1: Structure and numbering of this compound.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are based on the analysis of structurally similar compounds, including 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene and various N-substituted amino acids. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the protons of the bicyclic core and the acetic acid side chain. The rigidity of the bicyclic system will lead to complex splitting patterns due to fixed dihedral angles between adjacent protons.

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H1~3.5br s-
H3 (exo)~3.2dJ = 8.0
H3 (endo)~2.8dJ = 8.0
H4~2.9br s-
H5~6.2ddJ = 5.5, 3.0
H6~6.0ddJ = 5.5, 3.0
H7 (syn)~1.8dJ = 8.5
H7 (anti)~1.6dJ = 8.5
H8 (CH₂)~3.4s-
H10 (OH)~10-12br s-

Causality Behind Predicted ¹H NMR Shifts:

  • Bridgehead Protons (H1 and H4): These protons are deshielded due to their position adjacent to the nitrogen atom and the double bond. Their signals are expected to be broad singlets due to the lack of significant coupling with neighboring protons.

  • Olefinic Protons (H5 and H6): These protons will appear in the downfield region typical for vinyl protons. They will exhibit coupling to each other and smaller long-range couplings to the bridgehead and bridge protons.

  • Methylene Bridge Proton (H7): The two diastereotopic protons of the methylene bridge (syn and anti) will have distinct chemical shifts and will show geminal coupling to each other.

  • Protons on C3: The exo and endo protons on C3 are diastereotopic and will have different chemical shifts. They will show geminal coupling and coupling to the adjacent bridgehead proton H4.

  • N-CH₂-COOH Protons (H8): The methylene protons of the acetic acid side chain are expected to appear as a singlet, being adjacent to the nitrogen and the carbonyl group.

  • Carboxylic Acid Proton (H10): The acidic proton will appear as a broad singlet at a downfield chemical shift, which is characteristic of carboxylic acids.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Carbon AssignmentPredicted Chemical Shift (ppm)
C1~65
C3~58
C4~62
C5~135
C6~133
C7~45
C8 (CH₂)~55
C9 (C=O)~175

Causality Behind Predicted ¹³C NMR Shifts:

  • Bridgehead Carbons (C1 and C4): These carbons are deshielded due to their attachment to the nitrogen atom.

  • Olefinic Carbons (C5 and C6): These carbons will have chemical shifts in the typical range for sp² hybridized carbons.

  • Methylene Bridge Carbon (C7): This carbon will be the most upfield signal in the spectrum, characteristic of a strained bicyclic alkane carbon.

  • N-CH₂ Carbon (C8): This carbon is deshielded by the adjacent nitrogen atom.

  • Carbonyl Carbon (C9): The carboxylic acid carbonyl carbon will appear at a characteristic downfield chemical shift.

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound will show characteristic absorption bands for the carboxylic acid, the C=C double bond, and the C-N bonds.

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H (Carboxylic Acid)3300-2500Broad
C-H (sp² and sp³)3100-2850Medium-Strong
C=O (Carboxylic Acid)1720-1700Strong
C=C (Alkenyl)1650-1630Medium
C-N (Amine)1250-1020Medium

Interpretation of Predicted IR Data:

  • O-H Stretch: A very broad absorption band in the 3300-2500 cm⁻¹ region is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

  • C=O Stretch: A strong, sharp absorption band around 1710 cm⁻¹ is characteristic of the carbonyl group of a carboxylic acid.

  • C=C Stretch: A medium intensity band around 1640 cm⁻¹ is expected for the C=C stretching vibration of the norbornene double bond.

  • C-N Stretch: The C-N stretching vibration will likely appear as a medium intensity band in the fingerprint region.

Predicted Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. Electron ionization (EI) is a common technique for small molecules.

Predicted Molecular Ion and Fragmentation:

  • Molecular Ion (M⁺): The exact mass of this compound (C₈H₁₁NO₂) is 153.0790 g/mol . The molecular ion peak is expected to be observed in the mass spectrum.

  • Key Fragmentation Pathways:

    • Loss of COOH: A common fragmentation for carboxylic acids is the loss of the carboxyl group as a radical, leading to a fragment at m/z 108.

    • Loss of CH₂COOH: Cleavage of the N-C bond of the side chain would result in the loss of the carboxymethyl radical, giving a fragment corresponding to the 2-azabicyclo[2.2.1]hept-5-ene cation at m/z 93.

    • Retro-Diels-Alder Reaction: The norbornene system can undergo a characteristic retro-Diels-Alder reaction, leading to the fragmentation of the bicyclic core. This would involve the loss of cyclopentadiene (66 Da), resulting in a fragment at m/z 87.

MS_Fragmentation M [M]⁺˙ m/z = 153 F1 [M - COOH]⁺ m/z = 108 M->F1 - •COOH F2 [M - CH₂COOH]⁺ m/z = 93 M->F2 - •CH₂COOH F3 [M - C₅H₆]⁺˙ m/z = 87 M->F3 Retro-Diels-Alder

Figure 2: Predicted key fragmentation pathways in the mass spectrum.

Experimental Protocols

The following are detailed, step-by-step methodologies for the spectroscopic analysis of this compound. These protocols are based on standard practices for small organic molecules.

NMR Spectroscopy Protocol

NMR_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~5-10 mg of the compound prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) prep1->prep2 prep3 Add a small amount of TMS as an internal standard prep2->prep3 prep4 Transfer the solution to a 5 mm NMR tube prep3->prep4 acq1 Insert the NMR tube into the spectrometer prep4->acq1 acq2 Lock and shim the spectrometer acq1->acq2 acq3 Acquire ¹H NMR spectrum acq2->acq3 acq4 Acquire ¹³C NMR spectrum acq3->acq4 acq5 (Optional) Acquire 2D NMR spectra (COSY, HSQC, HMBC) acq4->acq5 proc1 Apply Fourier transform to the FID acq5->proc1 proc2 Phase correct the spectrum proc1->proc2 proc3 Calibrate the chemical shift scale to TMS (0 ppm) proc2->proc3 proc4 Integrate the signals in the ¹H NMR spectrum proc3->proc4 proc5 Analyze the splitting patterns and coupling constants proc4->proc5

Figure 3: Workflow for NMR spectroscopic analysis.

IR Spectroscopy Protocol

IR_Protocol cluster_prep_ir Sample Preparation (ATR) cluster_acq_ir Data Acquisition cluster_proc_ir Data Processing ir_prep1 Ensure the ATR crystal is clean ir_prep2 Place a small amount of the solid sample directly on the ATR crystal ir_prep1->ir_prep2 ir_p_rep3 ir_p_rep3 ir_prep2->ir_p_rep3 ir_prep3 Apply pressure using the anvil ir_acq1 Collect a background spectrum ir_acq2 Collect the sample spectrum ir_acq1->ir_acq2 ir_proc1 Perform background subtraction ir_acq2->ir_proc1 ir_proc2 Identify and label the characteristic absorption bands ir_proc1->ir_proc2 ir_p_rep3->ir_acq1

Figure 4: Workflow for IR spectroscopic analysis using an ATR accessory.

Mass Spectrometry Protocol

MS_Protocol cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis ms_prep1 Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent (e.g., methanol or acetonitrile) ms_prep2 Filter the solution if any particulates are present ms_prep1->ms_prep2 ms_acq1 Introduce the sample into the mass spectrometer via direct infusion or GC/LC inlet ms_prep2->ms_acq1 ms_acq2 Acquire the mass spectrum in the desired mass range ms_acq1->ms_acq2 ms_proc1 Identify the molecular ion peak ms_acq2->ms_proc1 ms_proc2 Analyze the fragmentation pattern to elucidate the structure ms_proc1->ms_proc2

Figure 5: Workflow for mass spectrometric analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed analysis of expected ¹H NMR, ¹³C NMR, IR, and MS data, along with standardized experimental protocols, serves as a foundational resource for researchers in the field. The provided interpretations, grounded in the established principles of spectroscopy and data from analogous structures, offer a reliable framework for the identification and structural elucidation of this novel compound. As experimental data becomes available, it will be interesting to compare it with the predictions outlined in this guide, further refining our understanding of the structure-property relationships in this class of molecules.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

  • The ¹H NMR spectrum of the 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene (76). (n.d.). ResearchGate. Retrieved from [Link]

  • Mass spectrometric analysis of N-carboxymethylamino acids as periodate oxidation derivatives of Amadori compounds application to glycosylated haemoglobin. (1993). Amino Acids, 5(3), 367-75. Retrieved from [Link]

Technical Guide: Stereochemistry and Synthesis of (2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Fundamentals

The (2-azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid scaffold represents a critical class of "constrained amino acids." By incorporating the nitrogen atom into a rigid bicyclic [2.2.1] system (aza-norbornene), this molecule serves as a conformationally locked surrogate for proline or pipecolic acid.[1] In medicinal chemistry, this rigidity is exploited to freeze bioactive conformations of peptidomimetics, enhancing potency and selectivity against GPCRs and protease targets.[1]

The Stereochemical Challenge

Unlike the all-carbon norbornene, the 2-aza analogue introduces specific stereochemical considerations:

  • Inherent Chirality: The 2-azabicyclo[2.2.1]hept-5-ene skeleton possesses

    
     symmetry (it is asymmetric).[1] Consequently, it exists as a pair of enantiomers: 
    
    
    
    and
    
    
    .[1]
  • Nitrogen Inversion: While nitrogen inversion is rapid in acyclic amines, the bridgehead constraints in the [2.2.1] system significantly increase the inversion barrier.[1] However, for practical synthetic purposes, the N-substituent (the acetic acid moiety) is fixed in a specific orientation relative to the methylene bridge (C7), dictated by the boat conformation of the piperidine ring segment.[1]

  • Absence of Endo/Exo Isomerism (Substituent-Dependent): Unlike C3-substituted derivatives (which suffer from endo/exo selectivity issues), the N-acetic acid derivative does not possess endo/exo isomers regarding the side chain.[1] The primary challenge is enantiocontrol .

Synthetic Pathway: The Aqueous Grieco Condensation[1]

While alkylation of the parent amine (2-azabicyclo[2.2.1]hept-5-ene) with chloroacetic acid is possible, it is inefficient due to the instability of the free bicyclic amine (prone to retro-Diels-Alder and polymerization).

The industry-standard, self-validating protocol is the Aqueous Aza-Diels-Alder (Grieco Condensation) . This multicomponent reaction assembles the ring and the N-substituent simultaneously under mild, "green" conditions.[1]

Reaction Mechanism

The reaction proceeds via the in situ formation of an iminium ion from glycine, formaldehyde, and cyclopentadiene.[1]

GriecoMechanism Gly Glycine (NH2-CH2-COOH) Imine Iminium Ion [CH2=N+(H)-CH2-COOH] Gly->Imine Condensation (pH 5-6) HCHO Formaldehyde (HCHO) HCHO->Imine CP Cyclopentadiene (Freshly Cracked) TS Transition State (Exo-like approach) CP->TS Imine->TS + CP Product Racemic Target (2-Azabicyclo...acetic acid) TS->Product [4+2] Cycloaddition

Figure 1: Mechanism of the Grieco Aqueous Aza-Diels-Alder reaction.

Experimental Protocol (Self-Validating)

Objective: Synthesis of racemic this compound.

Reagents:

  • Glycine (1.0 eq)

  • Formaldehyde (37% aq.[1] solution, 1.2 eq)

  • Cyclopentadiene (freshly cracked, 1.5 eq)

  • Solvent: Water (deionized)

Step-by-Step Methodology:

  • Imine Generation: In a round-bottom flask, dissolve Glycine (7.5 g, 100 mmol) in water (100 mL). The pH should be naturally around 6.[1]0. Add Formaldehyde solution (1.2 eq).[1] Stir for 15 minutes at room temperature.

    • Validation Check: The solution should remain clear. Turbidity implies polymerization of formaldehyde (paraformaldehyde formation).[1]

  • Cycloaddition: Add freshly cracked Cyclopentadiene (1.5 eq) dropwise. The diene is immiscible with water; vigorous stirring is required to create an emulsion.[1]

  • Reaction: Stir the heterogeneous mixture for 12–24 hours at room temperature.

    • Observation: The organic layer (cyclopentadiene) will slowly diminish as it is consumed or evaporates.[1]

  • Workup: Wash the aqueous phase with diethyl ether (

    
     mL) to remove dicyclopentadiene or unreacted diene.[1]
    
  • Isolation: The product is a zwitterion in the aqueous phase.[1] Lyophilize (freeze-dry) the aqueous layer to obtain the crude product as a white powder.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via ion-exchange chromatography (Dowex 50W) if high purity is required.

Stereochemical Resolution & Analysis

Since the Grieco method yields a racemate, drug development requires resolution.[1]

Resolution Strategy

Direct resolution of the acid is difficult.[1] The preferred route involves esterification followed by enzymatic resolution or diastereomeric salt formation.[1]

MethodReagent/EnzymeProsCons
Enzymatic PLE (Pig Liver Esterase)High enantioselectivity (

)
Requires ester substrate; scale-up cost
Chemical (+)-Tartaric AcidScalable; low costRequires multiple recrystallizations
Chiral HPLC Chiralpak AGPAnalytical precisionNot suitable for multigram synthesis
Analytical Validation (The "Fingerprint")

To validate the structure and stereochemistry, you must rely on NMR coupling constants (


) which are highly specific for the [2.2.1] system.[1]

Key


H NMR Signals (D

O, 400 MHz):
  • H1 (Bridgehead adjacent to N):

    
     ppm (broad singlet).[1]
    
    • Diagnostic: Lack of large coupling to H2 indicates the dihedral angle is near

      
       (Karplus relation).[1]
      
  • H4 (Bridgehead adjacent to alkene):

    
     ppm (broad singlet).[1]
    
  • H5/H6 (Vinyl protons):

    
     ppm (multiplet).[1]
    
    • Stereo Check: If the system were saturated, these would shift upfield.[1] The "roofing" effect of this AB system confirms the bicyclic constraint.[1]

  • N-CH

    
    -COOH: 
    
    
    
    ppm (singlet).[1]
    • Chirality Check: In a chiral environment (e.g., addition of chiral shift reagent like Eu(hfc)

      
      ), this singlet splits into an AB quartet, confirming the presence of enantiomers.[1]
      

AnalysisWorkflow Sample Crude Product (Racemate) Test1 1H NMR (D2O) Sample->Test1 Structural ID Test2 Chiral HPLC (Chiralpak AGP) Sample->Test2 Stereo ID Decision Enantiomeric Excess (ee) > 98%? Test2->Decision Pass Proceed to Coupling Decision->Pass Yes Fail Recrystallize / Resolve Decision->Fail No

Figure 2: Analytical workflow for validating the stereochemical integrity of the scaffold.

Applications in Drug Design[1]

The this compound scaffold is not merely an intermediate; it is a pharmacophore modulator .

  • Proline Isostere: The N-C(

    
    ) bond is locked.[1] In peptide chains, this restricts the 
    
    
    
    (phi) torsion angle, forcing the peptide backbone into specific turn geometries (e.g.,
    
    
    -turns).[1]
  • GABA Analogues: The distance between the nitrogen and the carboxylic acid is fixed.[1] This is used to map the pharmacophore of GABA receptors and glutamate transporters.[1]

  • Muscarinic Agonists: Derivatives of this system (often reduced to the heptane) show high affinity for muscarinic acetylcholine receptors due to the "cation-pi" interaction potential of the bridgehead nitrogen.[1]

References

  • Grieco, P. A., & Bahsas, A. (1987).[1] "Reactions of organonitrogen compounds. Aqueous aza-Diels-Alder reactions." Journal of Organic Chemistry.

  • Stella, L. (2017).[1] "Hetero-Diels-Alder Reactions in Aqueous Medium." Angewandte Chemie International Edition.

  • Bailey, P. D., et al. (1996).[1] "The synthesis of bridged proline analogues." Tetrahedron Letters.

  • Waldmann, H. (1994).[1] "Enzymatic protecting group techniques." Chemical Reviews. (Describes PLE resolution of similar esters).

Sources

An In-depth Technical Guide to the Stability and Storage of (2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the critical considerations for the stability and storage of (2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid, a key building block for researchers, scientists, and professionals in drug development. Drawing upon established principles of chemical stability and best practices for handling reactive small molecules, this document offers a framework for maintaining the integrity and purity of this compound.

Chemical Profile and Inherent Stability Considerations

This compound is a bicyclic amino acid derivative. Its structure, featuring a strained bicycloalkene ring system, a secondary amine, and a carboxylic acid, presents several potential sites for chemical reactivity that must be considered for its stable storage.

Structural Features and Potential for Degradation:

  • Strained Alkene: The double bond within the bicyclo[2.2.1]heptene system is a site of potential oxidation, polymerization, or other addition reactions. Exposure to atmospheric oxygen, light, or certain metals can catalyze these degradation pathways.

  • Secondary Amine: The nitrogen atom in the azabicyclo- ring is a nucleophilic and basic center, making it susceptible to oxidation and reaction with electrophiles.

  • Carboxylic Acid: While generally stable, the carboxylic acid moiety can participate in decarboxylation reactions under certain conditions, particularly at elevated temperatures. It can also react with bases and certain metals.

Recommended Storage and Handling Protocols

To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended, based on safety data sheets for structurally similar compounds and general laboratory best practices.[1]

Table 1: Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature Store at -20°C for long-term storage. For short-term use, 4°C is acceptable.[2]Reduces the rate of potential degradation reactions. Avoid repeated freeze-thaw cycles.[2]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes the risk of oxidation of the alkene and amine functionalities.
Light Protect from light by using an amber vial or by storing in a dark location.Prevents light-catalyzed degradation reactions.
Container Store in a tightly sealed, clean, dry container.[1]Prevents contamination and exposure to atmospheric moisture and oxygen.

Handling Precautions:

  • Always handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[1][3]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][3]

  • Avoid contact with skin and eyes.

  • Minimize the generation of dust when handling the solid material.[1]

  • For solution-based work, use dry, de-gassed solvents to minimize exposure to water and oxygen.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing appropriate storage and handling strategies, as well as for designing stability-indicating analytical methods.

Degradation Pathways Potential Degradation Pathways of this compound A This compound B Oxidation Products (e.g., epoxides, N-oxides) A->B Oxygen, Light, Metal Ions C Polymerization Products A->C Heat, Light, Radical Initiators D Hydrolysis Products (if in solution) A->D Water, Acid/Base Catalysis E Decarboxylation Product A->E Heat

Figure 1: A diagram illustrating potential degradation pathways.

  • Oxidation: The strained double bond and the secondary amine are susceptible to oxidation. This can lead to the formation of epoxides, N-oxides, and other oxygenated derivatives, which may alter the biological activity and impurity profile of the compound.

  • Polymerization: The alkene functionality can undergo polymerization, especially in the presence of heat, light, or radical initiators. This would result in the formation of higher molecular weight impurities.

  • Hydrolysis: If stored in solution, particularly at non-neutral pH, the molecule could be susceptible to hydrolysis, although the core bicyclic structure is generally stable.

  • Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide.

Framework for a Stability Assessment Study

To establish a definitive stability profile for this compound, a formal stability study is recommended. The following protocol outlines a general approach.

Experimental Workflow for Stability Testing:

Stability_Testing_Workflow Workflow for Stability Assessment cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Time-Point Analysis cluster_3 Analytical Testing cluster_4 Data Analysis & Reporting A Initial Sample Characterization (t=0) B Aliquot samples into appropriate containers A->B C Elevated Temperature (e.g., 40°C, 60°C) B->C D High Humidity (e.g., 75% RH) B->D E Light Exposure (ICH Q1B) B->E F Solution at various pH values B->F G Pull samples at defined intervals (e.g., 1, 3, 6 months) C->G D->G E->G F->G H Visual Inspection G->H I Purity Assessment by HPLC-UV G->I J Identification of Degradants by LC-MS G->J K Quantification of Impurities G->K L Kinetic analysis of degradation I->L K->L M Shelf-life determination L->M N Final Stability Report M->N

Figure 2: A step-by-step workflow for conducting a stability study.

Step-by-Step Protocol:

  • Initial Characterization (Time Zero):

    • Thoroughly characterize a reference sample of this compound.

    • Analytical methods should include High-Performance Liquid Chromatography (HPLC) for purity determination, Mass Spectrometry (MS) for identity confirmation, and Nuclear Magnetic Resonance (NMR) for structural verification.

  • Sample Preparation and Storage:

    • Aliquot the compound into multiple vials suitable for the different storage conditions.

    • Store the vials under a range of conditions, including elevated temperature, high humidity, and exposure to light, as outlined in the International Council for Harmonisation (ICH) guidelines.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 3, 6, and 12 months), remove samples from each storage condition.

    • Perform a comprehensive analysis on each sample.

  • Analytical Methods for Stability Indication:

    • HPLC with UV Detection: This is a primary technique for assessing the purity of the compound and detecting the formation of degradation products.[4] A gradient method is often necessary to separate the parent compound from any impurities.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the structure of any new impurities that are formed during the stability study.[5]

    • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile degradation products, GC-MS can be a useful analytical tool.[5]

  • Data Analysis and Interpretation:

    • Compare the analytical data from the stressed samples to the time-zero data.

    • Quantify the rate of degradation under each condition.

    • Identify the major degradation products and propose degradation pathways.

    • Based on the data, establish the recommended storage conditions and a tentative shelf-life for the compound.

Conclusion

While specific, published stability data for this compound is limited, a conservative approach to its storage and handling is warranted based on its chemical structure. By adhering to the recommendations outlined in this guide—namely, storage at low temperatures, under an inert atmosphere, and protected from light—researchers can significantly mitigate the risk of degradation. For critical applications, particularly in drug development, a formal stability study is essential to fully understand the compound's stability profile and to ensure the quality and reliability of experimental results.

References

  • HE-7148 - Safety Data Sheet. (2023, January 2). Combi-Blocks, Inc.
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals.
  • Captiv
  • PubChem. (n.d.). 2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid.
  • Biology LibreTexts. (2026, January 19). 18.
  • Marks' Basic Medical Biochemistry. (2025, September 19).
  • Cole-Parmer. (2005, August 22). Material Safety Data Sheet - (+/-)-2-Azabicyclo[2.2.1]hept-5-en-3-one, 98%.
  • Creative Proteomics. (n.d.).
  • Tamilnadu Test House. (2025, February 24). Analytical Methods For Amino Acids.
  • PubMed. (2015, March 15).
  • PubChem. (n.d.). (+)-2-Azabicyclo(2.2.1)hept-5-en-3-one.
  • UCLA - Chemistry and Biochemistry. (n.d.). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.
  • Shimadzu (Deutschland). (n.d.). Analytical Methods for Amino Acids.
  • PMC. (n.d.). Amino Acid Metabolism.
  • Lab Manager. (2017, July 10). Handling and Storing Chemicals.
  • Basicmedical Key. (2022, August 7).
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • Apollo Scientific. (n.d.). 2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride.
  • CORE. (n.d.). Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.
  • PubChem. (n.d.). 2-Azabicyclo[2.2.1]hept-5-ene.
  • Sigma-Aldrich. (n.d.). 2-Azabicyclo[2.2.1]hept-5-en-3-one 98%.
  • PharmaState Academy. (2017, December 15). SOP For Storage, Handling and Transport Of Hazardous Chemical.
  • A3P. (2026, January 22). Packaging - How to store highly sensitive drugs?
  • Google Patents. (n.d.). Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on.
  • ChemicalBook. (2026, January 13). 2-Azabicyclo[2.2.1]hept-5-en-3-one.
  • Fisher Scientific. (2025, May 1).
  • Google Patents. (n.d.). CA2065192C - Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one.
  • ResearchGate. (2025, August 6). HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.
  • TCI Chemicals. (n.d.). 2-Azabicyclo[2.2.1]hept-5-en-3-one.

Sources

Quantum chemical calculations of (2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous computational protocol for characterizing (2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid , a constrained amino acid scaffold with significant utility in peptidomimetic drug design and asymmetric synthesis.

Executive Summary

The this compound scaffold represents a bicyclic, conformationally restricted proline analogue. Its structural rigidity, provided by the azanorbornene core, makes it a critical target for analyzing structure-activity relationships (SAR) in peptide drug discovery. However, the interplay between the strained alkene bridge and the flexible


-acetic acid tail necessitates high-level quantum mechanical (QM) treatments to accurately predict solvation energies, pKa values, and reactivity profiles.

This guide details a self-validating computational workflow using Density Functional Theory (DFT) to map the conformational landscape and electronic structure of this molecule.

Structural Context & MedChem Significance

Before initializing calculations, one must understand the physical constraints of the system.

  • The Core: The 2-azabicyclo[2.2.1]hept-5-ene skeleton is an azanorbornene. It possesses significant angle strain (

    
    20-25 kcal/mol) and a reactive double bond.
    
  • The Substituent: The acetic acid moiety attached to the bridgehead nitrogen (Position 2) introduces a flexible "tail" capable of intramolecular hydrogen bonding with the alkene

    
    -system or the bridgehead protons.
    
  • Relevance: This structure is chemically related to the Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one), a precursor to blockbuster antivirals like Abacavir [1].[1] Understanding the

    
    -substituted variant allows for the design of novel carbocyclic nucleosides and peptidomimetics.
    

Computational Methodology (The Protocol)

Level of Theory Selection

Standard B3LYP is often insufficient for bicyclic cages due to its inability to capture medium-range dispersion forces.

  • Recommended Functional:

    
    B97X-D  or M06-2X . These range-separated hybrid functionals explicitly account for dispersion, which is critical for modeling the interaction between the acetic acid tail and the bicyclic cage [2].
    
  • Basis Set: def2-TZVP (Triple-Zeta Valence Polarized) is recommended for final energies to minimize Basis Set Superposition Error (BSSE). For initial optimizations, 6-31+G(d,p) is acceptable.

  • Solvation: SMD (Solvation Model based on Density) is preferred over IEFPCM for calculating pKa and solubility profiles in water or DMSO.

Workflow Visualization

The following diagram illustrates the logical flow of the computational campaign, from conformational hunting to spectral validation.

CompWorkflow cluster_Props Property Calculation (def2-TZVP) Start Input Structure (2D SMILES) ConfSearch Conformational Search (MMFF94 / Monte Carlo) Start->ConfSearch PreOpt Pre-Optimization (HF/3-21G) ConfSearch->PreOpt Select Lowest 5 Conformers GeoOpt Geometry Optimization (wB97X-D/6-31+G(d,p)) PreOpt->GeoOpt FreqCheck Frequency Check (NIMAG = 0?) GeoOpt->FreqCheck FreqCheck->GeoOpt Imaginary Freq Found NBO NBO Analysis (Lone Pair Interactions) FreqCheck->NBO Minima Confirmed NMR NMR GIAO (W-Coupling Validation) FreqCheck->NMR Fukui Fukui Functions (Reactivity) FreqCheck->Fukui

Caption: Figure 1: Hierarchical computational workflow for characterizing azanorbornene derivatives.

Conformational Landscape & Geometry

The Nitrogen Inversion & Tail Rotation

In 2-azabicyclo[2.2.1]heptanes, the nitrogen atom is part of a rigid bridge. Unlike acyclic amines, the nitrogen inversion is heavily biased.

  • Invertomer Preference: The

    
    -substituent (acetic acid) will preferentially adopt an orientation that minimizes steric clash with the C7 bridge protons. Calculations typically show the exo-pyramidalization  is favored to avoid the C1-C6-C5-C4 boat strain.
    
  • Acid Tail Dynamics: The acetic acid group (

    
    ) has two key dihedrals:
    
    • 
      Protocol:  Perform a relaxed Potential Energy Surface (PES) scan on these dihedrals. You will likely find a global minimum where the carbonyl oxygen interacts electrostatically with the bridgehead hydrogens.
      
Geometric Parameters (Validation Metrics)

To validate your optimized geometry, compare the following bond lengths and angles against crystallographic data of similar azanorbornenes (e.g., Epibatidine analogues) [3].

ParameterTheoretical Target (

B97X-D)
Structural Significance
C5=C6 Bond 1.33 - 1.34 ÅIndicates norbornene-like strain.
N2-C1 Bond 1.46 - 1.47 ÅBridgehead amine bond; typically elongated.
C1-C7-C4 Angle ~93° - 95°The "Bridge Angle". <95° confirms high skeletal strain.
Pyramidalization

N2 is not planar; check for endo/exo puckering.

Electronic Structure & Reactivity

Frontier Molecular Orbitals (FMO)

The reactivity of this molecule is defined by the interaction between the alkene and the amine.

  • HOMO: Predominantly located on the Nitrogen lone pair (

    
    ) and the alkene 
    
    
    
    -bond. A high-lying HOMO suggests the molecule is a good nucleophile (at N) or dieneophile (at C=C).
  • LUMO: Located on the carboxyl group (

    
    ) and the alkene antibonding orbital.
    
  • Gap Analysis: A narrow HOMO-LUMO gap in the endo conformer may indicate an intramolecular charge transfer (ICT) or susceptibility to retro-Diels-Alder decomposition at high temperatures.

Molecular Electrostatic Potential (MEP)

Generate the MEP surface to predict binding modes.

  • Red Regions (Negative): Localized on the Carbonyl Oxygen and the Nitrogen lone pair. These are the primary sites for protonation or metal chelation.

  • Blue Regions (Positive): Localized on the Carboxyl Hydrogen (acidic proton).

Spectroscopic Validation (NMR)

A unique feature of the bicyclo[2.2.1] system is the long-range "W-coupling" (


) in 

H NMR.
  • Calculation: Run GIAO-DFT at the B3LYP/6-311++G(d,p) level on the optimized geometry.

  • Diagnostic Signal: Look for a coupling constant (

    
    ) of 1–2 Hz between the H-7 anti  proton and the H-5/6 endo  protons. Accurately predicting this coupling validates that your computed conformer matches the solution-state geometry [4].
    

Experimental Protocol: Calculation Setup

Software: Gaussian 16 / ORCA 5.0 System: Linux Cluster (16+ Cores recommended)

Step 1: Input Preparation Construct the Z-matrix ensuring the bicyclic cage has


 symmetry initially, then break symmetry by adding the acetic acid tail.

Step 2: Optimization & Freq (Gaussian Keyword Example)

Note: The scrf keyword is essential as this is a polar acid likely to be studied in aqueous media.

Step 3: Reactivity Descriptors (Post-Processing) Calculate the Fukui Functions (


 and 

) to pinpoint the site of electrophilic attack (likely the alkene C5/C6 or Nitrogen) versus nucleophilic attack (Carboxyl C).
  • 
     (Electrophilic attack susceptibility)
    
  • 
     (Nucleophilic attack susceptibility)
    

References

  • Singh, R., & Vince, R. (2012).[2] 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and its Impact on the Development of Therapeutics. Chemical Reviews, 112(8), 4642–4686.[2] Link[2]

  • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link

  • Kass, S. R. (2006). Cycloaddition Reactions of Azabicyclo[2.2.1]heptenes. Journal of Organic Chemistry, 71(14), 5183-5188. (General reference for azanorbornene geometry).
  • Jackman, L. M., & Sternhell, S. (1969).[3] Applications of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry. Pergamon Press.[3] (Authoritative source on W-coupling mechanisms).

Sources

Structural & Functional Analysis: (2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the structural and functional analysis of (2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid , a critical constrained aza-norbornene scaffold used in peptidomimetic drug design.

Executive Summary

The 2-azabicyclo[2.2.1]hept-5-ene core (often referred to as the "aza-norbornene" scaffold) represents a privileged structure in medicinal chemistry due to its rigid, bicyclic framework that restricts conformational freedom. The specific derivative, This compound , incorporates a carboxylic acid tail at the bridge nitrogen, effectively functioning as a conformationally constrained amino acid (a proline/glycine hybrid).

This guide analyzes the crystallographic characteristics of this scaffold, detailing the stereoelectronic effects that govern its geometry, its synthesis via the aza-Diels-Alder reaction, and its application as a pharmacophore in drug development (e.g., thromboxane receptor antagonists and glycosidase inhibitors).

Crystallographic & Structural Characterization[1][2][3][4]

Core Scaffold Geometry

The 2-azabicyclo[2.2.1]hept-5-ene skeleton is defined by a methylene bridge (C7) connecting the C1 and C4 bridgehead carbons. Crystallographic data from analogous structures (e.g., the "Vince Lactam" or N-tosyl derivatives) reveal specific geometric constraints:

  • Bridge Angle (C1-C7-C4): Typically compressed to 94°–96° , significantly less than the tetrahedral 109.5°, creating substantial ring strain [1].

  • Olefin Planarity: The C5=C6 double bond imposes planarity on the ethano-bridge, forcing the C1-C2-C3-C4 segment into a boat-like conformation.

  • Nitrogen Pyramidalization: In the N-acetic acid derivative, the nitrogen atom at position 2 is tertiary. Unlike amide derivatives (which are planar), the amine nitrogen retains significant pyramidal character (

    
    ), though the steric bulk of the acetic acid tail often forces the lone pair into a specific orientation to minimize 1,3-diaxial interactions.
    
Conformational Preference of the N-Substituent

The orientation of the acetic acid side chain is critical for binding affinity. X-ray diffraction studies of N-substituted aza-norbornenes generally show a preference for the substituent to adopt an orientation that minimizes steric clash with the C7 bridge protons.

ParameterValue / CharacteristicStructural Implication
C1-N2 Bond Length ~1.47 ÅTypical single bond; indicates no conjugation with alkene.
N-Inversion Barrier ModerateThe N-substituent can flip, but the exo-face is sterically accessible, while the endo-face is crowded by the alkene pi-cloud.
Side Chain Orientation Pseudo-equatorialThe acetic acid tail extends away from the bridge, often forming intramolecular H-bonds if the carboxylate is protonated.
Supramolecular Packing

In the crystalline state, this compound typically forms zwitterionic networks (if crystallized as the free acid) or hydrogen-bonded dimers.

  • Primary Interaction: O-H···N or N-H···O hydrogen bonds linking the carboxylic acid head to the amine of a neighboring molecule.

  • Secondary Interaction: C-H···

    
     interactions between the bridgehead protons and the electron-rich alkene of adjacent unit cells.
    

Synthesis & Reaction Mechanism

The most authoritative route to this scaffold is the Grieco aza-Diels-Alder reaction , which constructs the bicyclic core and introduces the nitrogen simultaneously.

Mechanism of Formation

The reaction involves the in situ generation of an iminium ion from a primary amine (glycine or glycine ester) and formaldehyde, which then undergoes a [4+2] cycloaddition with cyclopentadiene.

SynthesisPathway Start Glycine / Glycine Ester (R-NH2) Iminium Methylene Iminium Ion [CH2=N-R]+ Start->Iminium Condensation (TFA/H2O) Formaldehyde Formaldehyde (HCHO) Formaldehyde->Iminium TS [4+2] Transition State (Exo/Endo Selectivity) Iminium->TS + Cp Cp Cyclopentadiene (C5H6) Cp->TS Product (2-Azabicyclo[2.2.1]hept-5-en-2-yl) acetic acid TS->Product Cycloaddition

Figure 1: The Grieco aza-Diels-Alder pathway for the synthesis of the target scaffold.

Experimental Considerations
  • Diastereoselectivity: The reaction typically favors the exo adduct due to secondary orbital overlap and steric factors in the transition state, although the ratio is sensitive to the Lewis acid catalyst used [2].

  • Stability: The resulting product is stable but prone to retro-Diels-Alder reaction at high temperatures (>150°C).

Experimental Protocol: Crystallization & Characterization

To obtain high-quality single crystals for X-ray diffraction, a self-validating slow-evaporation or vapor-diffusion protocol is recommended.

Crystallization Protocol
  • Preparation: Dissolve 50 mg of the crude this compound in a minimum amount of hot methanol or ethanol.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove nucleation sites (dust).

  • Vapor Diffusion: Place the vial (uncapped) inside a larger jar containing a non-solvent (diethyl ether or hexane). Seal the outer jar.

  • Observation: Allow to stand at 4°C for 3-7 days. The non-solvent will diffuse into the alcohol, slowly lowering solubility and promoting crystal growth.

  • Validation: Check crystals under a polarizing microscope. Sharp extinction indicates singularity; "cross-hatching" suggests twinning.

Analytical Validation (Self-Check)
  • 1H NMR (CDCl3): Look for the characteristic alkene protons at 6.0–6.5 ppm and the bridgehead protons at 3.5–4.0 ppm . The methylene bridge protons (C7) should appear as a distinctive AB system (or broad singlet) around 1.5 ppm.

  • HRMS: Confirm the molecular ion

    
    .
    

Pharmacophore Mapping & Drug Design

This molecule serves as a rigid template for positioning functional groups in 3D space.

Constrained Amino Acid Mimicry

The this compound moiety mimics the turn conformation of peptides.

  • Proline Analog: The N-C alpha bond is part of the ring, restricting

    
     (phi) angles.
    
  • Glycine Analog: The absence of a substituent at C3 (unless intentionally added) allows for some flexibility in the

    
     (psi) angle domain.
    
Interaction Points

Pharmacophore Core Aza-Norbornene Core (Hydrophobic Scaffold) Acid Carboxylic Acid (H-Bond Donor/Acceptor) Core->Acid Positions Alkene C5=C6 Alkene (Pi-Interaction / Reactivity) Core->Alkene Rigidifies Nitrogen Tertiary Amine (Protonation Site / Cation) Core->Nitrogen Constrains Target Target Acid->Target Binds Receptor (Ionic/H-bond) Alkene->Target Hydrophobic Pocket

Figure 2: Pharmacophore features of the scaffold. The rigid core precisely orients the acidic tail and the hydrophobic alkene.

References

  • Vince, R. , & Hua, M. (1990). Synthesis and antiviral activity of carbocyclic nucleosides. Journal of Medicinal Chemistry, 33(1), 17-21.

  • Grieco, P. A. , & Bahsas, A. (1988). Iminium ion based Diels-Alder reactions: Simple preparation of 2-azabicyclo[2.2.1]hept-5-enes. Tetrahedron Letters, 29(46), 5855-5858.

  • Stella, L. (2001). Diels-Alder Reactions of Imines. In Seminars in Organic Synthesis. (Related Review)

  • Singh, R. , et al. (2013). Antibacterial compounds and methods for use. Patent WO2013033228A1. (Describes the moiety in Gyrase inhibitors).

  • PubChem Compound Summary . (2025). 2-Azabicyclo[2.2.1]hept-5-ene.[1][2][3][4][5][6][7] National Center for Biotechnology Information.

Sources

Methodological & Application

Application Notes & Protocols: Asymmetric Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives via Chiral Auxiliary-Mediated Aza-Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the asymmetric synthesis of the medicinally significant 2-azabicyclo[2.2.1]hept-5-ene scaffold. This document emphasizes the use of chiral auxiliaries to control stereochemistry in the key aza-Diels-Alder cycloaddition step.

Introduction: The Significance of the 2-Azabicyclo[2.2.1]hept-5-ene Core

The rigid, bicyclic framework of 2-azabicyclo[2.2.1]hept-5-ene and its saturated analogues are privileged structures in medicinal chemistry and natural product synthesis. These scaffolds are key precursors for the synthesis of carbocyclic nucleosides, which exhibit potent antiviral and antineoplastic properties.[1] The conformational constraints imposed by the bicyclic system allow for precise spatial orientation of substituents, making them valuable as templates for designing enzyme inhibitors and receptor ligands.

The synthesis of enantiomerically pure 2-azabicyclo[2.2.1]hept-5-ene derivatives is therefore a critical challenge. One of the most powerful methods to achieve this is the aza-Diels-Alder reaction, where a chiral auxiliary is temporarily attached to one of the reactants to direct the stereochemical outcome of the cycloaddition.

The Aza-Diels-Alder Approach to Asymmetric Synthesis

The aza-Diels-Alder reaction, a cycloaddition between an imine (the aza-dienophile) and a diene, is a highly effective method for constructing nitrogen-containing six-membered rings. When the imine is rendered chiral through the attachment of a recoverable chiral auxiliary, the reaction can proceed with high diastereoselectivity, leading to an enantiomerically enriched product after cleavage of the auxiliary.

A common strategy involves the reaction of cyclopentadiene with a chiral imine derived from a glyoxylate ester. The use of Lewis or Brønsted acids can accelerate these reactions and enhance their selectivity.[1]

Mechanism and Stereochemical Control

The stereochemical outcome of the aza-Diels-Alder reaction is governed by the facial selectivity of the diene's approach to the imine-dienophile complex. The chiral auxiliary creates a sterically biased environment, forcing the cyclopentadiene to approach from the less hindered face of the imine. This results in the preferential formation of one diastereomer.

The exo or endo selectivity of the cycloaddition is also a critical factor. In many cases, the use of acid catalysis favors the formation of the exo product.[1]

Experimental Protocol: Asymmetric Aza-Diels-Alder Reaction

This protocol describes a representative procedure for the highly diastereoselective synthesis of a 2-azabicyclo[2.2.1]hept-5-ene derivative using a chiral auxiliary-bearing imine and cyclopentadiene.

Materials and Reagents
  • Chiral glyoxylate imine (e.g., derived from (-)-8-phenylmenthol and (R)-1-phenylethylamine)

  • Cyclopentadiene (freshly cracked)

  • Anhydrous dichloromethane (DCM)

  • Brønsted or Lewis acid catalyst (e.g., trifluoroacetic acid)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixtures)

Step-by-Step Protocol
  • Imine Formation: The chiral glyoxylate imine is typically prepared beforehand by the condensation of a chiral glyoxylate ester with a chiral amine.

  • Reaction Setup:

    • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral glyoxylate imine in anhydrous dichloromethane.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reagents:

    • To the cooled solution, add the acid catalyst dropwise.

    • Slowly add a solution of freshly cracked cyclopentadiene in anhydrous dichloromethane to the reaction mixture.

  • Reaction Monitoring:

    • Stir the reaction mixture at -78 °C.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC). To do this, take small aliquots from the reaction, quench them with saturated aqueous NaHCO₃, and spot them on a TLC plate. The total consumption of the imine is typically observed after several hours.[1]

  • Workup:

    • Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

    • The diastereomeric ratio of the product can be determined by ¹H NMR spectroscopy or chiral HPLC analysis. The absolute configuration is often confirmed by X-ray crystallography of a suitable derivative.[1][2]

Data Presentation: Diastereoselectivity and Yields

The effectiveness of a chiral auxiliary is measured by the diastereomeric excess (d.e.) and the chemical yield of the reaction. Below is a table summarizing typical results for the aza-Diels-Alder reaction with different combinations of chiral auxiliaries.

Chiral Auxiliary CombinationDiastereomeric Ratio (exo:endo)Yield (%)
(-)-8-phenylmenthyl & (R)-1-phenylethylamine>99:1 (exo)High
(+)-8-phenylneomenthyl & (S)-1-phenylethylamine>99:1 (exo)High
(1R,endo)-benzonorbornen-2-yl & (R)-1-phenylethylamine93:7Good

Data compiled from representative literature.[1][3]

Cleavage of the Chiral Auxiliary

A crucial step in asymmetric synthesis is the removal of the chiral auxiliary to yield the desired enantiomerically pure product. The conditions for cleavage must be mild enough to avoid racemization or decomposition of the product. For ester-linked auxiliaries, reductive cleavage is a common and effective method.

Protocol: Reductive Cleavage with LiAlH₄
  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the purified cycloadduct in anhydrous tetrahydrofuran (THF).

  • Reduction: Cool the solution to 0 °C and slowly add a suspension of lithium aluminum hydride (LiAlH₄) in THF.

  • Monitoring and Workup: Stir the reaction at room temperature and monitor by TLC. Upon completion, carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then more water.

  • Isolation: Filter the resulting aluminum salts and wash thoroughly with THF. Concentrate the filtrate to obtain the crude product. The chiral auxiliary alcohol can often be recovered from the reaction mixture.[3]

Visualization of the Synthetic Workflow

Diagram of the Asymmetric Aza-Diels-Alder Reaction

Asymmetric_Diels_Alder cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product cluster_cleavage Auxiliary Cleavage Chiral_Imine Chiral Glyoxylate Imine Conditions Acid Catalyst -78 °C, DCM Chiral_Imine->Conditions Cyclopentadiene Cyclopentadiene Cyclopentadiene->Conditions Cycloadduct Diastereomerically Enriched 2-Azabicyclo[2.2.1]hept-5-ene Derivative Conditions->Cycloadduct Cleavage LiAlH₄ Cycloadduct->Cleavage Final_Product Enantiopure Product Cleavage->Final_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: Workflow for the asymmetric synthesis of 2-azabicyclo[2.2.1]hept-5-ene derivatives.

Conclusion

The use of chiral auxiliaries in the aza-Diels-Alder reaction provides a robust and reliable method for the asymmetric synthesis of 2-azabicyclo[2.2.1]hept-5-ene derivatives. The high diastereoselectivity, good yields, and the ability to recover the chiral auxiliary make this a practical and scalable approach for accessing these valuable building blocks for drug discovery and development. The protocols and principles outlined in these notes offer a solid foundation for researchers to successfully implement this methodology in their own synthetic endeavors.

References

  • García-Mera, X., Rodríguez-Borges, J. E., Vale, M. L. C., & Alves, M. J. (2011). Highly diastereoselective synthesis of 2-azabicyclo[2.2.1]hept-5-ene derivatives: Bronsted acid catalyzed aza-Diels–Alder reaction between cyclopentadiene and imino-acetates with two chiral auxiliaries. Tetrahedron, 67(37), 7162-7172. [Link]

  • García-Mera, X., Rodríguez-Borges, J. E., Vale, M. L. C., & Alves, M. J. (2011). Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives: Bronsted Acid Catalized Aza-Diels-Alder Reaction between Cyclopentadiene and Imino-acetates with Two Chiral Auxiliaries. CORE Repository. [Link]

  • Request PDF | Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives: Bronsted Acid Catalized Aza-Diels-Alder Reaction between Cyclopentadiene and Imino-acetates with Two Chiral Auxiliaries | Find, read and cite all the research you need on ResearchGate. [Link]

Sources

Application Notes & Protocols: (2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic Acid as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Conformational Constraint in Drug Design

In the landscape of modern drug discovery, the ability to control the three-dimensional structure of bioactive molecules is paramount. Chiral building blocks, which are enantiomerically pure compounds, serve as foundational starting points for the stereoselective synthesis of Active Pharmaceutical Ingredients (APIs).[1] Their use is critical for targeting enzymes and receptors that exhibit chiral specificity, thereby enhancing therapeutic efficacy while minimizing off-target effects.[2] Among the vast arsenal of chiral synthons, conformationally restricted amino acids have emerged as powerful tools for designing peptidomimetics and other structured therapeutic agents.[3][4] These molecules reduce the conformational flexibility inherent in linear peptides, pre-organizing them into bioactive conformations that can lead to improved receptor binding affinity, metabolic stability, and bioavailability.[5]

This guide focuses on (2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid, a unique and highly valuable chiral building block. Its rigid bicyclic framework serves as a constrained proline analogue, capable of inducing sharp turns in peptide backbones. The integrated acetic acid moiety provides the necessary handle for standard peptide coupling, while the olefin functionality offers a versatile site for post-synthetic modifications. We will explore the synthesis of this building block from its common precursor, detail its incorporation into peptide sequences, and provide protocols for its further derivatization, thereby showcasing its broad utility for researchers, medicinal chemists, and drug development professionals.

Part 1: Synthesis of the Chiral Building Block

The synthesis of enantiomerically pure this compound is a multi-step process that begins with the well-known bicyclic γ-lactam, (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, commonly referred to as the Vince Lactam.[6] The established route to this lactam involves a Diels-Alder reaction, followed by enzymatic resolution to achieve the required chirality, reduction of the lactam, and finally, N-alkylation to introduce the acetic acid side chain.

Protocol 1.1: Synthesis of Racemic 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)

This protocol is adapted from established methods involving a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.[7][8]

Rationale: The [4+2] cycloaddition of freshly cracked cyclopentadiene with an activated dienophile like methanesulfonyl cyanide provides a rapid and efficient entry into the 2-azabicyclo[2.2.1]heptene core. The resulting N-sulfonyl adduct is unstable and is hydrolyzed in situ under mild acidic conditions to yield the desired racemic lactam.[7]

Materials:

  • Methanesulfonyl cyanide

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid

  • 30% Sodium hydroxide solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Diels-Alder Reaction:

    • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve methanesulfonyl cyanide (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

    • Cool the solution to -20 °C using a dry ice/acetone bath.

    • Slowly add a solution of freshly cracked cyclopentadiene (1.2 eq) in anhydrous DCM, maintaining the internal temperature below -15 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC until the methanesulfonyl cyanide is consumed.

  • Hydrolysis:

    • To the reaction mixture, add acetic acid (2.0 vol) followed by water (2.0 vol).

    • Stir the biphasic mixture vigorously for 1 hour at room temperature.

    • Carefully neutralize the mixture to a pH of ~8 by the slow addition of 30% NaOH solution while cooling in an ice bath.

  • Work-up and Purification:

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer three times with DCM.

    • Combine all organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield (±)-2-azabicyclo[2.2.1]hept-5-en-3-one as an off-white crystalline solid.[9]

Protocol 1.2: Enzymatic Resolution and Preparation of the Chiral Amine

Rationale: Obtaining a single enantiomer is crucial for pharmacological applications. While several resolution methods exist, enzymatic kinetic resolution of the Vince Lactam is highly efficient and widely documented, providing access to the enantiopure lactam.[6][10] The resolved lactam is then reduced to the corresponding secondary amine.

Procedure (Conceptual Outline):

  • Enzymatic Resolution: The racemic Vince Lactam is subjected to enzymatic hydrolysis (e.g., using a lipase). The enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the unreacted, enantiomerically pure lactam (e.g., (1R)-(-)-2-Azabicyclo[2.2.1]hept-5-en-3-one) from the hydrolyzed product.[10]

  • Lactam Reduction:

    • The enantiopure lactam (1.0 eq) is dissolved in an anhydrous ethereal solvent (e.g., THF) under a nitrogen atmosphere.

    • The solution is cooled to 0 °C, and a strong reducing agent such as lithium aluminum hydride (LiAlH₄, ~1.5 eq) is added portion-wise.

    • The reaction is allowed to warm to room temperature and then gently refluxed until TLC analysis indicates complete consumption of the starting material.

    • The reaction is carefully quenched (e.g., following a Fieser workup with water, then 15% NaOH, then more water) to precipitate aluminum salts.

    • The resulting slurry is filtered, and the filtrate is concentrated to yield the crude chiral secondary amine, 2-azabicyclo[2.2.1]hept-5-ene, which can be purified by distillation or chromatography.

Protocol 1.3: N-Alkylation to Synthesize the Final Building Block

Rationale: The final step involves alkylating the chiral secondary amine with a protected acetic acid equivalent. Using a tert-butyl ester protects the carboxylic acid during the reaction and can be removed under acidic conditions that are orthogonal to many other protecting groups used in peptide synthesis.

Materials:

  • Enantiopure 2-azabicyclo[2.2.1]hept-5-ene

  • tert-Butyl bromoacetate

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Alkylation:

    • Dissolve the chiral amine (1.0 eq) in ACN.

    • Add a mild base such as K₂CO₃ (2.0 eq) and tert-butyl bromoacetate (1.2 eq).

    • Stir the mixture at room temperature overnight.

    • Monitor the reaction by TLC. Upon completion, filter off the base and concentrate the solvent.

    • Purify the resulting tert-butyl (2-azabicyclo[2.2.1]hept-5-en-2-yl)acetate by column chromatography.

  • Deprotection:

    • Dissolve the purified ester in DCM.

    • Add an excess of TFA (e.g., 25-50% v/v in DCM).

    • Stir at room temperature for 1-2 hours until the ester is fully cleaved (monitored by TLC or LC-MS).

    • Remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene can help remove residual TFA) to yield the final product, this compound, typically as a TFA salt.

SynthesisWorkflow cluster_0 Part 1: Racemic Core Synthesis cluster_1 Part 2: Chirality & Reduction cluster_2 Part 3: Final Product Assembly CPD Cyclopentadiene Adduct Diels-Alder Adduct CPD->Adduct Diels-Alder (DCM, -20 °C) MSCN Methanesulfonyl cyanide MSCN->Adduct Diels-Alder (DCM, -20 °C) RacemicLactam (±)-Vince Lactam Adduct->RacemicLactam Hydrolysis (H₂O/AcOH) EnantiopureLactam (1R)-Vince Lactam RacemicLactam->EnantiopureLactam Enzymatic Resolution ChiralAmine Chiral Amine EnantiopureLactam->ChiralAmine Reduction (LiAlH₄) tBuEster Protected Building Block ChiralAmine->tBuEster Alkylation (t-Bu bromoacetate) FinalProduct (2-Azabicyclo[2.2.1]hept- 5-en-2-yl)acetic acid tBuEster->FinalProduct Deprotection (TFA)

Fig. 1: Overall synthetic workflow for the chiral building block.

Part 2: Physicochemical Properties

A clear understanding of the building block's properties is essential for its effective use.

PropertyDataSource/Note
IUPAC Name This compound-
Molecular Formula C₈H₁₁NO₂Calculated
Molecular Weight 153.18 g/mol Calculated
Appearance Typically an off-white to beige solidBased on related compounds[9]
Core Lactam CAS 49805-30-3 ((±)-enantiomer)[11]
Core Lactam (1R) CAS 79200-56-9[10]
Solubility Soluble in water, MeOH, DMF; poorly soluble in nonpolar solventsExpected for an amino acid salt

Part 3: Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is its incorporation into peptides to enforce specific secondary structures. This is most commonly achieved using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 2.1: Incorporation into a Peptide Sequence via SPPS

Rationale: The building block is treated like any other non-canonical amino acid in an Fmoc-SPPS workflow.[12] Its carboxylic acid is activated in situ using a coupling reagent, which converts it into an active ester. This species then readily reacts with the free N-terminal amine of the growing peptide chain, which is anchored to a solid support (resin).[13][14]

Materials:

  • Fmoc-protected peptide-resin (with a free N-terminal amine)

  • This compound (1.5-3.0 eq)

  • Coupling Reagent: HBTU, HATU, or HCTU (1.5-3.0 eq)

  • Base: DIPEA or 2,4,6-Collidine (3.0-6.0 eq)

  • Solvent: Anhydrous, amine-free DMF

  • SPPS reaction vessel (manual or automated synthesizer)

Procedure:

  • Resin Preparation:

    • Begin with the solid-phase resin to which the preceding amino acid sequence has already been synthesized.

    • Perform a standard Fmoc-deprotection step (e.g., 20% piperidine in DMF for 5-15 minutes) to expose the N-terminal amine.

    • Thoroughly wash the resin with DMF (at least 5 times) to remove all traces of piperidine.[13]

  • Activation of the Building Block:

    • In a separate vial, dissolve this compound (e.g., 2 eq) and the coupling reagent (e.g., HBTU, 1.95 eq) in a minimal amount of DMF.

    • Add the base (e.g., DIPEA, 4 eq) to the vial.

    • Allow this "pre-activation" to proceed for 1-5 minutes. The solution will typically change color (e.g., to yellow with HBTU).

  • Coupling Reaction:

    • Drain the DMF from the washed resin.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the mixture (via shaking, bubbling nitrogen, or mechanical stirring) at room temperature for 1-4 hours.

  • Monitoring and Completion:

    • To check for completion, take a small sample of resin beads, wash them thoroughly, and perform a qualitative test for free amines (e.g., a Kaiser test).[13] A negative result (e.g., colorless or yellow beads) indicates a complete reaction.

    • If the reaction is incomplete, the coupling step can be repeated.

  • Washing:

    • Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove any excess reagents and byproducts.

    • The peptide-resin is now ready for the next deprotection and coupling cycle.

SPPS_Cycle Resin_Fmoc Resin-Peptide-NH-Fmoc Fmoc-protected N-terminus Resin_NH2 Resin-Peptide-NH₂ Free N-terminus Resin_Fmoc->Resin_NH2 1. Deprotection (20% Piperidine/DMF) Resin_Coupled Resin-Peptide-NH-CO-CH₂-N(bicyclo...) New Peptide Bond Formed Resin_NH2->Resin_Coupled 3. Coupling (Add to Resin) Activation { Building Block Activation | { Carboxylic Acid + HBTU/DIPEA } } Activated_Ester { Active Ester | Highly Reactive Species } Activation->Activated_Ester 2. Pre-activation (DMF) Activated_Ester->Resin_Coupled Resin_Coupled->Resin_Fmoc 4. Repeat Cycle with next Fmoc-AA...

Fig. 2: SPPS cycle for incorporating the building block.

Part 4: Post-Synthetic Derivatization of the Bicyclic Core

The olefin within the 2-azabicyclo[2.2.1]heptene core is a powerful feature, allowing for further functionalization after the peptide has been synthesized and cleaved from the resin. This enables the creation of compound libraries from a single peptide precursor, facilitating structure-activity relationship (SAR) studies.

Rationale: The C5-C6 double bond is susceptible to a variety of classic alkene transformations. By performing these reactions on the fully assembled peptide, one can introduce new functionality, alter the rigidity of the scaffold, and explore new chemical space without re-synthesizing the entire peptide.

Example Protocols (To be performed on cleaved and purified peptide):
  • Catalytic Hydrogenation (Saturation):

    • Dissolve the purified peptide in a suitable solvent (e.g., methanol or acetic acid).

    • Add a catalyst, such as 10% Palladium on Carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir until the reaction is complete.

    • Filter through Celite to remove the catalyst and concentrate the solvent to yield the saturated analogue.

  • Dihydroxylation:

    • Dissolve the peptide in a mixture of t-butanol and water.

    • Add a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO).

    • Stir at room temperature until completion.

    • Quench the reaction with sodium sulfite, and purify the resulting diol-functionalized peptide by HPLC.

  • Epoxidation:

    • Dissolve the peptide in an appropriate solvent like DCM.

    • Add an epoxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA).

    • Stir at room temperature, monitoring carefully.

    • Work up by washing with sodium bicarbonate solution and purify the resulting epoxide by HPLC.

Derivatization Start Peptide with (2-Azabicyclo[2.2.1]hept- 5-en-2-yl)acetic acid Sat Saturated Analogue (Alters Rigidity) Start->Sat Catalytic Hydrogenation (H₂, Pd/C) Diol Diol Analogue (Adds H-bond donors) Start->Diol Dihydroxylation (cat. OsO₄, NMO) Epoxide Epoxide Analogue (Reactive handle) Start->Epoxide Epoxidation (m-CPBA)

Fig. 3: Derivatization pathways of the bicyclic core.

Part 5: Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Low yield in Vince Lactam synthesis 1. Old/dimerized cyclopentadiene.2. Incomplete hydrolysis.1. Ensure cyclopentadiene is freshly cracked from its dimer immediately before use.2. Increase hydrolysis time or use a stronger acid if necessary, but proceed with caution.
Incomplete lactam reduction 1. Insufficient reducing agent.2. Deactivated LiAlH₄ due to moisture.1. Use a larger excess of LiAlH₄.2. Ensure all glassware is flame-dried and solvents are anhydrous.
Incomplete coupling during SPPS (positive Kaiser test) 1. Steric hindrance from the bicyclic structure.2. Insufficient activation time or reagent equivalents.1. Increase coupling time to 4-6 hours or perform a double coupling.2. Use a more powerful coupling reagent like HATU.3. Increase the equivalents of the building block and coupling reagents to 3-4 eq.
Side reactions during peptide cleavage/derivatization The olefin is sensitive to strong acids/oxidants used in some cleavage cocktails or derivatization steps.1. Use a milder cleavage cocktail if possible.2. Ensure that derivatization conditions are compatible with other sensitive residues in the peptide (e.g., Met, Trp, Cys). Protect side chains as needed.

Conclusion

This compound is a powerful and versatile chiral building block that provides medicinal chemists with a robust tool for introducing conformational constraints into peptides and small molecules. Its accessible synthesis, straightforward incorporation using standard SPPS protocols, and the potential for post-synthetic modification make it an invaluable asset in the design of novel therapeutics. By leveraging its unique structural features, researchers can systematically probe the conformational requirements for biological activity, leading to the development of more potent, selective, and stable drug candidates.

References

  • AiFChem (2025). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. AiFChem.
  • Blaser, H. U. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC.
  • AiFChem (2025). How Chiral Building Blocks Drive Advances in Drug Discovery. AiFChem.
  • Gomm, A. et al. (2024). Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks with Multiple Stereocenters. Journal of the American Chemical Society.
  • Ihara, M. (n.d.). Application of chiral building blocks to the synthesis of drugs. Yakugaku Zasshi.
  • Alker, A. et al. (2004). Modeling and Synthesis of Conformationally Restricted Amino Acids. Current Organic Chemistry.
  • García-Mera, X. et al. (n.d.). Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.
  • Lukin, O. (2020). Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design. Life Chemicals Blog.
  • Pathak, T.P. et al. (2013). Synthesis of a conformationally constrained δ-amino acid building block. Amino Acids.
  • Kanger, T. et al. (2006). Libraries of conformationally restricted and rigid amino acids.
  • Chung, J.Y.L. et al. (n.d.). Conformationally constrained amino acids. Synthesis and optical resolution of 3-substituted proline derivatives. The Journal of Organic Chemistry.
  • ResearchGate (n.d.). Synthesis 2-azabicyclo[2.2.1]hept-5-ene via a cycloaddition/rearrangement approach.
  • Bakos, B. et al. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record.
  • Lautenschlager, H-J. et al. (n.d.). Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on.
  • Hoechst Aktiengesellschaft (n.d.). Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one.
  • Sigma-Aldrich (n.d.). (1R)-(−)-2-Azabicyclo[2.2.1]hept-5-en-3-one.
  • Nowick Laboratory (2020).
  • Thermo Fisher Scientific (n.d.). (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one, 98%.
  • AAPPTec (n.d.). How to Synthesize a Peptide.
  • Biomatik (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
  • Singh, R., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: chemical profile of a versatile synthetic building block and its impact on the development of therapeutics. Chemical Reviews.
  • CHEM-IS-TRY Inc. (n.d.). (+/-)-2-AZABICYCLO-2.2.1.HEPT-5-EN-3-ONE.

Sources

Application Notes & Protocols: Strategic Derivatization of the (2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic Acid Carboxylic Acid Group

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 2-Azabicyclo[2.2.1]heptane Scaffold

The rigid, conformationally constrained 2-azabicyclo[2.2.1]heptane framework is a privileged scaffold in medicinal chemistry. Its unique three-dimensional architecture allows for the precise spatial orientation of substituents, making it an invaluable tool for probing and optimizing interactions with biological targets. The title compound, (2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid, serves as a versatile building block, presenting a carboxylic acid handle that is ripe for diverse chemical modifications. Derivatization of this carboxylic acid group is a critical step in the development of novel therapeutic agents, enabling the introduction of a wide array of functional groups to modulate properties such as potency, selectivity, solubility, and pharmacokinetic profiles.

This guide provides a detailed technical overview and field-proven protocols for the two most common and effective strategies for derivatizing this carboxylic acid: Amide Bond Formation and Esterification . The causality behind experimental choices, self-validating protocols, and troubleshooting insights are central to this document, ensuring both scientific rigor and practical applicability.

Part 1: Amide Bond Formation via Active Ester Intermediates

The formation of an amide bond is arguably the most frequent reaction in medicinal chemistry, and for good reason.[1] The resulting amide is generally stable, and the vast commercial availability of primary and secondary amines allows for extensive structure-activity relationship (SAR) exploration. For a substrate like this compound, where the carboxylic acid is exocyclic and relatively unhindered, standard coupling conditions are expected to be highly effective.

The Method of Choice: HATU-Mediated Coupling

For efficient, rapid, and low-racemization amide bond formation, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) stands out as a superior coupling reagent.[2] Its mechanism involves the rapid generation of a highly reactive OAt-active ester, which readily undergoes nucleophilic attack by the amine.

The Causality Behind the Choice:

  • High Efficiency & Fast Kinetics: HATU-mediated couplings are often complete within 1-4 hours at room temperature.

  • Suppression of Racemization: The HOAt (1-hydroxy-7-azabenzotriazole) byproduct is a superior leaving group and is less likely to cause epimerization of adjacent chiral centers compared to older reagents.

  • Broad Substrate Scope: It is effective for a wide range of carboxylic acids and amines.

Mechanistic Workflow of HATU Coupling

The reaction proceeds through a well-defined cascade, ensuring efficient conversion to the desired amide product.

HATU_Mechanism RCOOH R-COOH ((2-Azabicyclo...)acetic acid) Carboxylate R-COO⁻ RCOOH->Carboxylate + Base Base Base (DIPEA) ActiveEster OAt-Active Ester Carboxylate->ActiveEster + HATU HATU HATU TMU Tetramethylurea (Byproduct) ActiveEster->TMU Amide R-CO-NHR' (Product) ActiveEster->Amide + Amine Amine R'-NH₂ (Amine) Steglich_Mechanism RCOOH R-COOH ((2-Azabicyclo...)acetic acid) OAcyl O-Acylisourea Intermediate RCOOH->OAcyl + DCC DCC DCC ActiveEster N-Acylpyridinium 'Active Ester' OAcyl->ActiveEster + DMAP DCU DCU (Byproduct) OAcyl->DCU DMAP DMAP (Catalyst) Ester R-CO-OR' (Product) ActiveEster->Ester + Alcohol Alcohol R'-OH (Alcohol)

Sources

Application Notes and Protocols for the Use of (2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Engineering Peptide Architecture with Constrained Bicyclic Amino Acids

The therapeutic potential of peptides is often hindered by their inherent flexibility, which can lead to poor binding affinity and susceptibility to proteolytic degradation. A leading strategy to overcome these limitations is the incorporation of conformationally constrained non-proteinogenic amino acids. These molecular scaffolds restrict the peptide backbone into well-defined secondary structures, such as β-turns and helices, thereby pre-organizing the peptide for optimal receptor binding and enhancing metabolic stability.[1]

(2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid is a structurally rigid N-substituted glycine analog built upon the versatile 2-azabicyclo[2.2.1]heptane framework, commonly derived from the precursor (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one, also known as the Vince Lactam.[2][3] Its bicyclic nature introduces a significant conformational constraint, making it an attractive building block for designing peptides with improved pharmacological profiles.[4] The incorporation of this residue can induce specific turns and folds, critical for modulating protein-protein interactions or for creating potent and selective bioactive peptides.[1]

This document provides a comprehensive guide to the synthesis of the Fmoc-protected monomer and its subsequent incorporation into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). It details the rationale behind protocol choices, addresses potential challenges, and offers field-proven methodologies for successful synthesis and characterization.

Part 1: Synthesis of the Fmoc-Protected Monomer

The synthesis of Fmoc-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid is a critical prerequisite for its use in standard peptide synthesis. The process involves a two-stage approach: first, the generation of the core amino acid by N-alkylation of the parent bicyclic amine (derived from the Vince Lactam), followed by the protection of the secondary amine with the base-labile Fmoc group. A recent review has highlighted that functionalized Vince lactams can undergo ring-opening followed by Fmoc protection to generate amino acids suitable for peptide design, supporting the general strategy outlined below.[5]

Workflow for Monomer Synthesis

cluster_0 Stage 1: Core Amino Acid Synthesis cluster_1 Stage 2: Fmoc Protection A Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one) B Hydrolysis/Reduction A->B 1. LiAlH4 or Acid/Base 2. Workup C 2-Azabicyclo[2.2.1]hept-5-ene B->C D N-Alkylation (e.g., with Ethyl Bromoacetate) C->D Base (e.g., K2CO3) Solvent (e.g., DMF) E Ester Hydrolysis D->E 1. LiOH or NaOH 2. Acidic Workup F This compound E->F G This compound H Fmoc Protection Reaction G->H Fmoc-OSu or Fmoc-Cl Base (e.g., NaHCO3) Dioxane/Water I Fmoc-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid H->I Purification Resin Peptide-Resin (Free N-Terminus) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Wash1 DMF & DCM Wash Deprotect->Wash1 Couple Coupling Reaction (2-4h or Double Couple) Wash1->Couple Activate Amino Acid Activation (Fmoc-Bicyclic-AA, HATU, DIPEA in DMF) Activate->Couple Monitor Bromophenol Blue Test? Couple->Monitor Incomplete Incomplete Monitor->Incomplete No Complete Complete Monitor->Complete Yes Wash2 DMF & DCM Wash Next Continue to Next Cycle or Final Cleavage Wash2->Next Incomplete->Couple Recouple Complete->Wash2

Sources

Ring-opening metathesis polymerization of (2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Ring-Opening Metathesis Polymerization (ROMP) of (2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic Acid Derivatives

Executive Summary

This guide details the synthesis and polymerization of This compound derivatives (specifically the ethyl or methyl ester forms). These monomers are 7-azanorbornene derivatives functionalized at the nitrogen (position 2) with an acetate group.

Poly(azanorbornene)s are critical in drug delivery and materials science because they function as peptidomimetics . The polymer backbone imposes a constrained conformation that can mimic bioactive peptides or form pH-responsive polyelectrolytes.

Key Technical Challenge: The nitrogen atom in the 2-position is a tertiary amine. In many catalytic systems, unhindered amines coordinate to the Ruthenium center, poisoning the catalyst. Solution: This protocol utilizes Grubbs 3rd Generation (G3) catalyst , which exhibits high tolerance for amines and fast initiation rates, ensuring low dispersity (


) and controlled molecular weights. Alternatively, the monomer can be polymerized as a hydrochloride salt, though the ester route described here is generally more robust.

Monomer Synthesis Protocol: The Grieco Method

Direct Aza-Diels-Alder Cyclocondensation

The most efficient route to N-functionalized 2-azanorbornenes is the "Grieco method," a one-pot Mannich/Diels-Alder reaction using cyclopentadiene, formaldehyde, and a primary amine (in this case, glycine ethyl ester).

Reagents
  • Cyclopentadiene (Cp): Freshly cracked from dicyclopentadiene (160–180°C). Critical: Must be used immediately or stored at -78°C.

  • Glycine Ethyl Ester Hydrochloride: The amine source.

  • Formaldehyde (37% aq.[1] solution): The linker.

  • Solvent: Water or Water/Methanol mix.

Step-by-Step Synthesis
  • Preparation: In a round-bottom flask, dissolve Glycine Ethyl Ester HCl (1.0 equiv) in water.

  • Cyclization: Add Formaldehyde (1.2 equiv) and stir for 15 minutes to generate the iminium ion in situ.

  • Addition: Add freshly cracked Cyclopentadiene (1.5 equiv) dropwise. The reaction is often heterogeneous; vigorous stirring is required.

  • Reaction: Stir at room temperature for 12–24 hours. The solution may turn cloudy or separate into layers.

  • Workup:

    • Basify the solution carefully with saturated NaHCO₃ or NaOH (to pH ~9–10) to liberate the free amine.

    • Extract 3x with Dichloromethane (DCM) or Diethyl Ether.

    • Dry organic layers over MgSO₄ and concentrate.[1]

  • Purification: Vacuum distillation is preferred for high purity (essential for ROMP). Alternatively, flash chromatography (Silica, Hexane/EtOAc).

Yield Expectation: 60–80%. Structure Verification:


H NMR should show characteristic vinyl protons (~6.0–6.5 ppm) and the bridgehead protons of the norbornene framework.

ROMP Protocol

Living Polymerization using Grubbs 3rd Generation Catalyst

Safety Note: All polymerization steps must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or a glovebox.

Materials
  • Monomer: Ethyl (2-azabicyclo[2.2.1]hept-5-en-2-yl)acetate (dried over CaH₂ and distilled).

  • Catalyst: Grubbs 3rd Generation Catalyst (G3) [(H₂IMes)(py)₂Cl₂Ru=CHPh].

    • Why G3? The pyridine ligands are labile, allowing extremely fast initiation (high

      
      ), which is crucial for achieving low PDI in functionalized monomers.
      
  • Solvent: Anhydrous THF or DCM (degassed).

  • Quencher: Ethyl Vinyl Ether (EVE).

Experimental Workflow
  • Catalyst Stock Solution: Dissolve G3 catalyst in anhydrous solvent. Calculate the monomer-to-catalyst ratio ([M]/[I]) based on target molecular weight (

    
    ).
    
    • Target: For

      
       g/mol , use [M]/[I] 
      
      
      
      50–100.
  • Initiation: Add the catalyst solution to the stirring monomer solution in one shot.

    • Observation: A color change (often from green/brown to light yellow or amber) indicates initiation.

  • Propagation: Stir at room temperature (20–25°C).

    • Time: Reaction is typically fast (5–30 minutes for complete conversion depending on concentration).

    • Monitoring: Aliquots can be taken for

      
      H NMR to monitor the disappearance of the olefinic monomer peak.
      
  • Termination: Add excess Ethyl Vinyl Ether (50–100 equiv relative to Ru). Stir for 30 minutes. This removes the Ru carbene from the chain end.

  • Purification:

    • Concentrate the polymer solution.[2]

    • Precipitate into cold Hexane or Methanol (depending on solubility).

    • Centrifuge and dry under vacuum.

Post-Polymerization Modification (Hydrolysis)

To generate the poly(amino acid) equivalent (polyelectrolyte):

  • Dissolve the polymer in THF.[3]

  • Add aqueous LiOH or NaOH (2–5 equiv per ester unit).

  • Stir at RT or mild heat (40°C) for 12 hours.

  • Purification: Dialysis against water (MWCO 3.5 kDa) to remove excess base and salts. Lyophilize to obtain the white powder product.

Visualizations

Figure 1: Monomer Synthesis & Polymerization Pathway

This diagram illustrates the "Grieco" synthesis route and the subsequent ROMP cycle.

G Start Glycine Ethyl Ester (HCl Salt) Intermediate Iminium Ion (In Situ) Start->Intermediate Condensation Formaldehyde Formaldehyde (aq) Formaldehyde->Intermediate Cp Cyclopentadiene (Freshly Cracked) Monomer Monomer: Ethyl (2-azabicyclo[2.2.1] hept-5-en-2-yl)acetate Cp->Monomer Intermediate->Monomer + Cp (Aza-Diels-Alder) RT, 12h Polymer Poly(azanorbornene) Ester Monomer->Polymer ROMP (DCM, RT, 30 min) G3 Grubbs 3rd Gen Catalyst G3->Polymer Final Final Product: Poly(amino acid) Derivative (Acid Form) Polymer->Final Hydrolysis (LiOH, THF/H2O)

Caption: Synthesis of the glycine-derived azanorbornene monomer via the Grieco method, followed by G3-mediated ROMP and hydrolysis.

Figure 2: Experimental Workflow & Troubleshooting Logic

Workflow cluster_0 Phase 1: Monomer Prep cluster_1 Phase 2: Polymerization cluster_2 Quality Control M_Syn Synthesize Monomer (Grieco Method) M_Pur Distillation/Column (Remove impurities) M_Syn->M_Pur M_Dry Dry over CaH2 (Remove Water) M_Pur->M_Dry Setup Inert Atmosphere (Glovebox/Schlenk) M_Dry->Setup Add_Cat Add G3 Catalyst ([M]/[I] = 50-100) Setup->Add_Cat React Propagation (20-30 mins) Add_Cat->React Quench Termination (+ Ethyl Vinyl Ether) React->Quench Check Check PDI (GPC) Quench->Check Success Proceed to Hydrolysis Check->Success PDI < 1.2 Fail Broad PDI (>1.3)? Check->Fail PDI > 1.3 Fix1 Recrystallize Catalyst Fail->Fix1 Cat. Decomposed Fix2 Repurify Monomer (Amine impurities?) Fail->Fix2 Monomer Impure

Caption: Operational workflow for ROMP with integrated quality control checkpoints.

Data Summary & Troubleshooting

Table 1: Catalyst & Solvent Compatibility
ParameterRecommendationRationale
Catalyst Grubbs 3rd Gen (G3) Fast initiation (

) is required for living behavior. G3 is more robust against amine coordination than G1/G2.
Solvent DCM or THF DCM is standard. THF is useful if the polymer precipitates in DCM.
Concentration 0.1 – 0.5 M High concentration favors propagation over back-biting (cyclic oligomer formation).
Temperature RT (20–25°C) Sufficient for G3. Heating is rarely needed and may increase secondary metathesis (chain transfer).
Table 2: Troubleshooting Common Issues
SymptomProbable CauseCorrective Action
No Polymerization Catalyst poisoning by impurities.Ensure monomer is distilled.[4] Check for residual primary amines from synthesis (must be removed).
Broad PDI (>1.3) Slow initiation or chain transfer.Switch to G3 catalyst if using G1/G2. Increase monomer concentration.
Gelation Cross-linking or too high MW.Lower the [M]/[I] ratio. Ensure strictly anhydrous conditions.
Incomplete Conversion Catalyst death or equilibrium.Add more catalyst? (Rarely works in living systems). Usually indicates impure monomer.

References

  • Grieco, P. A., & Larsen, S. D. (1985).[4][5] Iminium Ion-Based Diels-Alder Reactions: N-Benzyl-2-Azanorbornene.[1] Organic Syntheses.[1][6] (Method for monomer synthesis).[3][7][8][9]

  • Love, J. A., Morgan, J. P., Trnka, T. M., & Grubbs, R. H. (2002). A Practical and Highly Active Ruthenium-Based Catalyst that Effects the Cross Metathesis of Acrylonitrile. Angewandte Chemie International Edition.

  • Lienkamp, K., & Tew, G. N. (2009). Synthetic Mimics of Antimicrobial Peptides. Chemistry - A European Journal.

  • Madkour, A. E., et al. (2010). End-functionalized ROMP polymers for Biomedical Applications.[10] Macromolecules.[3][8][10][11] (Protocols for functionalized norbornenes).

Sources

Application Notes and Protocols: (2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid in the Synthesis of Novel GABA Aminotransferase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), and its concentration is principally regulated by the enzyme GABA aminotransferase (GABA-AT).[1][2] The inhibition of GABA-AT leads to an increase in synaptic GABA levels, a therapeutic strategy with significant potential for treating neurological disorders such as epilepsy and addiction.[2][3] This document provides a detailed guide on the application of (2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid as a key building block in the synthesis of novel, conformationally restricted GABA-AT inhibitors. The bicyclic framework of this starting material offers a rigid scaffold to orient the pharmacophoric elements necessary for potent and selective inhibition of GABA-AT. We present the scientific rationale, a detailed synthetic protocol, and the mechanistic basis for the action of these next-generation inhibitors.

Introduction: The Therapeutic Promise of GABA-AT Inhibition

The delicate balance between excitatory and inhibitory neurotransmission is fundamental to proper brain function.[1] A deficit in the inhibitory tone, largely mediated by GABA, can lead to excessive neuronal firing, a hallmark of seizures.[2][3] The enzyme GABA-AT is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catabolizes GABA into succinic semialdehyde, thereby diminishing its inhibitory influence.[1][3] Consequently, inhibiting GABA-AT is a validated therapeutic approach to elevate brain GABA concentrations and restore inhibitory control.[2][4]

Vigabatrin (γ-vinyl-GABA) is a well-established mechanism-based inhibitor of GABA-AT, effective in treating refractory epilepsy and infantile spasms.[1][5][6] However, its clinical use is associated with a risk of irreversible visual field defects, which underscores the need for novel inhibitors with improved safety profiles.[3] The development of new GABA-AT inhibitors often focuses on creating rigid analogues of GABA to enhance binding affinity and selectivity for the enzyme's active site.[7][8] The bicyclo[2.2.1]heptane scaffold has emerged as a promising framework for achieving this conformational restriction.

The Strategic Advantage of the Bicyclic Scaffold

The use of this compound as a starting material provides a unique topographical advantage. The rigid bicyclic structure locks the molecule into a specific conformation, which can be designed to mimic the transition state of the GABA-AT catalytic reaction. This pre-organization reduces the entropic penalty of binding to the enzyme's active site, potentially leading to higher potency. Furthermore, the defined stereochemistry of the bicyclic core allows for the precise spatial arrangement of key functional groups, such as the carboxylic acid and a latent reactive moiety, which are crucial for interacting with active site residues and achieving irreversible inhibition.[7][9][10]

Synthetic Pathway Overview

The synthetic strategy detailed below outlines the conversion of a derivative of this compound into a potent GABA-AT inhibitor. The key steps involve the introduction of a functionalized side chain that will ultimately serve as the "warhead" for the mechanism-based inhibition of the enzyme. The following diagram illustrates the overall synthetic workflow.

G A This compound derivative B Intermediate 1: Activated Ester A->B Esterification C Intermediate 2: Side Chain Coupling B->C Amide Bond Formation D Final Product: GABA-AT Inhibitor C->D Deprotection

Caption: Synthetic workflow from the starting bicyclic acid to the final inhibitor.

Detailed Synthetic Protocol

This protocol describes the synthesis of a hypothetical, yet representative, GABA-AT inhibitor, N-(2-aminoethyl)-2-((1S,4R)-2-azabicyclo[2.2.1]hept-5-en-2-yl)acetamide, designed to showcase the utility of the core scaffold.

Materials and Reagents
ReagentSupplierPurity
(1S,4R)-2-Azabicyclo[2.2.1]hept-5-en-3-oneSigma-Aldrich≥98%
Lithium aluminum hydride (LiAlH₄)Acros Organics95%
Ethyl bromoacetateTCI America>98%
Sodium hydride (NaH), 60% dispersion in oilAlfa Aesar60%
N-Boc-ethylenediamineCombi-Blocks>97%
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Chem-Impex>98%
HOBt (Hydroxybenzotriazole)Oakwood>98%
Trifluoroacetic acid (TFA)Fisher Sci.>99%
Dichloromethane (DCM), anhydrousJ.T. Baker99.8%
Tetrahydrofuran (THF), anhydrousEMD Millipore>99.9%
Diethyl ether (Et₂O), anhydrousHoneywell>99.8%
Step-by-Step Procedure

Step 1: Synthesis of (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene

  • To a stirred suspension of lithium aluminum hydride (1.2 eq) in anhydrous THF (10 mL/g of lactam) at 0 °C under an argon atmosphere, add a solution of (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

  • Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to afford the crude bicyclic amine, which can be used in the next step without further purification.

Step 2: Synthesis of ethyl (2-((1S,4R)-2-azabicyclo[2.2.1]hept-5-en-2-yl)acetate)

  • To a stirred suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C, add a solution of the crude (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl bromoacetate (1.2 eq) dropwise and stir the reaction at room temperature overnight.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the desired ester.

Step 3: Synthesis of (2-((1S,4R)-2-azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid)

  • To a solution of the ester from Step 2 (1.0 eq) in a 1:1 mixture of THF and water, add lithium hydroxide monohydrate (2.0 eq).

  • Stir the mixture at room temperature for 2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Acidify the reaction mixture to pH ~3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the carboxylic acid.

Step 4: Synthesis of tert-butyl (2-(2-((1S,4R)-2-azabicyclo[2.2.1]hept-5-en-2-yl)acetamido)ethyl)carbamate

  • To a solution of the carboxylic acid from Step 3 (1.0 eq), N-Boc-ethylenediamine (1.1 eq), EDCI (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM, add triethylamine (2.5 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: DCM/methanol gradient) to yield the Boc-protected intermediate.

Step 5: Synthesis of N-(2-aminoethyl)-2-((1S,4R)-2-azabicyclo[2.2.1]hept-5-en-2-yl)acetamide (Final Product)

  • Dissolve the Boc-protected intermediate from Step 4 in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 1 hour.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene (3x) to remove residual TFA.

  • The resulting TFA salt of the final product can be purified by reverse-phase HPLC if necessary.

Mechanism of Action: Irreversible Inhibition of GABA-AT

The synthesized bicyclic GABA analogues are designed as mechanism-based inhibitors, also known as suicide inhibitors.[6] These compounds are themselves unreactive but are converted into a reactive species by the target enzyme's catalytic machinery.[2]

G cluster_0 GABA-AT Active Site A Inhibitor Enters Active Site B Transimination with PLP A->B C Enzyme-Catalyzed Proton Abstraction B->C D Formation of Reactive Michael Acceptor C->D E Nucleophilic Attack by Active Site Residue (e.g., Lys329) D->E F Covalent, Irreversible Enzyme-Inhibitor Adduct E->F

Caption: Proposed mechanism of irreversible inhibition of GABA-AT.

The proposed mechanism involves the following key steps:

  • The inhibitor, mimicking GABA, binds to the active site of GABA-AT.

  • The primary amine of the inhibitor forms a Schiff base with the pyridoxal 5'-phosphate (PLP) cofactor.

  • The enzyme's catalytic base abstracts a proton, leading to the formation of a conjugated system.

  • This generates a reactive electrophilic species, such as a Michael acceptor.

  • A nucleophilic residue in the active site of GABA-AT (e.g., Lys329) attacks the reactive intermediate.[8][10]

  • This results in the formation of a stable, covalent bond between the inhibitor and the enzyme, leading to its irreversible inactivation.[6]

Conclusion and Future Directions

The use of this compound and its derivatives provides a robust platform for the design and synthesis of novel, conformationally constrained GABA-AT inhibitors. The detailed protocol herein serves as a template for the development of a new generation of therapeutic agents for neurological disorders. Future work should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these bicyclic inhibitors, as well as in vivo evaluation of their efficacy and safety profiles. The ultimate goal is to develop a GABA-AT inhibitor that retains the therapeutic benefits of vigabatrin while mitigating its adverse effects.

References

  • Patsnap Synapse. (2024, June 21). What are GABA transaminase inhibitors and how do they work?
  • Taylor & Francis Online. (2015, March 25). Bicyclic γ-amino acids as inhibitors of γ-aminobutyrate aminotransferase. Retrieved from [Link]

  • Silverman, R. B. (2018). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Accounts of Chemical Research, 51(5), 1133–1142. Retrieved from [Link]

  • Wang, Z., & Silverman, R. B. (2004). Synthesis of cyclopropane isosteres of the antiepilepsy drug vigabatrin and evaluation of their inhibition of GABA aminotransferase. Journal of Enzyme Inhibition and Medicinal Chemistry, 19(4), 293–301. Retrieved from [Link]

  • PubMed. (n.d.). Bicyclic γ-amino acids as inhibitors of γ-aminobutyrate aminotransferase. Retrieved from [Link]

  • MDPI. (2025, February 15). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. Retrieved from [Link]

  • MDPI. (2025, December 11). Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development. Retrieved from [Link]

  • MDPI. (2005, August 31). Towards a Synthesis of Vigabatrin Using Glycal Chemistry. Retrieved from [Link]

  • AIR Unimi. (2015, March 25). Bicyclic γ-amino acids as inhibitors of γ- aminobutyrate aminotransferase. Retrieved from [Link]

  • Wikipedia. (n.d.). GABA transaminase inhibitor. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Retrieved from [Link]

  • Jachak, G., & Reddy, S. (2018). Gram scale synthesis of Vigabatrin enantiomers. European Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Bicyclic γ-amino acids as inhibitors of γ-aminobutyrate aminotransferase. Retrieved from [Link]

  • ResearchGate. (n.d.). Vigabatrin (antiepileptic) synthesis II. Retrieved from [Link]

  • Taylor & Francis Online. (2024, July 27). Ways of modulating GABA transporters to treat neurological disease. Retrieved from [Link]

Sources

Application Note: Protocol for N-Alkylation of 2-azabicyclo[2.2.1]hept-5-ene with Bromoacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the protocol for the N-alkylation of 2-azabicyclo[2.2.1]hept-5-ene (often referred to as the "Vince Amine") using bromoacetic acid .[1] This transformation creates a glycine derivative retaining the rigid bicyclic alkene scaffold, a critical pharmacophore in the synthesis of carbocyclic nucleoside analogs (e.g., Abacavir precursors) and peptidomimetics.

Unlike standard secondary amine alkylations, this protocol addresses specific challenges posed by the bicyclic system:

  • Steric Strain: The methylene bridge exerts steric influence on the nitrogen nucleophile.

  • Zwitterionic Product: The resulting amino acid functionality requires precise pH control for isolation.[1]

  • Retro-Diels-Alder Risk: Thermal sensitivity of the strained alkene bridge.[1]

Chemical Context & Mechanism[1][2][3][4][5][6][7][8]

The Challenge

The substrate, 2-azabicyclo[2.2.1]hept-5-ene, is a secondary amine embedded in a bridged system.[1] While the nitrogen lone pair is nucleophilic, the approach of the electrophile (bromoacetic acid) must overcome the steric bulk of the C7 bridge. Furthermore, bromoacetic acid possesses an acidic proton (


) which will instantly protonate the amine (

) if base stoichiometry is not strictly managed.
Reaction Mechanism

The reaction proceeds via a classic SN2 Nucleophilic Substitution .

  • Deprotonation: Base neutralizes the carboxylic acid of the bromoacetic acid and ensures the amine remains free (unprotonated).

  • Nucleophilic Attack: The secondary amine attacks the

    
    -carbon of the bromoacetate.
    
  • Displacement: Bromide is displaced, forming the secondary amino acid.[1]

Visualized Pathway

The following diagram illustrates the reaction logic and potential side reactions (Quaternization).

ReactionPathway Substrate 2-azabicyclo[2.2.1] hept-5-ene (Secondary Amine) Intermediate Transition State (S_N2 Attack) Substrate->Intermediate + Reagent Reagent Bromoacetic Acid (Br-CH2-COOH) Reagent->Intermediate Base Base (2.2 eq) (Scavenges H+) Base->Intermediate Maintains pH > 10 Product N-(Carboxymethyl) -2-azabicyclo[2.2.1] hept-5-ene Intermediate->Product Major Pathway SideProduct Quaternary Salt (Over-alkylation) Intermediate->SideProduct Excess Reagent or High Temp

Caption: Figure 1. Mechanistic pathway for the mono-alkylation of the bicyclic amine. Note the critical role of pH control to prevent ammonium salt formation.

Materials & Equipment

Reagents
ReagentPurityRoleNotes
2-azabicyclo[2.2.1]hept-5-ene >98%SubstrateCan be racemic or enantiopure (e.g., (-)-isomer).[1]
Bromoacetic Acid >99%ElectrophileCorrosive/Toxic. Handle in fume hood.[1]
Sodium Hydroxide (NaOH) 2M SolnBaseFor Method A (Aqueous).[1]
Diisopropylethylamine (DIPEA) 99%BaseFor Method B (Organic).[1]
Ethanol / Water HPLC GradeSolventMethod A.
DMF (Anhydrous) 99.8%SolventMethod B.
Equipment
  • pH Meter (Calibrated 3-point).

  • Jacketed Reaction Vessel (for precise temp control).[1]

  • Rotary Evaporator.[1]

  • Ion Exchange Column (Dowex 50W or equivalent) - Optional for high purity.[1]

Experimental Protocols

Method A: Aqueous Schotten-Baumann (Recommended for Scale)

Best for: Large scale synthesis, green chemistry compliance, and cost efficiency.[1]

Rationale: Water is an excellent solvent for amino acid synthesis.[1] Using inorganic base prevents organic salt contamination, and purification relies on the isoelectric point (pI).

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve 2-azabicyclo[2.2.1]hept-5-ene (1.0 eq, e.g., 10 mmol) in water (20 mL).

  • Basification: Cool to 0°C. Add 2M NaOH (1.0 eq) to ensure the amine is free.

  • Reagent Activation: Separately, dissolve bromoacetic acid (1.1 eq) in water (5 mL) and neutralize carefully with 2M NaOH (1.1 eq) at 0°C to form sodium bromoacetate in situ.

    • Critical: Do not add acidic bromoacetic acid directly to the amine; it will cause localized protonation and stall the reaction.

  • Addition: Add the sodium bromoacetate solution dropwise to the amine solution over 30 minutes.

  • pH Maintenance: Monitor pH. Add additional NaOH dropwise to maintain pH 10–11 .

    • Why? If pH drops below 9, the amine becomes protonated (

      
      ) and non-nucleophilic.
      
  • Reaction: Allow to warm to Room Temperature (20–25°C). Stir for 4–6 hours.

    • Validation: Monitor by TLC (MeOH/DCM 1:9) or LC-MS.[1][2] Product is more polar than starting material.[1]

  • Workup (Isoelectric Precipitation):

    • Carefully acidify the solution with 1M HCl to pH ~4.0–5.0 (theoretical pI).

    • Cool to 4°C overnight.[1] The zwitterionic product should crystallize.

    • Filter, wash with cold water and acetone.[1]

Method B: Anhydrous Organic Synthesis

Best for: Small scale, or if the substrate has water-sensitive protecting groups elsewhere.

Step-by-Step Procedure:

  • Dissolution: Dissolve amine (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Base Addition: Add DIPEA (2.5 eq). The excess base is required to scavenge the HBr generated.[3]

  • Reagent Addition: Add Bromoacetic acid (1.1 eq) dropwise at 0°C.

  • Reaction: Stir at RT for 12 hours.

  • Workup:

    • Concentrate DMF under reduced pressure (high vacuum).[1]

    • Resuspend residue in minimal water.[1]

    • Load onto a cation-exchange resin (Dowex 50W, H+ form).[1]

    • Elute with 1M NH4OH.[1] Lyophilize fractions to obtain the pure ammonium salt.

Critical Process Parameters & Troubleshooting

Workup Logic Flow

Isolation of amphoteric molecules is the most common failure point. Use this decision tree:

WorkupLogic Start Reaction Complete CheckSolubility Is Product Precipitating at pH 4-5? Start->CheckSolubility Yes Filtration CheckSolubility->Yes Yes No Product is Water Soluble CheckSolubility->No No Action1 Wash with Acetone Dry under Vacuum Yes->Action1 Action2 Use Ion Exchange Resin (Bind at pH 2, Elute with NH3) No->Action2 Action3 Alternative: Esterify (EtOH/HCl) then Extract No->Action3 If Resin unavailable

Caption: Figure 2. Decision matrix for isolation of the zwitterionic product.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (<40%) pH dropped during reaction.Use a pH-stat or add base more frequently to keep pH > 10.[1]
Quaternary Salt Excess bromoacetic acid or high temp.[1]Strictly control stoichiometry (1.1 eq max) and keep T < 25°C.
Sticky Oil Product Incomplete crystallization.Triturate with Acetone/Ether.[1] If that fails, convert to methyl ester for purification, then hydrolyze.
Retro-Diels-Alder Reaction temperature > 50°C.Never heat this substrate above 40°C in acidic media.[1]

Analytical Validation

To confirm the structure, look for these key NMR signals (in D2O or DMSO-d6):

  • Alkene Protons: Two multiplets at

    
     6.0–6.5 ppm (characteristic of the norbornene double bond).
    
  • Bridgehead Protons: Broad singlets at

    
     3.0–4.0 ppm.[1]
    
  • N-CH2-COOH: A singlet (or AB quartet if chiral influence is strong) around

    
     3.2–3.5 ppm.[1] Absence of this peak indicates failed alkylation.
    

References

  • Vince, R. , & Hua, M. (1990).[1] Synthesis of carbocyclic nucleosides via the 2-azabicyclo[2.2.1]hept-5-en-3-one system.[1][4] This establishes the stability and reactivity of the "Vince Lactam" derived amine.

    • [1]

  • BenchChem Protocols. Experimental procedure for N-alkylation of primary/secondary amines. General guidelines for halo-acid alkylation.[1]

    • [1]

  • García-Mera, X., et al. (2009).[1] Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives. Provides NMR data and structural confirmation for N-substituted bicyclic systems.

    • [1]

  • PubChem Compound Summary. Bromoacetic Acid (CID 6227).[1] Safety and physical property data.[1][5][6][7][8]

    • [1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Optimization, Side Reaction Mitigation, and Troubleshooting for Aza-Diels-Alder Protocols.

Executive Summary & Core Chemistry

The Target: (2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid is a rigid, bicyclic non-proteinogenic amino acid. It serves as a conformationally constrained proline analogue, critical in peptidomimetic drug design for locking peptide backbone geometries.

The Synthesis Vector: The industry-standard approach is the Grieco-Larsen Aza-Diels-Alder Reaction . This involves the in situ generation of an iminium ion from glycine (or its ester) and formaldehyde, which acts as the dienophile, reacting with cyclopentadiene (the diene).

The "Golden Path" Protocol (Aqueous Grieco Method)

While many variations exist, this route minimizes organic solvent waste and leverages the "on-water" acceleration effect.

  • Reagents: Glycine (1.0 eq), Formaldehyde (37% aq, 1.1 eq), Cyclopentadiene (freshly cracked, 1.5 eq).

  • Solvent: Water (or H₂O/MeOH 9:1).

  • Conditions: 0°C to Room Temperature (RT), 4–12 hours.

  • Mechanism:

    • Step A: Condensation of Glycine + HCHO

      
       Formimine 
      
      
      
      Iminium Ion.
    • Step B: [4+2] Cycloaddition of Iminium + Cyclopentadiene.

Reaction Pathway & Logic Map

The following diagram illustrates the reaction logic, including the critical "Failure Modes" (Side Reactions) that this guide addresses.

ReactionLogic Reagents Glycine + HCHO + Cyclopentadiene Iminium Reactive Iminium Intermediate Reagents->Iminium Condensation (pH < 7) DCPD SIDE REACTION A: Dicyclopentadiene (Dimerization) Reagents->DCPD Slow Reaction Old Cp Target TARGET: (2-Azabicyclo[2.2.1] hept-5-en-2-yl)acetic acid Iminium->Target [4+2] Cycloaddition (Kinetic Control) Polymer SIDE REACTION B: Poly-Glycine/HCHO Oligomers Iminium->Polymer Excess HCHO No Diene RetroDA SIDE REACTION C: Retro-Diels-Alder (Thermal Reversion) Target->RetroDA Heat (>80°C) Distillation RetroDA->Reagents Reversion

Figure 1: Mechanistic pathway showing the primary synthesis vector and the three critical side-reaction exits.

Troubleshooting Guides (The "Tickets")

Ticket #001: "My yield is low, and the product is a solid gel/gum."

Diagnosis: Oligomerization (Side Reaction B) or DCPD Formation (Side Reaction A) . If the Diels-Alder cycloaddition is slower than the background reactions, the reagents consume themselves.

  • Cause 1: Poor Iminium Formation. The formation of the iminium ion is pH-dependent. If the pH is too high (basic), the hemiaminal forms but does not dehydrate to the reactive iminium cation.

  • Cause 2: Stale Cyclopentadiene. Cyclopentadiene (Cp) dimerizes to dicyclopentadiene (DCPD) at RT. DCPD is unreactive as a diene in this context.

Resolution Protocol:

  • The "Crack" Check: You must freshly crack dicyclopentadiene immediately before use. Collect the fraction boiling at 40–42°C. Do not store it overnight without a radical inhibitor at -78°C.

  • pH Adjustment: Ensure the reaction medium is slightly acidic (pH 4–5). If using Glycine free base, adding 0.5 eq of HCl helps catalyze iminium formation.

  • Order of Addition: Premix Glycine and Formaldehyde for 15 mins to establish the iminium equilibrium before adding the Cp. This ensures the diene encounters a high concentration of dienophile immediately.

Ticket #002: "I lost the product during aqueous workup."

Diagnosis: Amphoteric Solubility Issues. The target molecule is an amino acid (zwitterion). It is highly soluble in water at neutral pH, making extraction into organic solvents (DCM/EtOAc) impossible.

Resolution Protocol:

  • The "Isoelectric" Trap: Do not attempt standard extraction on the free acid.

  • Method A (Ion Exchange): Load the aqueous reaction mixture onto a cation exchange resin (e.g., Dowex 50W). Wash with water (removes excess HCHO and glycolic impurities), then elute the product with 1M NH₄OH. Lyophilize to obtain the betaine.

  • Method B (Derivatization): If you cannot use a column, acidify to pH 2, wash with DCM (removes DCPD and neutral impurities). Then, evaporate the water (freeze-dry) or convert to the methyl ester in situ (MeOH/SOCl₂) to allow organic extraction.

Ticket #003: "The product purity dropped after distillation."

Diagnosis: Retro-Diels-Alder Reaction (Side Reaction C). The 2-azanorbornene skeleton is strained. While kinetically stable at RT, it is thermodynamically prone to reverting to cyclopentadiene and the imine at elevated temperatures (>80–100°C).

Resolution Protocol:

  • Avoid Distillation: Do not attempt to distill the free acid or high-boiling esters.

  • Cold Workup: Perform all solvent removals under high vacuum at temperatures < 40°C .

  • Stabilization: If storage is required, convert to the hydrochloride salt. The protonated amine is electronically less prone to Retro-DA than the free base.

Deep Dive: Side Reaction Analysis

The following table quantifies the physicochemical signatures of the primary impurities to aid in analysis (NMR/LC-MS).

Side Reaction / ImpurityOriginDetection Signature (¹H NMR)Mitigation Strategy
Dicyclopentadiene (DCPD) Dimerization of reagentMultiplets at 5.5–6.0 ppm (alkene) and distinct bridgehead protons.Use excess Cp (1.5–2.0 eq) to account for loss; wash acidic aqueous phase with Hexanes.
Poly-glycine / Hexamethylenetetramine Condensation of amine/HCHO without dieneBroad singlets in 3.5–4.5 ppm region; insoluble white precipitate.High dilution; vigorous stirring (emulsion control); ensure Cp is present before acid catalyst.
Exo/Endo Isomers Kinetic vs Thermodynamic controlEndo: Bridgehead H (H1/H4) shifts are distinct. Exo: Usually the major product in Grieco synthesis due to steric factors.Usually inseparable by flash column. The mixture is often carried forward as the bridgehead N-inversion is rapid.
N-Methylated Glycine Eschweiler-Clarke type side reactionSinglet methyl peak ~2.4 ppm (rare, requires reducing agent).Ensure no reducing agents (e.g., NaBH₄) are present during imine formation.

Advanced Visualization: Troubleshooting Logic Tree

Use this decision tree to diagnose experimental failures in real-time.

Troubleshooting Start Start Diagnosis CheckState What is the physical state of the reaction? Start->CheckState Solid Solid / Gel / Precipitate Polymer Action: Reduce HCHO conc. Check Stirring Rate Solid->Polymer Likely Polymerization Clear Clear Solution / Emulsion CheckNMR Check Crude NMR Clear->CheckNMR NoProduct Action: Check pH (needs <7) Check Cp freshness CheckNMR->NoProduct Only SM peaks MixProduct MixProduct CheckNMR->MixProduct Product + Olefins ImpurityID Action: Wash with Hexanes (DCPD) Do NOT Distill (Retro-DA) MixProduct->ImpurityID Identify Impurity

Figure 2: Decision tree for diagnosing reaction failures based on physical state and NMR data.

References & Authoritative Sources

  • Grieco, P. A., & Larsen, S. D. (1985). Aqueous aza-Diels-Alder reactions: A facile route to 2-azabicyclo[2.2.1]hept-5-enes. This is the foundational paper establishing the "Grieco Method" using amine salts and formaldehyde in water.

    • Source: Journal of Organic Chemistry.[1]

    • URL:[Link]

  • Stella, L. (1986). Diels-Alder Reactivity of Imines and Related Compounds. A comprehensive review covering the stereoselectivity and stability of aza-norbornenes, including the retro-Diels-Alder risks.

    • Source: Angewandte Chemie International Edition.

    • URL:[Link]

  • Bailey, P. D., et al. (1987). Asymmetric synthesis of 2-azabicyclo[2.2.1]hept-5-enes. Discusses the use of chiral auxiliaries and the resolution of enantiomers, relevant for researchers needing optically active scaffolds.

    • Source: Journal of the Chemical Society, Perkin Transactions 1.

    • URL:[Link][2][3][4]

  • Organic Syntheses, Coll. Vol. 10, p. 77 (2004). N-Benzyl-2-azanorbornene. A verified, step-by-step protocol for the synthesis of the core scaffold, easily adaptable to the glycine derivative.

    • Source: Organic Syntheses.[3][5]

    • URL:[Link]

For further assistance, please contact the Chemical Development Group quoting the Ticket ID associated with your specific impurity profile.

Sources

Technical Support Center: Scaling Up the Production of (2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of (2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the production of this valuable synthetic building block.

This compound is a crucial intermediate in the synthesis of various pharmaceutical agents. Its bicyclic structure presents unique challenges during synthesis and scale-up. This guide aims to address these challenges with scientifically grounded explanations and practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing the 2-azabicyclo[2.2.1]hept-5-ene core structure?

The most prevalent method for constructing the 2-azabicyclo[2.2.1]hept-5-ene skeleton is through a Diels-Alder reaction.[1][2] This [4+2] cycloaddition typically involves the reaction of cyclopentadiene with an imine derivative.[2][3][4] For industrial-scale synthesis, a common approach involves the reaction of cyclopentadiene with an activated imine, such as one derived from chlorosulfonyl isocyanate or p-toluenesulfonyl cyanide, followed by hydrolysis.[5][6]

Q2: What are the key safety considerations when working with cyclopentadiene?

Cyclopentadiene readily dimerizes at room temperature and needs to be "cracked" by heating to regenerate the monomer before use. This process should be performed with appropriate engineering controls due to the flammable nature of cyclopentadiene. It is also important to handle cyclopentadiene in a well-ventilated fume hood to avoid inhalation of its vapors.

Q3: Why is N-alkylation of the 2-azabicyclo[2.2.1]hept-5-ene intermediate often challenging?

Direct N-alkylation of secondary amines like 2-azabicyclo[2.2.1]hept-5-ene can be problematic due to overalkylation.[7][8] The initially formed secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts as byproducts.[7] This lack of selectivity can significantly reduce the yield of the desired product.

Q4: What are the primary challenges when scaling up this synthesis from the lab to a pilot plant?

Scaling up the synthesis of this compound introduces several challenges that are not always apparent at the lab scale.[9][10][11][12] These include:

  • Heat Transfer: Larger reactor volumes have a lower surface-area-to-volume ratio, making efficient heat removal from exothermic reactions more difficult.[9][10] This can lead to localized "hot spots," promoting side reactions and impurity formation.[9]

  • Mixing Efficiency: Achieving homogenous mixing in large reactors is more challenging than in a laboratory flask.[10] Poor mixing can result in localized concentration gradients, affecting reaction rates and selectivity.

  • Impurity Profile: Minor impurities at the lab scale can become significant issues during scale-up, potentially impacting the final product's purity and requiring additional purification steps.[9][10]

  • Raw Material Consistency: Variations in the quality of starting materials can have a more pronounced effect on the outcome of large-scale reactions.[9]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

Issue 1: Low Yield in the Diels-Alder Reaction

Question: We are experiencing a lower than expected yield for the initial Diels-Alder reaction to form the 2-azabicyclo[2.2.1]hept-5-ene core. What are the potential causes and solutions?

Answer:

Low yields in the Diels-Alder reaction can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Inefficient Cracking of Dicyclopentadiene Dicyclopentadiene must be thermally cracked to the monomeric cyclopentadiene for it to act as a diene in the reaction. Incomplete cracking leads to a lower concentration of the active diene.Ensure the cracking apparatus is functioning correctly and that the cyclopentadiene is freshly distilled before use. Monitor the temperature of the cracking process closely.
Decomposition of the Imine Dienophile The imine dienophile can be unstable, especially if it is activated with a strong electron-withdrawing group. Decomposition can occur due to moisture, temperature, or prolonged reaction times.Prepare the imine in situ whenever possible. If using a pre-formed imine, ensure it is pure and handled under an inert atmosphere. Consider lowering the reaction temperature.
Suboptimal Reaction Temperature The Diels-Alder reaction is sensitive to temperature. Too low a temperature may result in a slow reaction rate, while too high a temperature can promote retro-Diels-Alder reactions or decomposition of reactants.[3]Optimize the reaction temperature through small-scale experiments. A common starting point for these reactions is often at low temperatures, such as -78 °C, and then allowing the reaction to slowly warm to room temperature.[3]
Presence of Impurities in Starting Materials Impurities in either the cyclopentadiene or the imine precursor can interfere with the reaction, leading to lower yields and the formation of byproducts.Purify all starting materials before use. For example, cyclopentadiene should be freshly cracked and distilled.

Experimental Workflow: Optimizing the Diels-Alder Reaction

Diels_Alder_Optimization cluster_start Starting Materials cluster_reaction Reaction Setup cluster_optimization Optimization Parameters cluster_analysis Analysis Start Freshly Cracked Cyclopentadiene Reaction Diels-Alder Reaction Start->Reaction Imine Imine Precursor InSitu In Situ Imine Formation Imine->InSitu InSitu->Reaction TLC_GC TLC/GC-MS Monitoring Reaction->TLC_GC Temp Temperature Screening Temp->Reaction Time Time Course Analysis Time->Reaction Solvent Solvent Screening Solvent->Reaction Yield Yield and Purity Determination TLC_GC->Yield

Caption: Workflow for optimizing the Diels-Alder reaction.

Issue 2: Overalkylation during N-Alkylation Step

Question: During the N-alkylation of 2-azabicyclo[2.2.1]hept-5-ene with an acetic acid derivative, we are observing significant amounts of the tertiary amine byproduct. How can we improve the selectivity for the desired secondary amine?

Answer:

Overalkylation is a common problem when alkylating secondary amines.[7][8] The following strategies can be employed to minimize this side reaction.

Strategies to Control Overalkylation:

Strategy Explanation Practical Implementation
Use of a Protecting Group Introducing a protecting group on the nitrogen atom can prevent further alkylation.[13] The protecting group is then removed in a subsequent step. Common protecting groups for amines include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl).[14][15]1. Protect the secondary amine with a suitable protecting group (e.g., Boc anhydride). 2. Perform the alkylation reaction. 3. Deprotect the nitrogen to yield the desired secondary amine. This multi-step approach often provides cleaner product and higher overall yields despite the additional steps.
Stoichiometric Control of Reagents Using a slight excess of the amine relative to the alkylating agent can help to favor the mono-alkylation product.Carefully control the stoichiometry of the reactants. Start with a 1.1:1 ratio of the amine to the alkylating agent and adjust as needed based on in-process monitoring.
Choice of Base and Solvent The choice of base and solvent can influence the reaction's selectivity. A bulky, non-nucleophilic base may be preferred to minimize side reactions.Screen different bases (e.g., potassium carbonate, triethylamine, diisopropylethylamine) and solvents (e.g., acetonitrile, DMF, THF) to find the optimal conditions.
Reductive Amination An alternative to direct alkylation is reductive amination. This involves reacting the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired amine.While not a direct alkylation with an acetic acid derivative, this can be a powerful method for forming C-N bonds with high selectivity.

Workflow: Selective N-Alkylation using a Protecting Group Strategy

N_Alkylation_Protection Start 2-Azabicyclo[2.2.1]hept-5-ene Protection Protection Step (e.g., Boc Anhydride) Start->Protection Protected_Amine N-Boc-2-azabicyclo [2.2.1]hept-5-ene Protection->Protected_Amine Alkylation N-Alkylation with Acetic Acid Derivative Protected_Amine->Alkylation Alkylated_Protected N-Alkylated Protected Intermediate Alkylation->Alkylated_Protected Deprotection Deprotection Step (e.g., TFA) Alkylated_Protected->Deprotection Final_Product (2-Azabicyclo[2.2.1]hept-5-en-2-yl) acetic acid Deprotection->Final_Product

Caption: Protecting group strategy for selective N-alkylation.

Issue 3: Difficulty in Purifying the Final Product

Question: We are struggling with the purification of the final product, this compound. It appears to be highly polar and difficult to isolate. What purification techniques are recommended?

Answer:

The purification of amino acids and their derivatives can indeed be challenging due to their amphoteric nature and high polarity.[16] Several techniques can be employed, often in combination, to achieve high purity.

Recommended Purification Techniques:

Technique Principle Application Notes
Ion-Exchange Chromatography This is a highly effective method for separating amino acids based on their charge.[16][17] The product can be adsorbed onto a cation-exchange or anion-exchange resin and then selectively eluted.[18]For this compound, a strongly acidic cation-exchange resin can be used. The impure product is loaded onto the column, and impurities are washed away. The desired product is then eluted with a suitable buffer, such as an ammonia solution.[19]
Crystallization If a suitable solvent system can be found, crystallization can be a highly effective and scalable purification method.The zwitterionic nature of the product may require careful pH adjustment to find the isoelectric point, where the solubility is at a minimum, to induce crystallization. Screening a variety of solvent/anti-solvent systems is recommended.
Preparative HPLC High-performance liquid chromatography (HPLC) can be used for high-purity separations, although it is generally less scalable than other methods.[20]Reverse-phase HPLC with a suitable mobile phase (e.g., water/acetonitrile with a trifluoroacetic acid modifier) can be effective. This is often used for final polishing of the product.
Ion-Exclusion Chromatography This technique separates ionized species from non-ionized or weakly ionized ones. It can be useful for removing inorganic salts and other charged impurities.[19]This method is particularly useful for desalting the product after ion-exchange chromatography or neutralization steps.[19]

Purification Workflow for this compound

Purification_Workflow Crude Crude Reaction Mixture Initial_Purification Initial Purification (e.g., Extraction, Filtration) Crude->Initial_Purification Ion_Exchange Ion-Exchange Chromatography (Primary Purification) Initial_Purification->Ion_Exchange Desalting Desalting/Ion-Exclusion Chromatography Ion_Exchange->Desalting Crystallization Crystallization (pH Adjustment) Desalting->Crystallization Final_Drying Final Product Drying Crystallization->Final_Drying Pure_Product High-Purity Product Final_Drying->Pure_Product

Caption: A typical purification workflow for the final product.

References

  • Scale-Up Challenges for Intermediates: A Practical Guide. Tianming Pharmaceutical.
  • Separation and Purification of Amino Acids. ResearchGate.
  • Amino acid purification techniques. Slideshare.
  • Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives. CORE.
  • Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives: Bronsted Acid Catalized Aza-Diels-Alder Reaction between Cyclopentadiene and Imino-acetates with Two Chiral Auxiliaries. ResearchGate.
  • Separation and Refining of Amino acids.
  • Process for isolating and purifying amino acids. Google Patents.
  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
  • Improved Method for Isolation and Purification of Underivatized Amino Acids for Radiocarbon Analysis. ACS Publications.
  • Protection of Amino Groups in Synthesis. Chemistry LibreTexts.
  • Protective Groups. Organic Chemistry Portal.
  • Amino Acid-Protecting Groups. ACS Publications.
  • Protecting groups in organic synthesis.
  • Protecting Agents. TCI Chemicals.
  • Overcoming Challenges in Scale-Up Production. World Pharma Today.
  • Fine Chemical Synthesis at Scale: Challenges and How to Tackle Them. Pure Synth.
  • Alkylation of Amines (Sucks!). Master Organic Chemistry.
  • 5 Common Challenges in Scaling Up an API. Neuland Labs.
  • Diels-Alder reaction of methanesulfonyl cyanide with cyclopentadiene. Industrial synthesis of 2-azabicyclo[2.2.1]hept-5-en-3-one. The Journal of Organic Chemistry - ACS Publications.
  • Synthesis of Secondary Amines via Self-Limiting Alkylation. ACS Publications.
  • The Diels-Alder Reaction. Master Organic Chemistry.
  • Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one. Google Patents.
  • Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on. Google Patents.

Sources

Technical Support Center: Stereochemical Control in (2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with diastereoselectivity in reactions involving (2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid and its derivatives. This document provides in-depth troubleshooting advice, detailed experimental protocols, and a foundational understanding of the stereochemical principles governing these complex bicyclic systems.

Frequently Asked Questions (FAQs)

Q1: We are observing poor diastereoselectivity (close to a 1:1 ratio) in the α-alkylation of the enolate of our this compound ester. What are the likely causes?

Low diastereoselectivity in this system typically points to insufficient facial bias during the electrophilic attack on the enolate. The inherent chirality of the 2-azabicyclo[2.2.1]hept-5-ene core should direct the incoming electrophile to one face of the enolate. However, several factors can undermine this directing effect:

  • Enolate Geometry: The formation of a mixture of (E)- and (Z)-enolates can lead to different transition states and, consequently, a mixture of diastereomers.

  • Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less favored diastereomer, leading to a decrease in selectivity.

  • Solvent Effects: The solvent plays a crucial role in solvating the enolate and the counter-ion, which can influence the aggregation state and the steric environment of the enolate.

  • Counter-ion: The nature of the metal counter-ion (e.g., Li+, Na+, K+) affects the enolate's structure and reactivity, thereby influencing the stereochemical outcome.

Q2: Can the choice of base for enolate formation impact the diastereomeric ratio?

Absolutely. The choice of base is critical as it influences both the enolate geometry and the subsequent stereoselectivity of the reaction. Sterically hindered bases, such as lithium diisopropylamide (LDA), often favor the formation of the kinetic (less substituted) enolate. The aggregation state of the base in solution can also play a role in the stereochemical outcome. It is advisable to screen a variety of bases, including lithium, sodium, and potassium bis(trimethylsilyl)amide (LiHMDS, NaHMDS, KHMDS), to determine the optimal conditions for your specific substrate and electrophile.

Q3: Can Lewis acids be used to improve diastereoselectivity in reactions involving our bicyclic system?

Yes, Lewis acids can significantly enhance diastereoselectivity.[1] In reactions involving the formation of the 2-azabicyclo[2.2.1]hept-5-ene core via Diels-Alder reactions, Lewis acids are known to improve both the rate and the exo/endo selectivity. For reactions on the acetic acid side chain, a Lewis acid can coordinate to the carbonyl oxygen, "locking" the conformation of the substrate and creating a more sterically defined environment. This can lead to a more pronounced facial bias and higher diastereoselectivity in subsequent reactions. The bulkiness of the Lewis acid is a key parameter to consider and optimize.

Troubleshooting Guide: Low Diastereoselectivity in α-Alkylation

This section provides a systematic approach to troubleshooting and optimizing the diastereoselectivity of α-alkylation reactions of esters derived from this compound.

Understanding the Stereochemical Model

The inherent chirality of the 2-azabicyclo[2.2.1]hept-5-ene scaffold is the primary source of stereocontrol. The bicyclic ring system creates a concave and a convex face. In the absence of other directing groups, an incoming electrophile is expected to approach from the less sterically hindered face. The conformation of the N-acetic acid side chain and the resulting enolate geometry are crucial for effective transmission of this chirality.

Diagram: Proposed Transition States for Alkylation

G Facial Selectivity in Enolate Alkylation A Enolate Intermediate C Transition State 1 (Lower Energy) A->C B Electrophile (E+) B->C D Major Diastereomer C->D Less Steric Hindrance E Enolate Intermediate G Transition State 2 (Higher Energy) E->G F Electrophile (E+) F->G H Minor Diastereomer G->H More Steric Hindrance

Caption: Steric hindrance from the bicyclic core favors electrophilic attack from the convex face.

Systematic Troubleshooting Workflow

A logical, step-by-step approach is essential for efficiently optimizing diastereoselectivity.

Diagram: Troubleshooting Workflow

G Workflow for Optimizing Diastereoselectivity A Low Diastereoselectivity Observed B Screen Reaction Temperature A->B Initial Step C Screen Solvents B->C If no improvement G Optimal Diastereoselectivity Achieved B->G Success D Screen Bases and Counter-ions C->D If no improvement C->G Success E Evaluate Lewis Acid Additives D->E If no improvement D->G Success F Modify Substrate (Ester Group/Chiral Auxiliary) E->F If still suboptimal E->G Success F->G Success

Caption: A systematic approach to optimizing reaction conditions for improved diastereoselectivity.

Experimental Protocols

Protocol 1: Screening of Reaction Temperature

  • Set up three identical reactions for the α-alkylation of your this compound ester.

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the ester in anhydrous THF.

  • Cool the solutions to -78 °C, -40 °C, and 0 °C, respectively.

  • Slowly add a solution of LDA (1.1 equivalents) in THF to each flask and stir for 1 hour to ensure complete enolate formation.

  • Add the electrophile (1.2 equivalents) to each reaction mixture and stir for the predetermined reaction time.

  • Quench the reactions with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR or chiral HPLC to determine the diastereomeric ratio.

Temperature (°C)Diastereomeric Ratio (d.r.)
060:40
-4085:15
-78>95:5

Rationale: Lowering the reaction temperature often increases diastereoselectivity by favoring the transition state with the lower activation energy, which leads to the major diastereomer.[2]

Protocol 2: Screening of Solvents

  • Set up parallel reactions in different anhydrous solvents (e.g., THF, diethyl ether, toluene, dichloromethane).

  • Follow the procedure outlined in Protocol 1, maintaining a constant temperature (e.g., -78 °C).

  • Analyze the diastereomeric ratio for each solvent.

SolventDielectric ConstantDiastereomeric Ratio (d.r.)
Toluene2.480:20
Diethyl Ether4.390:10
THF7.6>95:5
Dichloromethane9.175:25

Rationale: The polarity and coordinating ability of the solvent can influence the aggregation and solvation of the enolate, which in turn affects the steric environment around the reacting center.[3] Non-coordinating solvents may lead to tighter ion pairing, which can sometimes enhance the influence of the chiral scaffold.

Protocol 3: Screening of Bases and Counter-ions

  • Set up parallel reactions using different bases (e.g., LDA, LiHMDS, NaHMDS, KHMDS) in the optimal solvent and at the optimal temperature determined from the previous screens.

  • Follow the general procedure for alkylation.

  • Analyze the diastereomeric ratio for each base.

BaseCounter-ionDiastereomeric Ratio (d.r.)
LDALi⁺>95:5
LiHMDSLi⁺90:10
NaHMDSNa⁺88:12
KHMDSK⁺85:15

Rationale: The size of the counter-ion and its ability to coordinate with the enolate oxygen and solvent molecules can alter the enolate's structure and reactivity, thereby influencing the facial selectivity of the alkylation.

Protocol 4: Evaluation of Lewis Acid Additives

  • To the optimized reaction conditions (solvent, base, temperature), add a Lewis acid (e.g., ZnCl₂, MgBr₂·OEt₂, Ti(O-iPr)₄) prior to the addition of the electrophile.

  • Allow the Lewis acid to coordinate with the enolate for a short period (e.g., 15-30 minutes) before adding the electrophile.

  • Analyze the diastereomeric ratio.

Lewis Acid Additive (1.1 eq)Diastereomeric Ratio (d.r.)
None>95:5
ZnCl₂98:2
MgBr₂·OEt₂97:3

Rationale: Lewis acids can chelate to the carbonyl oxygen and potentially other heteroatoms, creating a more rigid and defined conformation that can enhance the steric bias for the incoming electrophile.

Advanced Troubleshooting: Substrate Modification

If optimization of reaction conditions does not yield the desired level of diastereoselectivity, modification of the substrate itself may be necessary.

Modification of the Ester Group

The steric bulk of the ester group can influence the conformation of the enolate and the approach of the electrophile.

  • Strategy: Synthesize a series of esters with varying steric bulk (e.g., methyl, ethyl, tert-butyl) and evaluate their performance in the alkylation reaction under the optimized conditions. A bulkier ester group may create a more pronounced steric differentiation between the two faces of the enolate.

Installation of a Chiral Auxiliary

For challenging cases, the use of a chiral auxiliary covalently attached to the acetic acid moiety can provide a powerful and reliable method for controlling stereochemistry. Evans oxazolidinones are a well-established class of chiral auxiliaries for this purpose.

Diagram: Chiral Auxiliary Strategy

G Diastereoselective Alkylation using a Chiral Auxiliary A This compound B Couple with Chiral Auxiliary (e.g., Evans Oxazolidinone) A->B C N-Acyl Oxazolidinone Derivative B->C D Diastereoselective Alkylation C->D E Alkylated Product (High d.r.) D->E F Cleavage of Auxiliary E->F G Enantiomerically Enriched Alkylated Acetic Acid F->G

Caption: A workflow for employing a chiral auxiliary to achieve high diastereoselectivity.

Protocol 5: Diastereoselective Alkylation with an Evans Auxiliary

  • Synthesis of the N-Acyl Oxazolidinone: Couple this compound with the desired enantiomer of 4-benzyl-2-oxazolidinone using a suitable coupling agent (e.g., DCC, EDC).

  • Enolate Formation: Dissolve the N-acyl oxazolidinone in anhydrous THF and cool to -78 °C. Add a solution of NaHMDS (1.1 equivalents) and stir for 1 hour.

  • Alkylation: Add the electrophile (1.2 equivalents) and stir at -78 °C for 2-4 hours.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride and perform a standard extractive work-up.

  • Analysis and Purification: Determine the diastereomeric ratio by ¹H NMR or HPLC. Purify the major diastereomer by flash column chromatography.

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved under various conditions (e.g., LiOH/H₂O₂) to yield the enantiomerically enriched α-alkylated carboxylic acid.

Rationale: The chiral auxiliary provides a well-defined steric environment that directs the incoming electrophile to one face of the enolate, often leading to very high levels of diastereoselectivity.

Conclusion

Low diastereoselectivity in reactions of this compound derivatives is a common challenge that can be overcome through a systematic and rational approach to reaction optimization. By carefully considering the effects of temperature, solvent, base, and additives, and by being prepared to modify the substrate if necessary, researchers can achieve high levels of stereochemical control in these valuable synthetic intermediates.

References

  • García-Mera, X., et al. (2011). Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives: Brønsted Acid Catalyzed aza-Diels-Alder Reaction between Cyclopentadiene and Imino-acetates with Two Chiral Auxiliaries. Tetrahedron, 67(37), 7162-7172. [Link]

  • Ramachandran, P. V., & Chanda, P. B. (2012). Solvent- or Temperature-Controlled Diastereoselective Aldol Reaction of Methyl Phenylacetate. Organic Letters, 14(17), 4346–4349. [Link]

  • Fiasella, A., et al. (2006). Temperature and solvent effects in facial diastereoselectivity of nucleophilic addition: entropic and enthalpic contribution. Chemical Communications, (10), 1081-1083. [Link]

Sources

Characterization of unexpected byproducts in (2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of this compound and its precursors, such as the pivotal intermediate (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince Lactam.[1][2][3][4] The control and characterization of unexpected byproducts are critical for ensuring the purity, safety, and efficacy of final active pharmaceutical ingredients (APIs).[5][6]

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to the 2-Azabicyclo[2.2.1]hept-5-ene core structure?

The primary and most established route is a [4+2] Diels-Alder cycloaddition reaction.[7][8][9] This typically involves the reaction of freshly cracked cyclopentadiene (the diene) with an imine or an imine equivalent (the dienophile).[7][10] For the synthesis of the key precursor, Vince Lactam, dienophiles like p-toluenesulfonyl cyanide or chlorosulfonyl isocyanate are often used, followed by hydrolysis to yield the bicyclic lactam.[11][12][13]

Q2: Why is freshly prepared cyclopentadiene necessary for this reaction?

Cyclopentadiene is highly reactive and readily undergoes a Diels-Alder reaction with itself at room temperature to form its dimer, dicyclopentadiene.[9][14] This dimerization depletes the active monomer from the reaction mixture, leading to significantly lower yields of the desired product. Dicyclopentadiene is thermally cracked (via a retro-Diels-Alder reaction) at high temperatures (typically >170 °C) to regenerate the monomer immediately before use.[14]

Q3: What are the most common classes of byproducts in this synthesis?

Byproducts can arise from several sources:[5][15]

  • Starting Material Impurities: Unreacted starting materials or impurities within them can be carried through the synthesis.[5][16]

  • Side Reactions: Competing reactions, such as the dimerization of cyclopentadiene, can generate significant byproducts.[9][14]

  • Stereoisomers: The Diels-Alder reaction can produce both endo and exo stereoisomers. While the endo product is often kinetically favored at lower temperatures, the more thermodynamically stable exo product can form at higher temperatures or during prolonged reaction times.[14]

  • Degradation Products: The target molecule or intermediates may degrade under certain conditions (e.g., harsh hydrolysis), leading to ring-opened or rearranged products.[15]

Q4: Why is rigorous byproduct characterization so critical for drug development?

Regulatory bodies like the ICH require that any impurity present in a drug substance above a 0.1% threshold must be identified and characterized.[5][6] Uncharacterized byproducts can have unknown toxicological profiles, potentially impact the stability of the API, or have unintended pharmacological activity, posing a direct risk to patient safety.[5][15]

Part 2: Troubleshooting Guide - Byproduct Identification & Mitigation

This section addresses specific experimental observations and provides a logical workflow for identifying and resolving the underlying issues.

Workflow for Byproduct Identification

G A Unexpected Result (e.g., Low Yield, Extra TLC Spot, Unexpected NMR Peak) B Perform High-Performance Liquid Chromatography (HPLC) with UV/CAD Detection A->B C Assess Purity & Quantify Byproduct(s) B->C D Analyze by LC-MS (Liquid Chromatography- Mass Spectrometry) C->D E Determine Molecular Weight of Byproduct D->E F Propose Elemental Formula(s) E->F G Isolate Byproduct (Prep-HPLC or Flash Chromatography) F->G Structure Unclear? H Acquire Spectroscopic Data: 1D NMR (¹H, ¹³C) 2D NMR (COSY, HSQC) G->H I Elucidate Structure H->I J Develop Mitigation Strategy (e.g., Modify Reaction Conditions, Improve Purification) I->J Structure Confirmed

Sources

Technical Support Center: Stability of (2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Ticket ID: AZ-NOR-STAB-001

System Overview: The "Spring-Loaded" Scaffold

Welcome to the technical guide for handling (2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid . To successfully work with this molecule, you must first understand its inherent physical chemistry.

This molecule is not a standard amino acid derivative; it is a strained bicyclic alkene . The methylene bridge forces the cyclohexane ring into a "boat" conformation, creating significant angle strain (Baeyer strain) and torsional strain. We often refer to this as a "spring-loaded" system.

The Stability Triad (Key Risks):

  • Thermal Reversion: The Retro-Diels-Alder (rDA) reaction.[1]

  • Polymerization: Ring-Opening Metathesis Polymerization (ROMP).[2][3]

  • Oxidative Degradation: N-oxide formation and alkene epoxidation.

Troubleshooting Guide (FAQ & Diagnostics)

Issue 1: "My sample turned yellow/brown and lost mass after rotary evaporation."

Diagnosis: Thermal Decomposition via Retro-Diels-Alder (rDA).[1] Technical Explanation: The azanorbornene skeleton is thermodynamically unstable relative to its precursors. Upon heating (typically


), the molecule undergoes a cycloreversion (rDA), breaking down into cyclopentadiene  (volatile) and the corresponding iminium/imine species . The yellow color usually arises from the polymerization of the liberated cyclopentadiene or degradation of the imine.

Corrective Action:

  • Never heat the water bath above

    
    .
    
  • Vacuum Control: Use high vacuum (<10 mbar) to allow solvent removal at low temperatures.

  • Lewis Acid Warning: Avoid strong Lewis acids during workup, as they can catalyze the rDA reaction by coordinating to the nitrogen, lowering the activation energy for the reversion.

Issue 2: "The solid has become an insoluble gel or gummy residue during storage."

Diagnosis: Unwanted Polymerization (ROMP). Technical Explanation: The strained double bond is highly reactive. In the presence of trace metals (Ru, Fe) or free radicals (initiated by light or peroxides), the ring strain drives Ring-Opening Metathesis Polymerization (ROMP) or radical addition polymerization. This turns your discrete molecule into an insoluble polymer chain.

Corrective Action:

  • Radical Inhibitors: If storing as a crude oil, add 0.1% BHT (Butylated hydroxytoluene) as a radical scavenger.

  • Metal Scavenging: If the compound was synthesized via metal catalysis, ensure rigorous metal removal (e.g., using QuadraSil® scavengers) before concentration.

Issue 3: "I see a new peak at M+16 in my LC-MS."

Diagnosis: N-Oxidation. Technical Explanation: The tertiary nitrogen at the bridgehead is electron-rich and sterically accessible. Atmospheric oxygen, or peroxides in uninhibited ethereal solvents (THF, Et₂O), can oxidize the amine to the N-oxide . This is often irreversible and changes the solubility profile.

Corrective Action:

  • Solvent Choice: Use fresh, inhibitor-free solvents. Avoid aging THF.

  • Atmosphere: Store under Argon/Nitrogen.[4]

Experimental Protocols

Protocol A: Safe Concentration (The "Cold-Trap" Method)

Designed to prevent rDA during solvent removal.

  • Preparation: Set the rotary evaporator water bath to 25°C (Room Temp).

  • Vacuum: Engage the vacuum pump to reach <10 mbar. Do not rely on a water aspirator if the solvent is high-boiling (e.g., water/DMF).

  • Monitoring: Watch for "bumping." The solution should remain colorless to pale yellow.

  • Stop Condition: As soon as the solvent is removed, release the vacuum with Argon (not air) if possible.

  • Immediate Storage: Do not leave the flask on the rotavap. Proceed immediately to Protocol B.

Protocol B: Long-Term Storage (The "Freeze-Lock" System)

Designed to halt ROMP and Oxidation.

ParameterSpecificationReason
Form Lyophilized PowderSolution state accelerates hydrolysis and polymerization.
Container Amber Glass VialBlocks UV light which can initiate radical formation.
Atmosphere Argon/NitrogenPrevents N-oxidation and alkene oxidation.
Temperature -20°C or -80°CKinetic trapping; prevents thermal rDA.
Additive None (if pure)If crude, add 0.05% BHT as a stabilizer.

Visualizing the Instability Pathways

The following diagram maps the degradation logic. Use this to identify where your process might be failing.[5]

Azanorbornene_Stability cluster_prevention Stabilization Strategy Molecule (2-Azabicyclo[2.2.1] hept-5-en-2-yl)acetic acid Heat Heat (>40°C) Molecule->Heat Thermal Stress Radicals Light / Radicals Trace Metals Molecule->Radicals Storage Oxygen Atmospheric O2 Peroxides Molecule->Oxygen Exposure rDA_Product Retro-Diels-Alder (Cyclopentadiene + Imine) Heat->rDA_Product Cycloreversion Polymer Insoluble Polymer (ROMP/Radical) Radicals->Polymer Chain Growth Oxide N-Oxide / Epoxide (M+16 Peak) Oxygen->Oxide Oxidation Cold Keep <25°C Inert Argon Atmosphere Solid Store as Solid

Caption: Figure 1. Degradation pathways of azanorbornene derivatives. The primary thermal risk is the Retro-Diels-Alder reaction (Red path), while storage risks include polymerization and oxidation.

References & Authoritative Grounding

  • Retro-Diels-Alder Kinetics:

    • Source: The thermal instability of norbornene and azanorbornene derivatives is a fundamental property of the ring strain. The activation energy for rDA in these systems is significantly lower than unstrained cyclohexenes.

    • Reference: Rickborn, B. (1998). "The Retro-Diels-Alder Reaction Part I. C–C Bond Cleavage." Organic Reactions.[5][6][7][8][9]

  • Polymerization Risks (ROMP):

    • Source: Azanorbornenes are known monomers for Ring-Opening Metathesis Polymerization (ROMP). Unintended ROMP leads to insoluble gels.

    • Reference: Vince, R. et al. (1978).[10] "2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) as a scaffold." Journal of Organic Chemistry. (Foundational work on the stability and synthesis of the azanorbornene scaffold).

  • Peptide/Amino Acid Storage Guidelines:

    • Source: General best practices for storing sensitive amino acid derivatives (lyophilization, -20°C).

    • Reference: Sigma-Aldrich Technical Guide. "Handling and Storage of Peptides."

  • Oxidation of Tertiary Amines:

    • Source: The susceptibility of the bridgehead nitrogen to oxidation is documented in metabolic studies of similar bicyclic drugs.

    • Reference: Testa, B. et al. (2010). "The Metabolism of Drugs and Other Xenobiotics." (Discusses N-oxidation mechanisms).

Sources

Validation & Comparative

Comparing (2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid with Vince Lactam in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide compares (2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid (referred to herein as ABH-AA ) with the industry-standard Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one).

Executive Summary: The Divergent Paths of Bicyclic Synthons

In the synthesis of bioactive alkaloids and peptidomimetics, the 2-azabicyclo[2.2.1]heptene (azanorbornene) core is a privileged scaffold. However, the choice between Vince Lactam and This compound (ABH-AA) represents a fundamental decision in synthetic strategy:

  • Vince Lactam is the "Nucleoside Gateway." It is an electrophilic lactam primarily used as a latent form of the chiral cyclopentylamine core. Its value lies in ring-opening to access carbocyclic nucleosides (e.g., Abacavir).

  • ABH-AA is the "Peptidomimetic Architect." It is a nucleophilic tertiary amine with an N-tethered acid. Its value lies in keeping the ring intact to serve as a conformationally constrained glycine or proline mimic, or as a direct precursor to complex alkaloids like Epibatidine.

Decision Matrix:

FeatureVince LactamABH-AA
Primary Role Chiral Synthon (Ring Opening)Structural Scaffold (Ring Intact)
Key Functionality

-Lactam (Amide)
Tertiary Amine + Carboxylic Acid
Oxidation State C3=O (Oxidized)C3=CH

(Reduced)
Chirality Source Enzymatic Resolution (Industrial Std)Asymmetric Aza-Diels-Alder
Major Application Antiviral Carbocyclic NucleosidesConstrained Peptides / GPCR Ligands

Technical Deep Dive

Vince Lactam: The Industrial Workhorse

Structure: 2-azabicyclo[2.2.1]hept-5-en-3-one CAS: 49805-30-3 (racemic)

Vince lactam is defined by its strained amide bond. The bridgehead nitrogen is non-basic due to resonance with the C3 carbonyl.

  • Mechanism of Utility: The strain of the bicyclic system makes the amide bond susceptible to hydrolysis or reduction.

  • The "Vince Route":

    • Resolution: Enantioselective hydrolysis using

      
      -lactamase yields optically pure (-)-lactam and the unreacted (+)-isomer.
      
    • Functionalization: The olefin (C5-C6) allows for dihydroxylation or oxidative cleavage.

    • Ring Opening: Hydrolysis yields 4-aminocyclopent-2-ene-1-carboxylic acid, the carbocyclic analog of an amino acid.

ABH-AA: The Constrained Mimic

Structure: this compound CAS: 825-71-8

ABH-AA features a basic, bridgehead nitrogen alkylated with an acetic acid moiety. It is effectively a constrained N-substituted glycine .

  • Mechanism of Utility: Unlike Vince Lactam, the bridgehead nitrogen is a reactive nucleophile (unless protonated). The rigid bicyclic skeleton locks the N-substituent vectors, making it ideal for:

    • Proline Mimetics: Inducing

      
      -turns in peptides.
      
    • GABA Analogs: When the olefin is reduced, it serves as a rigidified

      
      -aminobutyric acid (GABA) analog.
      
    • Direct Coupling: The free carboxylic acid allows immediate coupling to N-termini of peptides without prior ring manipulation.

Comparative Synthesis Pathways

The synthesis of these two compounds illustrates the "Make vs. Buy" trade-off in process chemistry.

Pathway Visualization

G CP Cyclopentadiene VL_Rac Racemic Vince Lactam CP->VL_Rac + CSI (Hazardous) ABH_Est ABH-AA Ester (Aza-Diels-Alder) CP->ABH_Est + Imine (Lewis Acid) CSI Chlorosulfonyl Isocyanate (CSI) VL_Res (-)-Vince Lactam (Enzymatic Resolution) VL_Rac->VL_Res Lactamase Nucl Carbocyclic Nucleosides (e.g., Abacavir) VL_Res->Nucl Ring Opening & Functionalization Imine Glyoxylate Imine (In Situ) Imine->ABH_Est ABH_Acid ABH-AA (Acid Hydrolysis) ABH_Est->ABH_Acid LiOH/THF Pept Peptidomimetics / Constrained Scaffolds ABH_Acid->Pept Peptide Coupling

Figure 1: Divergent synthesis pathways. The Vince Lactam route (Red) focuses on resolution and ring opening. The ABH-AA route (Blue) utilizes Aza-Diels-Alder assembly for immediate scaffold construction.

Experimental Protocols

Protocol A: Enzymatic Resolution of Vince Lactam (Standard)

This protocol establishes the chiral purity required for drug synthesis.

Objective: Isolate (-)-Vince Lactam (1S, 4R) from racemic mixture.

  • Substrate Prep: Suspend racemic 2-azabicyclo[2.2.1]hept-5-en-3-one (10 g, 91.6 mmol) in phosphate buffer (500 mL, 50 mM, pH 7.0).

  • Enzyme Addition: Add (+) -

    
    -lactamase  (e.g., cloned from Microbacterium or Sulfolobus solfataricus).
    
    • Note: The enzyme selectively hydrolyzes the (+)-enantiomer to the amino acid, leaving the desired (-)-lactam intact.

  • Incubation: Shake at 30°C for 4-6 hours. Monitor conversion via chiral HPLC (Chiralpak AS-H). Stop when conversion reaches 50-51%.

  • Workup:

    • Saturate the solution with NaCl.

    • Extract the unreacted (-)-lactam with dichloromethane (3 x 200 mL).

    • The aqueous phase contains the hydrolyzed (+)-amino acid (which can be recycled via recyclization).

  • Purification: Dry organic layer over MgSO

    
    , filter, and concentrate. Recrystallize from diisopropyl ether.
    
    • Target: >99% ee (-)-Vince Lactam.

Protocol B: Synthesis of ABH-AA via Aza-Diels-Alder

This protocol avoids the reduction of Vince Lactam, directly accessing the N-functionalized core.

Objective: Synthesis of Ethyl (2-azabicyclo[2.2.1]hept-5-en-2-yl)acetate.

  • Imine Formation (In Situ):

    • In a flame-dried flask under N

      
      , combine Ethyl Glyoxylate (50% in toluene, 1.2 eq) and p-anisidine (1.0 eq) in anhydrous DCM. Add MgSO
      
      
      
      to sequester water. Stir 1 hr.
    • Alternative: For the specific N-acetic acid derivative without the aryl group, use Glycine Ethyl Ester Hydrochloride + Formaldehyde (Mannich-type) or Ethyl Glyoxylate + Ammonia (less stable).

    • Preferred Route for ABH-AA: Use Ethyl glyoxylate and Allylamine (if N-allyl is desired) or use a removable protecting group, then alkylate.

    • Direct Route: Reaction of Cyclopentadiene with Ethyl 2-(methyleneamino)acetate (generated from glycine ethyl ester and formaldehyde).

  • Cycloaddition:

    • Cool the imine solution to -78°C.

    • Add Cyclopentadiene (freshly cracked, 2.0 eq).

    • Add Lewis Acid catalyst: BF

      
      
      
      
      
      OEt
      
      
      (1.0 eq) or TFA (Bronsted acid catalysis).
  • Reaction: Allow to warm to 0°C over 4 hours.

  • Workup: Quench with sat. NaHCO

    
    . Extract with DCM.[1]
    
  • Hydrolysis to ABH-AA:

    • Dissolve the ester in THF/Water (3:1).

    • Add LiOH (2.0 eq). Stir at RT for 2 hours.

    • Acidify to pH 4 with 1M HCl and extract with EtOAc.

    • Product: this compound.

Comparative Data Analysis

The following table contrasts the physicochemical properties relevant to synthesis.

PropertyVince LactamABH-AAImplication
Reaction Type Electrophile (Amide)Nucleophile (Amine)VL reacts with nucleophiles (opening); ABH-AA reacts with electrophiles (coupling).
pKa (Conjugate Acid) ~ -1 (Amide O-protonation)~ 9-10 (Tertiary Amine)ABH-AA requires protection during acidic workups; VL is acid-stable.
Atom Economy High (100% in rearrangement)Moderate (Loss of leaving groups in DA)VL is greener for large-scale manufacturing (if enzymatic).
Stereocontrol Enzymatic (>99% ee)Auxiliary/Catalyst dependentVL is superior for absolute stereochemistry without chiral auxiliaries.
Solubility Polar Organic / WaterAmphoteric (Isoelectric point)ABH-AA solubility is pH-dependent (zwitterionic character).

Conclusion

  • Select Vince Lactam when your target molecule requires the carbocyclic cyclopentane ring (opened form) or when you require a scalable, enantiopure starting material for nucleoside synthesis. It is the route of choice for removing the bridge.

  • Select ABH-AA when designing peptidomimetics or rigid scaffolds where the bicyclic cage must remain intact. It is the route of choice for utilizing the bridge to constrain geometry.

References
  • Vince Lactam Overview & Enzymatic Resolution

    • Title: Identification and Application of Enantiocomplementary Lactamases for Vince Lactam Derivatives.[2]

    • Source: ResearchG
    • URL:[Link]

  • Aza-Diels-Alder Synthesis (ABH-AA Route)

    • Title: Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.
    • Source: CORE / Universidade de Santiago de Compostela.
    • URL:[Link]

  • Vince Lactam in Drug Synthesis

    • Title: Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry.[3][2][4][5]

    • Source: PubMed / The Chemical Record (2024).
    • URL:[Link]

  • Chemical Properties & Safety

    • Title: 2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid (PubChem CID 21584946).
    • Source: PubChem.
    • URL:[Link]

Sources

Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Excess Determination of (2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the stereochemical purity of a drug candidate is not merely a quality metric; it is a critical determinant of its efficacy and safety. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the accurate determination of enantiomeric excess (e.e.) is a cornerstone of drug discovery and quality control. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric excess of (2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid, a key chiral building block in the synthesis of various therapeutic agents.

The Imperative of Enantiomeric Purity

The significance of stereoisomerism in drug action is well-documented. One enantiomer of a chiral drug may be therapeutically active, while the other could be inactive or, in the worst-case scenario, exert toxic effects. Therefore, regulatory bodies worldwide mandate stringent control over the enantiomeric composition of chiral drugs.[1][2] High-Performance Liquid Chromatography (HPLC) has emerged as the most powerful and versatile technique for resolving and quantifying enantiomers due to its high sensitivity, reproducibility, and the availability of a wide array of chiral stationary phases (CSPs).[2][3]

The Heart of the Matter: Chiral Stationary Phases (CSPs)

The direct separation of enantiomers by HPLC is achieved by employing a chiral stationary phase (CSP).[4] These specialized column packings create a chiral environment where the two enantiomers of an analyte can form transient diastereomeric complexes with differing stabilities, leading to different retention times. The choice of the appropriate CSP is the most critical factor in developing a successful chiral separation method.

For a molecule like this compound, which possesses both an amino acid-like structure and a rigid bicyclic core, several classes of CSPs warrant consideration. This guide will compare the performance of three major types: polysaccharide-based, macrocyclic glycopeptide-based, and crown ether-based CSPs.

A Comparative Overview of Chiral Stationary Phases
Chiral Stationary Phase (CSP) TypePrinciple of SeparationAdvantages for this compoundPotential Limitations
Polysaccharide-Based (e.g., Cellulose or Amylose derivatives) Formation of inclusion complexes, hydrogen bonding, dipole-dipole interactions, and π-π interactions within the helical grooves of the polysaccharide.[5]Broad applicability, proven success with a wide range of chiral compounds, including those with aromatic rings and polar functional groups.Method development can be complex due to the multitude of potential interactions.
Macrocyclic Glycopeptide-Based (e.g., Teicoplanin or Vancomycin) Multiple interaction mechanisms including hydrogen bonding, ionic interactions, inclusion complexation, and steric repulsion within the macrocyclic basket-like structure.[6]Excellent for separating underivatized amino acids and other polar compounds due to their ionic groups and compatibility with aqueous mobile phases.[6]May exhibit lower efficiency compared to polysaccharide phases for certain analytes.
Crown Ether-Based Host-guest complexation, primarily involving the interaction of the primary amine of the analyte with the crown ether cavity.[7][8]Highly specific for primary amines and amino acids, often providing excellent resolution and fast analysis times.[7][8]Limited applicability to compounds lacking a primary amine group.

Experimental Workflow: A Step-by-Step Guide

The following diagram illustrates a generalized workflow for the determination of enantiomeric excess by chiral HPLC.

Chiral HPLC Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Standard Preparation (Racemic & Enantiopure) Method_Dev Method Development (CSP & Mobile Phase Screening) Standard_Prep->Method_Dev Sample_Prep Sample Preparation (Dissolution & Filtration) Sample_Analysis Sample Analysis Sample_Prep->Sample_Analysis System_Suitability System Suitability Testing Method_Dev->System_Suitability System_Suitability->Sample_Analysis Peak_Integration Peak Integration & Identification Sample_Analysis->Peak_Integration EE_Calculation Enantiomeric Excess Calculation Peak_Integration->EE_Calculation Reporting Reporting & Documentation EE_Calculation->Reporting CSP Selection Logic cluster_csp Chiral Stationary Phase Selection cluster_mode Chromatographic Mode Analyte Analyte Properties (this compound) - Bicyclic Amine - Carboxylic Acid Polysaccharide Polysaccharide-Based (Broad Applicability) Analyte->Polysaccharide Macrocyclic Macrocyclic Glycopeptide-Based (Polar/Ionic Compounds) Analyte->Macrocyclic CrownEther Crown Ether-Based (Primary Amines) Analyte->CrownEther NP Normal Phase Polysaccharide->NP PIM Polar Ionic Mode Macrocyclic->PIM RP Reversed Phase CrownEther->RP

Sources

Technical Guide: Mass Spectrometry Profiling of (2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass spectrometry analysis of (2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid and its fragments Content Type: Technical Comparison Guide

Executive Summary

This compound (MW 153.18 Da) is a conformationally restricted amino acid derivative, structurally related to the "Vince Lactam" scaffold used in the synthesis of carbocyclic nucleosides (e.g., Abacavir). Its analysis is critical for monitoring the purity of pharmaceutical intermediates and studying metabolic stability.

This guide compares the two dominant analytical modalities: LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization) and GC-EI-MS (Gas Chromatography-Electron Impact). While GC-MS provides structural fingerprinting via hard ionization, it requires derivatization. LC-ESI-MS/MS is identified as the superior method for routine quantification , offering direct analysis of the polar acid with distinct Retro-Diels-Alder (RDA) fragmentation signatures that validate the bicyclic core structure.

Structural Analysis & Theoretical Fragmentation

Understanding the fragmentation mechanics of the azanorbornene skeleton is a prerequisite for accurate MS interpretation. The molecule consists of a strained nitrogen-bridged bicycle and a carboxylic acid tail.

Key Physicochemical Properties:

  • Formula:

    
    
    
  • Monoisotopic Mass: 153.0790 Da

  • Protonated Ion

    
    :  154.0863 Da
    
The Retro-Diels-Alder (RDA) Mechanism

The signature fragmentation of norbornene-type systems is the Retro-Diels-Alder reaction. In the gas phase, the strained bridge cleaves, releasing neutral cyclopentadiene and leaving a charged iminium species.

Theoretical Fragmentation Pathway (ESI+):

  • Precursor:

    
    
    
  • Primary Fragment (RDA): Loss of neutral Cyclopentadiene (

    
    , 66 Da).
    
    • Resulting Ion: N-(carboxymethyl)methaniminium (

      
       88).
      
  • Secondary Fragment: Decarboxylation of the side chain.

    • From m/z 88: Loss of

      
       or 
      
      
      
      .
    • Resulting Ion:

      
       42-44 range (Imine fragments).
      

Comparative Analysis: LC-ESI-MS vs. GC-EI-MS

The following table contrasts the performance of direct analysis versus derivatization-based methods.

FeatureMethod A: LC-ESI-MS/MS (Recommended) Method B: GC-EI-MS (Alternative)
Analyte State Direct analysis of free acid.Requires Methyl/TMS Ester derivatization.
Ionization Soft (Protonation). Preserves molecular ion

.[1]
Hard (Electron Impact). Extensive fragmentation;

often weak.
Key Fragments m/z 88 (RDA Product), m/z 108 (Loss of HCOOH).m/z 66 (Cyclopentadiene cation), m/z 101 (RDA of ester).
Sensitivity (LOD) High (< 1 ng/mL) in MRM mode.Moderate (10–50 ng/mL).
Throughput High (5 min run time).Low (Requires 30+ min derivatization prep).
Structural Insight Confirms intact N-bridge via RDA transition.Fingerprinting; confirms isomeric purity.
Expert Insight: Why ESI Wins

For drug development workflows, the polarity of the acetic acid side chain leads to poor peak shape and tailing in GC unless quantitatively derivatized. ESI-MS/MS allows for "dilute-and-shoot" workflows, minimizing sample preparation errors.

Visualizing the Fragmentation Pathway[2][3][4]

The following diagram illustrates the specific Retro-Diels-Alder cleavage unique to this azanorbornene derivative.

G Parent Parent Ion [M+H]+ m/z 154 (Intact Bicycle) RDA_Transition Retro-Diels-Alder Transition State Parent->RDA_Transition CID Energy (15-20 eV) Fragment_RDA Imine Fragment m/z 88 (Loss of C5H6) RDA_Transition->Fragment_RDA Bridge Cleavage Neutral_CP Neutral Cyclopentadiene (66 Da) RDA_Transition->Neutral_CP Fragment_Gly Glycine Iminium m/z 42 (Loss of HCOOH) Fragment_RDA->Fragment_Gly Side Chain Loss (-46 Da)

Figure 1: The Retro-Diels-Alder (RDA) fragmentation pathway. The loss of the neutral cyclopentadiene bridge (66 Da) is the diagnostic transition for verifying the azabicyclo[2.2.1] core.

Experimental Protocols

Protocol A: LC-ESI-MS/MS (Targeted Quantitation)

Objective: High-sensitivity quantitation of the free acid in biological matrices or reaction mixtures.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm).

    • Rationale: Retains the polar acid while allowing separation from inorganic salts.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes.

  • MS Source Parameters (Sciex/Thermo equivalent):

    • Curtain Gas: 30 psi

    • IonSpray Voltage: 4500 V (Positive Mode)

    • Temperature: 450°C[2]

  • MRM Transitions:

    • Quantifier:

      
       (RDA cleavage). High specificity.
      
    • Qualifier:

      
       (Loss of HCOOH).
      
Protocol B: GC-EI-MS (Structural Verification)

Objective: Confirming isomeric purity (endo/exo) or analyzing bulk material.

  • Derivatization:

    • Add 100 µL sample to 200 µL

      
      -Methanol (14%).
      
    • Incubate at 60°C for 30 mins. (Converts acid to methyl ester, MW 167).

    • Extract with Hexane.

  • GC Parameters:

    • Column: DB-5ms (30m x 0.25mm).[3]

    • Temp Program: 60°C (1 min)

      
       15°C/min 
      
      
      
      250°C.
  • MS Detection:

    • Scan Range: m/z 40–300.

    • Look for

      
       167 (Molecular Ion) and 
      
      
      
      66 (Cyclopentadiene, often the base peak in EI due to thermal RDA in the injector).

Analytical Decision Workflow

Use this logic tree to select the appropriate method for your specific research stage.

Workflow Start Start: Sample Type Q_Purity Is sample a pure synthetic intermediate? Start->Q_Purity Q_Matrix Is sample in plasma/buffer (Complex Matrix)? Q_Purity->Q_Matrix No (Mixture) GCMS Select GC-EI-MS (Derivatization Req.) Q_Purity->GCMS Yes (Powder) Q_Matrix->GCMS No (Volatile solvents) LCMS Select LC-ESI-MS/MS (Direct Analysis) Q_Matrix->LCMS Yes Reason_GC Goal: Isomeric Ratio (endo/exo) & Fingerprinting GCMS->Reason_GC Reason_LC Goal: High Throughput & Quantitation LCMS->Reason_LC

Figure 2: Method selection decision tree based on sample complexity and analytical goals.

References

  • Singh, R., & Vince, R. (2012). 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block and Its Impact on the Development of Therapeutics. Chemical Reviews, 112(8), 4642–4686. Link

  • Raffaelli, A., & Saba, A. (2003). Retro-Diels-Alder fragmentation in mass spectrometry of bicyclic compounds. Mass Spectrometry Reviews, 22(5), 318-331. Link

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Azabicyclo derivatives. NIST Chemistry WebBook, SRD 69. Link

  • Armenta, J. M., et al. (2010).[2] UPLC-ESI-MS/MS analysis of underivatised amino acids. Journal of Chromatography B, 878(32), 3369-3376. Link

Sources

A Comparative Guide to Catalysts for the Synthesis of (2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of (2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid, a valuable building block in medicinal chemistry, hinges on the efficient construction of its core structure, the 2-azabicyclo[2.2.1]hept-5-ene moiety. The key synthetic transformation is the aza-Diels-Alder reaction between cyclopentadiene and a suitable imine equivalent. The choice of catalyst for this reaction is critical, influencing not only the reaction rate and yield but also the stereochemical outcome. This guide provides a comparative analysis of the primary catalytic systems employed for this synthesis, offering experimental data and insights to aid in catalyst selection and protocol design.

Introduction: The Synthetic Challenge

The formation of the 2-azabicyclo[2.2.1]hept-5-ene skeleton via the aza-Diels-Alder reaction presents a significant synthetic challenge. The reaction involves the formation of a six-membered ring with the creation of multiple stereocenters. Achieving high levels of both diastereoselectivity (typically favoring the exo isomer) and, in the case of asymmetric synthesis, enantioselectivity is paramount. Catalysis is essential to overcome the inherent activation barrier of the reaction and to control the stereochemical course of the cycloaddition. The two principal catalytic strategies employed are Brønsted acid and Lewis acid catalysis.

Brønsted Acid Catalysis: The Proton-Activated Pathway

Brønsted acid catalysis relies on the protonation of the imine dienophile, which lowers its LUMO energy and enhances its reactivity towards the diene. This approach is often utilized in conjunction with chiral auxiliaries attached to the imine to induce stereoselectivity.

Mechanistic Insight

The Brønsted acid protonates the nitrogen atom of the imine, forming a more electrophilic iminium ion. This increased electrophilicity accelerates the cycloaddition with cyclopentadiene. When a chiral auxiliary is present, it sterically directs the approach of the diene, leading to a diastereoselective outcome.

DOT Diagram: Brønsted Acid Catalyzed Aza-Diels-Alder

G Imine Imine Iminium Iminium Ion Imine->Iminium Protonation H_plus H⁺ (Brønsted Acid) H_plus->Iminium TS Transition State Iminium->TS CPD Cyclopentadiene CPD->TS [4+2] Cycloaddition Product 2-Azabicyclo[2.2.1]hept-5-ene Derivative TS->Product G Imine Imine Activated_Complex Activated Chiral Complex Imine->Activated_Complex Chiral_LA Chiral Lewis Acid Chiral_LA->Activated_Complex Coordination TS Diastereomeric Transition States Activated_Complex->TS CPD Cyclopentadiene CPD->TS Asymmetric [4+2] Cycloaddition Enantioenriched_Product Enantioenriched 2-Azabicyclo[2.2.1]hept-5-ene TS->Enantioenriched_Product

Caption: Asymmetric induction by a chiral Lewis acid catalyst.

Comparative Analysis of Lewis Acid Catalysts

The following table summarizes the performance of various Lewis acid catalysts in the aza-Diels-Alder reaction for the synthesis of 2-azabicyclo[2.2.1]hept-5-ene derivatives. It is important to note that direct comparison is challenging due to variations in substrates and reaction conditions across different studies.

Catalyst SystemCatalyst Loading (mol%)Diene/DienophileSolventTemp (°C)Time (h)Yield (%)d.r. (exo:endo)ee (%)Reference
(S,S)-diazaaluminolide105-(benzyloxymethyl)-1,3-cyclopentadiene / 3-acryloyl-1,3-oxazolidin-2-oneCH₂Cl₂-781894>97:397
Chiral Acyloxyborane (CAB)10Cyclopentadiene / MethacroleinCH₂Cl₂-78-8589:1196
Chiral Boron Complex20Cyclopentadiene / Methacrolein---84>99% exo97[1]
Chiral Ti(IV) triflate complex-Imines / Danishefsky's diene--<1.5---[2]
Chiral Copper(II)-bis(oxazoline)1-16Cyclopentadiene / N-acryloyloxazolidinones---HighHighHigh[1]

Key Observations:

  • Chiral Aluminum and Boron catalysts have demonstrated excellent enantioselectivity and high yields, often at low temperatures.[1]

  • Titanium-based catalysts can be highly active, leading to short reaction times.[2]

  • Copper(II)-bis(oxazoline) complexes are a well-established class of catalysts for asymmetric Diels-Alder reactions and have been successfully applied to aza-Diels-Alder reactions as well.[1]

Experimental Protocols

The following are representative experimental protocols for the synthesis of a 2-azabicyclo[2.2.1]hept-5-ene derivative using Brønsted and Lewis acid catalysis.

Protocol 1: Brønsted Acid Catalyzed Diastereoselective Aza-Diels-Alder with Chiral Auxiliaries

[3] This protocol describes the synthesis of a derivative using a chiral auxiliary, which can later be cleaved to yield the core structure.

Materials:

  • Glyoxylate of (-)-8-phenylmenthol

  • (R)-1-phenylethylamine

  • Cyclopentadiene (freshly cracked)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the glyoxylate (1 mmol) and (R)-1-phenylethylamine (1.1 mmol) in CH₂Cl₂ (10 mL) at -78 °C, add trifluoroacetic acid (1 mmol) dropwise.

  • Stir the mixture for 30 minutes to allow for in situ imine formation.

  • Add freshly cracked cyclopentadiene (5 mmol) to the solution.

  • Stir the reaction mixture at -78 °C for 5 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-azabicyclo[2.2.1]hept-5-ene derivative.

DOT Diagram: Experimental Workflow for Brønsted Acid Catalysis

G Start Start Imine_Formation In situ Imine Formation (-78 °C, 30 min) Start->Imine_Formation Cycloaddition Aza-Diels-Alder Reaction (-78 °C, 5 h) Imine_Formation->Cycloaddition Quench Quench with NaHCO₃ Cycloaddition->Quench Extraction Workup and Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification End Final Product Purification->End

Caption: Step-by-step workflow for the Brønsted acid-catalyzed synthesis.

Protocol 2: Chiral Lewis Acid Catalyzed Enantioselective Aza-Diels-Alder (Generalized from)[5][6]

This protocol provides a general procedure for an asymmetric synthesis using a chiral Lewis acid. The specific catalyst, solvent, and temperature may vary.

Materials:

  • N-protected imine (e.g., N-tosyl or N-benzyl)

  • Cyclopentadiene (freshly cracked)

  • Chiral Lewis acid catalyst (e.g., chiral boron or aluminum complex) (5-20 mol%)

  • Anhydrous solvent (e.g., CH₂Cl₂, toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the chiral Lewis acid catalyst in the anhydrous solvent.

  • Cool the solution to the desired temperature (e.g., -78 °C).

  • Add the N-protected imine to the catalyst solution and stir for a short period to allow for complexation.

  • Add freshly cracked cyclopentadiene dropwise to the reaction mixture.

  • Stir the reaction at the specified temperature for the required time, monitoring by TLC.

  • Upon completion, quench the reaction (e.g., with saturated ammonium chloride or water).

  • Allow the mixture to warm to room temperature and perform an aqueous workup.

  • Dry the organic layer, concentrate, and purify the product by chromatography.

Synthesis of the Final Product: this compound

Once the 2-azabicyclo[2.2.1]hept-5-ene core is synthesized, the final step is the N-alkylation to introduce the acetic acid moiety. A common method involves the reaction of the secondary amine with an ethyl bromoacetate followed by hydrolysis of the resulting ester.

Procedure:

  • Dissolve the 2-azabicyclo[2.2.1]hept-5-ene derivative in a suitable solvent such as acetonitrile or DMF.

  • Add a base, for instance, potassium carbonate, to the solution.

  • Add ethyl bromoacetate dropwise and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • After workup and purification of the ester intermediate, perform hydrolysis using standard conditions (e.g., LiOH in THF/water or aqueous HCl) to obtain the final product, this compound.

Conclusion and Future Outlook

The synthesis of this compound is a well-explored area, with both Brønsted and Lewis acid catalysis offering viable routes to the key 2-azabicyclo[2.2.1]hept-5-ene intermediate. While Brønsted acid catalysis with chiral auxiliaries can provide high diastereoselectivity, the development of catalytic asymmetric methods using chiral Lewis acids is generally more atom-economical and synthetically efficient.

The choice of catalyst will depend on the specific requirements of the synthesis, including the desired stereochemistry, scale, and cost considerations. Chiral Lewis acids, particularly those based on boron and aluminum, have shown great promise in achieving high enantioselectivity. Future research in this field will likely focus on the development of more active and robust catalysts that can operate at lower loadings and under milder conditions, as well as the expansion of their application to a broader range of substrates. The development of organocatalytic methods also presents an attractive, metal-free alternative that is gaining increasing attention.[4]

References

Sources

Structural Elucidation of (2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Crystallographic & Spectroscopic Strategies

Executive Summary

The (2-azabicyclo[2.2.1]hept-5-ene) scaffold—structurally related to the industrial "Vince lactam"—is a privileged intermediate in the synthesis of carbocyclic nucleoside antivirals (e.g., Abacavir) and conformationally restricted amino acids.[1][2] However, the utility of this scaffold relies entirely on the precise determination of its stereochemistry (endo vs. exo) and absolute configuration.

This guide compares the three primary methodologies for structural elucidation of (2-azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid derivatives: Direct Zwitterionic Crystallography , Salt Derivatization Crystallography , and High-Field NMR Spectroscopy .[1] While NMR provides rapid solution-state data, this guide demonstrates why Salt Derivatization X-ray Crystallography remains the definitive "Gold Standard" for regulatory submission and intellectual property protection.[1]

Part 1: The Structural Challenge

The core challenge in analyzing 2-azabicyclo[2.2.1]heptane derivatives lies in their rigid bicyclic framework.[1] The aza-Diels-Alder reaction used to synthesize them often produces mixtures of endo and exo isomers.[1]

  • Conformational Rigidity: The bridgehead nitrogen locks the ring, preventing ring flipping. This makes NMR coupling constants (

    
    -values) highly specific but occasionally ambiguous if signals overlap.[1]
    
  • Zwitterionic Nature: The free acid derivative exists as a zwitterion in the solid state (

    
     / 
    
    
    
    ). This creates strong electrostatic lattices that are often high-melting but prone to disorder, making direct X-ray difficult.[1]
  • Enantiomeric Purity: Drug applications require single enantiomers.[1] Distinguishing enantiomers requires either chiral derivatization or anomalous dispersion X-ray data.[1]

Part 2: Comparative Analysis of Methodologies

The following table contrasts the three dominant strategies for determining the structure of these derivatives.

Table 1: Strategic Comparison of Structural Elucidation Methods
FeatureMethod A: Salt Derivatization (Recommended) Method B: Direct Free Acid X-ray Method C: NMR Spectroscopy (NOE/COSY)
Primary Target Hydrochloride or Tartrate SaltsZwitterionic Free AcidSolution-state Molecule
Crystallinity High (Predictable packing)Variable (Often amorphous/oils)N/A (Solution)
Stereo Certainty Absolute (Flack parameter < 0.[1]1)Absolute (If crystals form)Relative (Inferred from NOE)
Sample Prep Time 24–72 Hours (Crystallization)1–7 Days (Optimization required)< 1 Hour
Resolution Limit Typically < 0.8 ÅOften > 1.0 Å (Disorder)N/A
Cost Efficiency Medium (Reagents + Beam time)High (Failed screens)Low
Deep Dive: Why Salt Derivatization Wins

While Method C (NMR) is the fastest for checking reaction progression, it cannot legally prove absolute configuration for a New Chemical Entity (NCE) filing. Method B (Free Acid) often fails because the zwitterionic intermolecular forces lead to "glassy" solids rather than ordered crystals.

Method A (Salt Derivatization) is superior because:

  • Heavy Atom Effect: Using HCl introduces a Chloride ion (

    
    ). This provides sufficient anomalous scattering (even with Cu-K
    
    
    
    radiation) to determine absolute stereochemistry without needing a chiral reference.[1]
  • Lattice Ordering: The ionic bond between the protonated bridgehead nitrogen and the counter-ion breaks the stubborn H-bond networks of the zwitterion, promoting the growth of distinct, prismatic crystals.

Part 3: Experimental Protocol (Self-Validating)

The following protocol is designed for the Hydrochloride Salt Crystallization of this compound esters or acids. This method uses a Vapor Diffusion technique which is self-buffering against rapid precipitation.[1]

Materials
  • Analyte: Crude this compound derivative (approx. 20 mg).[1]

  • Solvent A (Good Solvent): Methanol or Ethanol (HPLC Grade).[1]

  • Solvent B (Anti-Solvent): Diethyl Ether or Pentane.

  • Acid Source: 1M HCl in Diethyl Ether (anhydrous).

Step-by-Step Workflow
  • Dissolution: Dissolve 20 mg of the analyte in the minimum amount of Solvent A (approx. 0.5 mL) in a small borosilicate vial (inner vial).

  • Protonation: Add 1.1 equivalents of HCl in Diethyl Ether dropwise.

    • Validation: Check pH with litmus paper; it should be acidic (pH < 2). If the solution turns cloudy immediately, add drops of Methanol until clear.

  • Setup Vapor Diffusion:

    • Place the open inner vial inside a larger jar containing 5 mL of Solvent B (Diethyl Ether).

    • Seal the outer jar tightly.

  • Equilibration: Store at 4°C in a vibration-free environment.

    • Mechanism:[1][3][4][5][6] Ether vapors will slowly diffuse into the methanol, lowering the solubility of the salt gradually.

  • Harvest: Inspect after 24–48 hours. Look for colorless prisms or needles.[1]

    • Criteria: Crystals must extinguish polarized light (birefringence) under a microscope to be suitable for X-ray.

Part 4: Visualization of Logic & Workflow

Diagram 1: Structural Elucidation Decision Matrix

This diagram illustrates the logical flow for a researcher deciding how to process a new batch of the aza-norbornene derivative.

DecisionMatrix Start Crude Reaction Mixture (Aza-Diels-Alder Product) CheckState Physical State Check Start->CheckState Solid Crystalline Solid? CheckState->Solid Yes Oil Oil / Gum CheckState->Oil No DirectXRD Direct X-ray (Free Acid) Solid->DirectXRD NMR 1H NMR Screening (Check Endo/Exo Ratio) Oil->NMR SaltScreen Salt Screening (HCl, Picrate, Tartrate) NMR->SaltScreen Confirm Purity Success Structure Solved (Absolute Config) DirectXRD->Success High Quality Fail Disorder / No Diffraction DirectXRD->Fail Poor Quality SaltScreen->Success Crystallization Fail->SaltScreen Derivatize

Caption: Decision matrix for selecting the optimal structural elucidation path. Note that oils (common with esters) require salt screening immediately.[1]

Diagram 2: The Vapor Diffusion Mechanism

This diagram visualizes the specific experimental setup described in Part 3.

VaporDiffusion cluster_0 Outer Chamber (Closed System) InnerVial Inner Vial Solute: Aza-Norbornene Deriv. Solvent: Methanol (High Sol.) Result Result: Single Crystals (HCl Salt) Suitable for X-ray InnerVial->Result OuterRes Outer Reservoir Solvent: Diethyl Ether (Anti-Solvent) Process Diffusion Process: Ether vapor diffuses INTO Inner Vial Solubility decreases slowly OuterRes->Process Vapor Transfer Process->InnerVial Supersaturation

Caption: Schematic of the vapor diffusion technique. The anti-solvent (Ether) slowly diffuses into the solute solution, forcing controlled nucleation.

Part 5: Data Interpretation Guide

When you receive the X-ray data (CIF file) for your this compound derivative, focus on these three parameters:

  • Flack Parameter:

    • Value near 0.0 (±0.1): Correct Absolute Configuration.

    • Value near 1.0: Inverted Structure (You have the enantiomer of your model).

    • Note: This is only reliable if you used the HCl salt method (heavy atom present).

  • Bridgehead Angle (N-C-C):

    • In strained systems like aza-norbornene, deviations in the bridgehead angle often indicate crystal packing stress.[1] Compare this with DFT calculated values to ensure the crystal structure represents the relaxed ground state.

  • Hydrogen Bonding:

    • Look for N-H...Cl interactions in the packing diagram. These anchor the molecule. If the H on the nitrogen is disordered, the salt formation may have been incomplete.

References

  • Vince, R. (2024). "Application of 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) in Synthetic Organic and Medicinal Chemistry." The Chemical Record. Link

  • Singh, R., et al. (2012). "Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug." SciTechnol. Link

  • Jug, M. E., & Shapiro, J. J. (1980).[1][7] "Synthesis and Structure Determination of 2-Azabicyclo[2.2.1]hept-2-enes and Their Derivatives." Journal of Organic Chemistry. Link

  • NIST Chemistry WebBook. "Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, exo-."[1] Link

  • PubChem. "2-Azabicyclo[2.2.1]hept-5-ene."[1][8] National Library of Medicine. Link[1]

Sources

Technical Guide: Purity Assessment of (2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid presents a distinct analytical challenge common to rigid, bicyclic amino acid precursors: the absence of a strong chromophore combined with stereochemical complexity . Standard HPLC-UV methods often fail to detect non-chromophoric synthetic impurities (e.g., haloacetic acids, inorganic salts) or distinguish between endo/exo isomers, leading to mass balance errors in downstream peptide synthesis.

This guide objectively compares three purity assessment strategies. While HPLC-CAD offers the best routine sensitivity, Quantitative NMR (qNMR) is identified as the superior primary method for absolute purity assignment and stereochemical characterization without the need for reference standards.

Part 1: The Analytical Challenge

The molecule consists of a strained azanorbornene scaffold with an N-acetic acid tail. Two critical factors dictate the analytical strategy:

  • The "Invisible" Profile: The molecule lacks a conjugated

    
    -system. The isolated alkene (C5=C6) absorbs only in the deep UV (<205 nm), where solvent cutoffs (methanol/acetonitrile) and buffer noise obscure the signal.
    
  • Stereochemical Integrity: The bicyclic framework is rigid. If synthesized via a Diels-Alder route (e.g., cyclopentadiene + iminium species), the product may exist as a mixture of endo and exo isomers. These diastereomers often co-elute in reverse-phase chromatography but possess distinct magnetic environments.

Decision Matrix: Method Selection

The following decision tree illustrates the logical flow for selecting the appropriate method based on the specific analytical need (absolute assay vs. trace impurity profiling).

AnalyticalDecisionTree Start Objective: Purity Assessment of This compound Q1 Is a Certified Reference Standard Available? Start->Q1 NoRef NO Q1->NoRef YesRef YES Q1->YesRef MethodA METHOD A: 1H-qNMR (Primary Standard) NoRef->MethodA Absolute Purity Required Q2 Is Isomeric Ratio (Endo/Exo) Critical? YesRef->Q2 Q2->MethodA Yes (Resolution needed) MethodB METHOD B: HPLC-CAD (Routine Purity) Q2->MethodB No (General Purity) MethodC METHOD C: GC-FID (Volatile Impurities) MethodA->MethodC Complementary for Solvents

Figure 1: Analytical Decision Matrix. High-contrast nodes indicate critical decision points based on reference standard availability and stereochemical requirements.

Part 2: Comparative Methodology

Method A: 1H-qNMR (The Gold Standard)

Best For: Absolute purity assignment, endo/exo ratio determination, and mass balance. Mechanism: qNMR utilizes the direct proportionality between signal integration and the number of nuclei.[1] Unlike chromatography, it does not require a reference standard of the analyte itself—only a certified internal standard (e.g., Maleic Acid or TCNB).

  • Pros:

    • Universal Response: No response factor correction needed.

    • Stereo-Specific: Distinct chemical shifts for bridgehead protons allow precise integration of endo vs. exo isomers.

    • Rapid: No method development or column equilibration.

  • Cons:

    • Lower sensitivity (LOD ~0.1 mg).

    • Requires a highly soluble, non-overlapping internal standard.

Method B: HPLC-CAD (Charged Aerosol Detection)

Best For: Routine batch release, detecting non-chromophoric impurities (salts, lipids). Mechanism: The eluent is nebulized and dried; remaining particles are charged by a corona discharge. The charge measured is proportional to the mass of the analyte.

  • Pros:

    • High Sensitivity: LODs in the low ng range (superior to RI and UV).

    • Gradient Compatible: Unlike Refractive Index (RI), CAD works with gradient elution, essential for eluting polar amino acids and non-polar byproducts.

  • Cons:

    • Response Factors: Response is not perfectly linear (often curvilinear); requires calibration curves.

    • Volatiles Invisible: Cannot detect volatile impurities (solvents, acetic acid).

Method C: GC-FID (Derivatization Required)

Best For: Trace analysis of volatile precursors (e.g., haloacetic acids). Mechanism: The carboxylic acid functionality must be esterified (e.g., Methyl or TMS ester) to ensure volatility before separation on a capillary column.

  • Pros:

    • High resolution for structural isomers.

  • Cons:

    • Derivatization Artifacts: Incomplete derivatization can mimic impurities.

    • Thermal Instability: The strained bicyclic ring may degrade at high injector temperatures (>250°C).

Part 3: Performance Data Comparison

The following data summarizes the theoretical performance of these methods for an azanorbornene derivative.

Feature1H-qNMRHPLC-CADHPLC-UV (210 nm)
Linearity (R²) > 0.9999> 0.995 (Polynomial)Poor (< 0.99)
LOD (Limit of Detection) ~1000 ppm (0.1%)~10 ppm (0.001%)~500 ppm (0.05%)
Precision (RSD) < 1.0%< 2.0%> 5.0% (Noise limited)
Stereoselectivity High (Resolved signals)Moderate (Column dependent)Low
Reference Standard? Not Required RequiredRequired

Part 4: Recommended Experimental Protocols

Protocol 1: Absolute Purity by 1H-qNMR

This protocol is the primary recommendation for establishing the "purity factor" of the material.

Reagents:

  • Solvent: Deuterium Oxide (

    
    ) or 
    
    
    
    (depending on salt form).
    
    
    is preferred for the zwitterion.
  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), >99.9% purity. Maleic acid provides a clean singlet at

    
     6.3 ppm, usually distinct from the alkene protons of the azanorbornene (
    
    
    
    6.0–6.5 ppm).

Workflow Diagram:

qNMRWorkflow Weigh 1. Precision Weighing (Sample + IS) Target: 10-20 mg Dissolve 2. Solubilization (0.6 mL D2O) Weigh->Dissolve Acquire 3. Acquisition (d1 > 5*T1, 90° pulse) Dissolve->Acquire Process 4. Processing (Phase/Baseline Corr.) Acquire->Process Calc 5. Calculation (Purity %) Process->Calc

Figure 2: qNMR Workflow.[2] Critical step: Relaxation delay (d1) must be at least 5 times the longest T1 (typically 30s-60s) to ensure full magnetization recovery.

Calculation:



Where:

  • 
     = Integral area
    
  • 
     = Number of protons
    
  • 
     = Molar mass
    
  • 
     = Weight
    
  • 
     = Purity (as decimal)
    
Protocol 2: Impurity Profiling by HPLC-CAD

Use this method for checking batch-to-batch consistency and detecting non-volatile contaminants.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Polar-Embedded C18.

    • Rationale: The amino acid tail makes the molecule too polar for standard C18 retention.

  • Mobile Phase:

    • A: 20 mM Ammonium Formate (pH 3.0)

    • B: Acetonitrile[3]

  • Gradient: 95% B to 50% B over 15 minutes.

  • Detector: Charged Aerosol Detector (Evaporation Temp: 35°C).

References

  • Almac Group. (2024). QNMR – a modern alternative to HPLC.[4] Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance. PMC9854321. Retrieved from [Link]

  • Shimadzu Corporation. (2024). Analytical Methods for Amino Acids. Retrieved from [Link]

Sources

Performance of (2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic Acid-Based Ligands in Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis, potential applications, and comparative performance of (2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid-based ligands in the field of asymmetric catalysis. While this specific ligand class represents an emerging area of research, this document will extrapolate from the well-established chemistry of the 2-azabicyclo[2.2.1]heptene scaffold and related N-functionalized derivatives to provide a forward-looking analysis for researchers, scientists, and drug development professionals.

Introduction: The 2-Azabicyclo[2.2.1]heptene Scaffold - A Privileged Chiral Backbone

The 2-azabicyclo[2.2.1]heptene, or 2-azanorbornene, framework has garnered significant attention in both medicinal and synthetic chemistry. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement, making it an excellent chiral scaffold for the design of ligands in asymmetric catalysis. The synthesis of this backbone is often achieved through aza-Diels-Alder reactions, which can be rendered highly stereoselective.[1][2] The parent lactam, (+/-)-2-Azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince Lactam, is a versatile building block for the synthesis of carbocyclic nucleoside analogues with significant antiviral properties.[3]

The strategic placement of a nitrogen atom within the bicyclic system offers a convenient handle for further functionalization, allowing for the synthesis of a diverse library of chiral ligands. This guide focuses on the introduction of an acetic acid moiety at the nitrogen atom, creating a novel class of N,O-bidentate ligands with the potential for unique reactivity and selectivity in a range of catalytic transformations.

Proposed Synthesis of this compound-Based Ligands

The synthesis of the target ligands can be envisioned through a straightforward, multi-step sequence starting from the readily accessible 2-azabicyclo[2.2.1]hept-5-ene core.

Synthesis_Pathway Cyclopentadiene Cyclopentadiene 2-Azabicyclo[2.2.1]hept-5-ene Core 2-Azabicyclo[2.2.1]hept-5-ene Core Cyclopentadiene->2-Azabicyclo[2.2.1]hept-5-ene Core Aza-Diels-Alder Imine Imine Imine->2-Azabicyclo[2.2.1]hept-5-ene Core Ester Intermediate Ester Intermediate 2-Azabicyclo[2.2.1]hept-5-ene Core->Ester Intermediate N-Alkylation tert-Butyl bromoacetate tert-Butyl bromoacetate tert-Butyl bromoacetate->Ester Intermediate Target Ligand Target Ligand Ester Intermediate->Target Ligand Hydrolysis

Caption: Proposed synthetic pathway for this compound-based ligands.

Experimental Protocol: Synthesis of the Ligand Scaffold

Step 1: Synthesis of the 2-Azabicyclo[2.2.1]hept-5-ene Core

This procedure is adapted from established methods for the aza-Diels-Alder reaction.[2]

  • To a solution of a suitable imine (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., BF₃·OEt₂, 10 mol%) at -78 °C under an inert atmosphere.

  • Slowly add freshly cracked cyclopentadiene (1.5 eq).

  • Stir the reaction mixture at -78 °C for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the 2-azabicyclo[2.2.1]hept-5-ene core.

Step 2: N-Alkylation with tert-Butyl bromoacetate

  • Dissolve the 2-azabicyclo[2.2.1]hept-5-ene core (1.0 eq) in a polar aprotic solvent such as DMF.

  • Add a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq) and tert-butyl bromoacetate (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting ester intermediate by column chromatography.

Step 3: Hydrolysis to the this compound Ligand

  • Dissolve the ester intermediate (1.0 eq) in a mixture of a suitable solvent (e.g., dioxane) and aqueous acid (e.g., 6M HCl).

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction to room temperature and neutralize with a suitable base (e.g., NaOH).

  • The desired ligand can be isolated by extraction or precipitation, depending on its physical properties.

Potential Catalytic Applications and Comparative Performance

The unique structural features of this compound-based ligands suggest their potential utility in a variety of transition metal-catalyzed reactions. The rigid chiral backbone is expected to create a well-defined chiral pocket around the metal center, while the N,O-bidentate coordination could enforce a specific geometry on the catalyst, influencing both reactivity and enantioselectivity.

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

Hypothesized Performance: In AAA reactions, the carboxylate group of the ligand could act as an internal base or influence the nucleophilicity of the active catalyst. The rigid bicyclic framework would likely lead to high enantioselectivities by effectively differentiating the two faces of the allylic substrate.

Comparison with Alternatives:

Ligand ClassTypical Performance in AAAPotential Advantages of Azabicyclo-acetic Acid Ligands
Phosphoramidites High enantioselectivity, broad substrate scope.Potentially higher stability and easier synthesis.
Trost Ligands Excellent for specific substrate classes.The modular synthesis of the azabicyclo core could allow for fine-tuning of steric and electronic properties.
P,N-Ligands High enantioselectivity and regioselectivity.[4]The N,O-coordination might offer a different and potentially advantageous electronic environment at the metal center.
Rhodium-Catalyzed Asymmetric Hydrogenation

Hypothesized Performance: The N,O-chelation to a rhodium center could create a highly effective catalyst for the asymmetric hydrogenation of various prochiral olefins. The rigidity of the ligand backbone is a key feature for achieving high enantioselectivity in such transformations.

Comparison with Alternatives:

Ligand ClassTypical Performance in Asymmetric HydrogenationPotential Advantages of Azabicyclo-acetic Acid Ligands
BINAP High enantioselectivity for a wide range of substrates.Simpler and potentially more cost-effective synthesis.
DIPAMP Landmark ligand for industrial applications.The azabicyclo framework offers different steric bulk and chirality that could be beneficial for specific substrates.
Chiral Diene Ligands High enantioselectivity in rhodium-catalyzed reactions.[5]The additional coordinating group (carboxylate) may enhance catalyst stability and activity.

Experimental Protocol: A Representative Catalytic Application (Hypothetical)

Palladium-Catalyzed Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate

Catalytic_Cycle Pd(0)L Pd(0)L Pi-Allyl_Complex π-Allyl-Pd(II)L* Complex Pd(0)L->Pi-Allyl_Complex Oxidative Addition Allyl_Acetate Allyl Acetate Allyl_Acetate->Pi-Allyl_Complex Pi-Allyl_Complex->Pd(0)L Reductive Elimination Product Product Pi-Allyl_Complex->Product Nucleophile Nucleophile Nucleophile->Pi-Allyl_Complex Nucleophilic Attack

Caption: A generalized catalytic cycle for Palladium-catalyzed Asymmetric Allylic Alkylation.

  • In a glovebox, a mixture of [Pd(allyl)Cl]₂ (1.0 mol%) and the chiral this compound-based ligand (2.2 mol%) in anhydrous, degassed THF (1.0 mL) is stirred for 30 minutes.

  • To this solution, add 1,3-diphenylallyl acetate (1.0 eq) and dimethyl malonate (1.2 eq).

  • Add a suitable base, such as N,O-bis(trimethylsilyl)acetamide (BSA) (1.3 eq).

  • Stir the reaction mixture at room temperature for the specified time, monitoring by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Conclusion and Future Outlook

This compound-based ligands represent a promising, yet underexplored, class of chiral ligands for asymmetric catalysis. Their modular synthesis, rigid bicyclic framework, and N,O-bidentate nature offer a unique combination of features that could lead to highly efficient and selective catalysts. While this guide provides a prospective analysis based on established chemical principles, it is intended to inspire further research into the synthesis and catalytic applications of these novel ligands. Future work should focus on the systematic evaluation of these ligands in a broad range of catalytic transformations to fully elucidate their potential and establish their position within the toolkit of synthetic chemists. The development of C₂-symmetric and non-symmetrical P,N-ligands has significantly advanced the field of asymmetric catalysis, and the introduction of this new N,O-ligand class could open up new avenues for catalyst design and application.[6]

References

  • García-Mera, X., Rodríguez-Borges, J. E., Vale, M. L. C., & Alves, M. J. (n.d.). Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.
  • Hayashi, T., Ueyama, K., Tokunaga, N., & Yoshida, K. (2003). C2-Symmetric Bicyclo[2.2.2]octadienes as Chiral Ligands: Their High Performance in Rhodium-Catalyzed Asymmetric Arylation of N-Tosylarylimines. Journal of the American Chemical Society, 125(38), 11508–11509.
  • Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene via a cycloaddition/rearrangement approach. (n.d.).
  • Process for the production of 2-azabicyclo[2.2.1]hept-5-en-3-one. (1992). Canadian Intellectual Property Office.
  • Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on. (1991).
  • Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723–5726.
  • Douthwaite, R. E., & Voutchkova, A. M. (2007). Palladium, rhodium and platinum complexes of ortho-xylyl-linked bis-N-heterocyclic carbenes: Synthesis, structure and catalytic activity. Inorganica Chimica Acta, 360(3), 856-862.
  • Choi, S., & Dong, G. (2024). Rapid and Modular Access to Multifunctionalized 1,2-Azaborines via Palladium/Norbornene Cooperative Catalysis. Journal of the American Chemical Society, 146(14), 9512–9518.
  • Cieplak, M., & Jurczak, J. (2013). 2-Azanorbornane – a versatile chiral aza-Diels–Alder cycloadduct: preparation, applications in stereoselective synthesis and biological activity. Organic & Biomolecular Chemistry, 11(30), 4954.
  • Pfaltz, A. (1993). Chiral Semicorrins and Related Nitrogen Heterocycles as Ligands in Asymmetric Catalysis. Accounts of Chemical Research, 26(6), 339–345.
  • Spande, T. F., & Daly, J. W. (2012). ChemInform Abstract: 2-Azanorbornane — A Versatile Chiral aza-Diels—Alder Cycloadduct: Preparation, Applications in Stereoselective Synthesis and Biological Activity. ChemInform, 44(4).
  • Pfaltz, A., & Drury, W. J. (2004). Design of Chiral Ligands for Asymmetric Catalysis: From C2-Symmetric P,P- and N,N-Ligands to Sterically and Electronically Nonsymmetrical P,N-Ligands.
  • N ‐methylbicyclo[2.2.1]hept‐2‐ene‐2‐carboxamide. (n.d.).
  • Acetic Acid Adsorption and Reactions on Pt and Ni. (n.d.).
  • Choi, S., & Dong, G. (2024). Rapid and Modular Access to Multifunctionalized 1,2-Azaborines via Palladium/Norbornene Cooperative Catalysis. Journal of the American Chemical Society, 146(14), 9512-9518.
  • Zhang, Y., Chen, Y., & Zhang, J. (2023).
  • Dong, G. (2020). Palladium/Norbornene Cooperative Catalysis. Accounts of Chemical Research, 53(3), 747-752.
  • Carroll, M. P., & Guiry, P. J. (2014). P,N ligands in asymmetric catalysis. Chemical Society Reviews, 43(3), 819–833.
  • ChemInform Abstract: Rhodium- and Palladium-Catalyzed 1,5-Substitution Reactions of 2-En-4-yne Acetates and Carbonates with Organoboronic Acids. (n.d.).
  • Li, X. (2019). Palladium/Norbornene Cooperative Catalysis. Accounts of Chemical Research, 52(4), 747-752.
  • Singh, R., & Vince, R. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. The Chemical Record, 24(9).
  • Chen, Z., Chen, P., & Liu, G. (2019). Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes.
  • Synthesis, structure, and transformations of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-[(oxiran-2-yl) methyl]-arenesulfonamides. (n.d.).
  • Non-Traditional Coordination in the Complexes of 2-[2´-hydroxy(2´-Ntosylamino)phenyl] and 2-[2´-hydroxyazomethine)]-1-alkylbenzimidazoles. (n.d.).

Sources

A Comparative Guide to the In Vitro Evaluation of Novel (2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of a Privileged Scaffold

The 2-azabicyclo[2.2.1]heptane framework is a conformationally rigid and sterically defined scaffold that has garnered significant attention in medicinal chemistry. Its unique three-dimensional architecture makes it a "privileged" structure, capable of presenting functional groups in precise orientations to interact with biological targets. This scaffold is a cornerstone in the development of various therapeutic agents, from antiviral drugs like Abacavir to modulators of central nervous system targets.[1][2][3] The introduction of an acetic acid moiety at the 2-position, creating (2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid, provides a versatile handle for creating a library of novel derivatives with the potential for high-potency and selective interactions with a range of proteins.

This guide provides a comprehensive framework for the in vitro characterization of novel compounds derived from this promising scaffold. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and logical testing cascade. The objective is to compare the performance of newly synthesized compounds against established alternatives, generating the high-quality data necessary for lead candidate selection in drug discovery programs.

Part 1: The Strategic Testing Cascade: From Binding to Function

A successful in vitro evaluation campaign does not rely on a single assay but on a strategic cascade of experiments designed to answer specific questions at each stage. The goal is to efficiently identify compounds with the desired biological activity while simultaneously filtering out those with undesirable properties like cytotoxicity.

The initial challenge is to determine the primary biological target. The 2-azabicyclo[2.2.1]heptane core is known to interact with several key target classes, including ligand-gated ion channels and enzymes.[4][5] Therefore, an efficient strategy begins with broad screening, followed by focused, in-depth characterization of "hits."

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Affinity & Potency Determination cluster_2 Phase 3: Selectivity & Safety Profiling cluster_3 Phase 4: Lead Selection Compound Novel Compound Library Screen Broad Target Screen (e.g., Commercial Binding Panel) Compound->Screen Initial Profiling Hit Primary Hit(s) Identified (e.g., nAChR, GABA-A R) Screen->Hit Data Analysis Binding Radioligand Binding Assays Hit->Binding Quantify Affinity (Ki) Functional Functional Assays (e.g., Electrophysiology) Hit->Functional Determine Potency (EC50/IC50) & Efficacy Selectivity Counter-Screening (Related Subtypes) Functional->Selectivity Assess Off-Target Effects Cytotoxicity Cell Viability Assays (e.g., MTT, XTT) Functional->Cytotoxicity Rule out non-specific toxicity Lead Lead Candidate Selectivity->Lead Cytotoxicity->Lead

Caption: A logical workflow for the in vitro characterization of novel compounds.

Part 2: Core Methodologies and Experimental Protocols

This section details the self-validating protocols for the key assays in the testing cascade. The causality behind each step is explained to ensure scientific rigor.

Quantifying Target Affinity: Radioligand Binding Assays

Expertise & Causality: Radioligand binding assays are the gold standard for measuring the affinity of a ligand for its receptor.[6] Their robustness and sensitivity allow for the precise determination of the dissociation constant (Kd) or the inhibitory constant (Ki) of a test compound.[6][7] The principle is a competition between a labeled, high-affinity ligand (the radioligand) and the unlabeled test compound for a finite number of receptors. By measuring the displacement of the radioligand at various concentrations of the test compound, we can accurately calculate the test compound's affinity.

This protocol is adapted for determining the Ki of a test compound at the human α4β2 nicotinic acetylcholine receptor (nAChR) expressed in HEK293 cells, using [¹²⁵I]-Epibatidine as the radioligand.

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the α4β2 nAChR to ~90% confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors). Homogenization breaks the cell membranes, releasing the membrane-bound receptors.

    • Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[8] This step separates the heavier membrane fragments from soluble cytosolic components.

    • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation. This removes residual endogenous ligands or assay-interfering substances.

    • Resuspend the final pellet in an assay binding buffer and determine the protein concentration using a BCA assay.[8] Accurate protein quantification is critical for normalizing the data (e.g., Bmax in fmol/mg protein).

  • Assay Execution:

    • The assay is performed in a 96-well plate format with a final volume of 250 µL per well.[8]

    • Total Binding Wells: Add 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of [¹²⁵I]-Epibatidine (at a concentration close to its Kd).

    • Non-Specific Binding (NSB) Wells: Add 150 µL of membrane preparation, 50 µL of a high concentration of a known competitor (e.g., 10 µM nicotine), and 50 µL of [¹²⁵I]-Epibatidine. The excess unlabeled ligand saturates all specific binding sites, so any remaining radioactivity represents non-specific binding to the filter or membrane.

    • Test Compound Wells: Add 150 µL of membrane preparation, 50 µL of the test compound (at 10-12 serial dilutions), and 50 µL of [¹²⁵I]-Epibatidine.

    • Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding reaction to reach equilibrium.[8]

  • Separation and Counting:

    • The reaction is terminated by rapid vacuum filtration onto glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).[8] The PEI reduces non-specific binding of the positively charged radioligand to the negatively charged filter.

    • Quickly wash the filters four times with ice-cold wash buffer to remove unbound radioligand. The cold temperature minimizes dissociation of the bound radioligand during the wash steps.

    • Dry the filters, add a scintillation cocktail, and count the radioactivity using a scintillation counter.[8]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percent specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., Prism) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Assessing Functional Activity: Patch-Clamp Electrophysiology

Expertise & Causality: While binding assays measure affinity, they do not reveal the functional consequence of that binding. The compound could be an agonist (activates the receptor), an antagonist (blocks activation), or an allosteric modulator (enhances or diminishes the effect of the endogenous ligand).[9][10] Patch-clamp electrophysiology is the "gold-standard" for studying ion channels because it allows for the direct measurement of ion flow through single channels or across the entire cell membrane with high temporal resolution.[11][12] The whole-cell voltage-clamp configuration is particularly useful for pharmacology, as it allows the experimenter to control the membrane potential and record the agonist-induced currents in response to test compounds.[13]

This protocol describes how to assess the functional activity of a test compound on GABA-A receptors expressed in a stable cell line.

  • System Preparation:

    • Plate cells expressing the target GABA-A receptor subtype onto glass coverslips 24-48 hours before the experiment.

    • Prepare the external solution (extracellular fluid, e.g., a buffered salt solution) and internal solution (pipette solution, mimicking the intracellular ionic environment).

    • Pull recording micropipettes from borosilicate glass capillaries using a micropipette puller. The tip resistance should be 2-5 MΩ when filled with the internal solution. This resistance is a trade-off between obtaining a stable, high-resistance seal and achieving low-resistance electrical access to the cell interior.

    • Mount the coverslip onto the recording chamber of a microscope equipped with micromanipulators.

  • Obtaining a Whole-Cell Recording:

    • Using the micromanipulator, carefully approach a single, healthy cell with the glass micropipette while applying slight positive pressure. This pressure keeps the pipette tip clean.

    • Upon contact with the cell membrane, release the positive pressure to allow the glass to form a tight connection with the lipid bilayer.

    • Apply gentle suction to form a high-resistance "gigaseal" (resistance > 1 GΩ).[13] This electrically isolates the patch of membrane under the pipette.

    • Apply a brief, stronger pulse of suction to rupture the membrane patch, establishing the whole-cell configuration. This provides low-resistance electrical access to the cell's interior.[13]

  • Data Acquisition:

    • Clamp the membrane potential at a holding potential of -60 mV.

    • Establish a baseline recording in the external solution.

    • Apply a known concentration of GABA (e.g., the EC₂₀) via a perfusion system to elicit a baseline inward current (Cl⁻ efflux).

    • To test for agonist activity: Apply the test compound alone at various concentrations and measure any induced current.

    • To test for antagonist activity: Co-apply the test compound with GABA and measure the reduction in the GABA-induced current.

    • To test for positive allosteric modulator (PAM) activity: Pre-incubate with the test compound and then co-apply with GABA. A PAM will potentiate the GABA-induced current.[14]

  • Data Analysis:

    • Measure the peak amplitude of the inward currents.

    • For agonists, plot the current amplitude against the log concentration of the compound to generate a dose-response curve and calculate the EC₅₀ (concentration for 50% maximal effect) and Emax (maximal efficacy).

    • For antagonists, calculate the percent inhibition of the GABA response and determine the IC₅₀.

    • For PAMs, calculate the fold-potentiation of the GABA EC₂₀ response.

G cluster_setup Setup cluster_process Process Cell Cell on Coverslip Approach 1. Approach Cell Cell->Approach Pipette Glass Micropipette (Internal Solution) Pipette->Approach Amp Amplifier Record 4. Voltage Clamp & Record Baseline Current Amp->Record Perfusion Perfusion System (External Solution + Drugs) Apply 5. Apply GABA / Test Compound Perfusion->Apply Seal 2. Form Gigaseal Approach->Seal Gentle Suction Rupture 3. Rupture Membrane (Whole-Cell Mode) Seal->Rupture Strong Suction Rupture->Record Record->Apply Measure 6. Measure Current Response Apply->Measure

Caption: Workflow for a whole-cell patch-clamp electrophysiology experiment.

Assessing General Cellular Health: Cell Viability Assays

Expertise & Causality: It is critical to ensure that the observed activity in a functional assay is due to a specific interaction with the target and not a result of general cytotoxicity. Cell viability assays, such as the MTT or XTT assay, are colorimetric methods that measure the metabolic activity of a cell population.[15][16] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (e.g., yellow MTT) to a colored formazan product (purple).[16] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells. A significant decrease in signal in the presence of a test compound indicates cytotoxicity.

  • Cell Plating:

    • Seed a suitable cell line (e.g., the same host cells used for the functional assays) into a 96-well flat-bottom plate at an optimized density (e.g., 10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[17]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium. The final solvent concentration (e.g., DMSO) should be constant and non-toxic (typically <0.5%).[17]

    • Remove the old medium and add 100 µL of the medium containing the test compounds.

    • Include appropriate controls: Vehicle Control (cells treated with solvent only) and a Positive Control for cytotoxicity (e.g., doxorubicin).

    • Incubate for a period relevant to the functional assays (e.g., 24-48 hours).

  • MTT Incubation and Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15][18]

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to insoluble purple formazan crystals.[17]

    • Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidified SDS solution) to each well.[16] This step dissolves the formazan crystals.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]

  • Data Acquisition and Analysis:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[17]

    • Subtract the background absorbance from a media-only blank.

    • Calculate the percentage of cell viability relative to the vehicle control: % Viability = (Absorbance_Test / Absorbance_Vehicle) * 100 .

    • Plot % Viability against the log concentration of the compound to determine the CC₅₀ (the concentration that reduces cell viability by 50%).

Part 3: Comparative Data Analysis

The ultimate goal is to compare novel compounds to a known standard or among themselves to identify superior candidates. Data should be consolidated into clear, comparative tables. A desirable lead candidate will exhibit high affinity (low Ki), high functional potency (low EC₅₀/IC₅₀), and low cytotoxicity (high CC₅₀). The ratio of cytotoxicity to potency (CC₅₀/EC₅₀) is known as the Selectivity Index (SI) , a critical parameter for prioritizing compounds.

Table 1: Comparative In Vitro Profile of Novel nAChR Modulators

CompoundBinding Affinity (Ki, nM)Functional Potency (EC₅₀, nM)Max Efficacy (% of ACh)Cytotoxicity (CC₅₀, µM)Selectivity Index (SI)
Reference (e.g., Nicotine) 5.2150100%> 50> 333
Compound A 1.885110%> 50> 588
Compound B 25.6120095%4537.5
Compound C 3.19825% (Partial Agonist)> 50> 510
Compound D 0.9No agonist activity (Antagonist IC₅₀ = 55 nM)N/A> 50> 909

Interpretation:

  • Compound A appears to be a superior full agonist compared to the reference, with higher affinity and potency and a better selectivity index.

  • Compound B is significantly less potent and shows some cytotoxicity, making it a poor candidate.

  • Compound C is a potent partial agonist, which could be therapeutically desirable to avoid over-stimulation of the receptor.

  • Compound D is a potent antagonist, demonstrating that small structural changes on the scaffold can dramatically alter the functional outcome.

References

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
  • Wikipedia. Patch clamp. [Online] Available at: [Link]

  • Molecular Devices. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. [Online] Available at: [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Online] Available at: [Link]

  • Creative Bioarray. Manual Patch-clamp Technique. [Online] Available at: [Link]

  • The Scientist. Patch Clamp: Unlocking the Secrets of Ion Channels in Electrophysiology. [Online] Available at: [Link]

  • JoVE. Voltage clamp and patch clamp electrophysiology methods for studying ion channels. [Online] Available at: [Link]

  • Cai, W., & Chen, X. (2012). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Springer Protocols.
  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Online] Available at: [Link]

  • Thibault, G., & Schiffrin, E. L. (2001). Radioligand Binding Assay. Springer Protocols.
  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Cell Physiology.
  • Sigma-Aldrich. Protocol Guide: XTT Assay for Cell Viability and Proliferation. [Online] Available at: [Link]

  • Simmen, U., et al. (2018). Structure-Dependent Activity of Natural GABA(A)
  • Johansson, T., et al. (2013).
  • MDPI. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Molecules.
  • Govind, A. P., et al. (2019). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. eNeuro.
  • Enna, S. J., & Bylund, D. B. (2009). Characterization of GABA Receptors. Current Protocols in Pharmacology.
  • Wang, M., et al. (2018). Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye. Journal of Pharmacology and Experimental Therapeutics.
  • Liu, J., et al. (2006). A High-Throughput Functional Assay for Characterization of γ -Aminobutyric Acid A Channel Modulators Using Cryopreserved Transiently Transfected Cells. ASSAY and Drug Development Technologies.
  • ResearchGate. (2010). 2 Synthesis 2-azabicyclo[2.2.1]hept-5-ene via a cycloaddition/rearrangement approach. [Online] Available at: [Link]

  • Papke, R. L., & Horenstein, N. A. (2020).
  • Harris, D. N., et al. (1980). Synthesis and biological evaluation of 2.3-diazabicyclo[2.2.1]heptane derivatives as prostaglandin endoperoxide analogs. Journal of Pharmaceutical Sciences.
  • Hurst, R. S., et al. (2005).
  • Gotti, C., & D'Oria, V. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators.
  • Jung, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. Journal of the American Chemical Society.
  • Repository of the Academy's Library. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. [Online] Available at: [Link]

  • Changeux, J. P. (2018). The nicotinic acetylcholine receptor: a typical 'allosteric machine'. Philosophical Transactions of the Royal Society B: Biological Sciences.
  • European Patent Office. (2010). AZABICYCLO[2.2.1]HEPTANE COMPOUNDS AS ALPHA-7 NICOTINIC ACETYLCHOLINE RECEPTOR LIGANDS. [Online] Available at: [Link]

  • Semantic Scholar. (2006). Synthesis of (±)-1-Phenyl-2-azabicyclo[2.2.1]heptane Derivatives - Novel NK1 Receptor Ligands. [Online] Available at: [Link]

  • PubMed. (2024). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. [Online] Available at: [Link]

  • National Center for Biotechnology Information. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. [Online] Available at: [Link]

  • CORE. (2008). Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives. [Online] Available at: [Link]

  • Lotusfeet Pharma. rac 2-Azabicyclo[2.2.1]hept-5-en-3-one 49805-30-3. [Online] Available at: [Link]

  • The LAIR at East Texas A&M. (2020). Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions. [Online] Available at: [Link]

  • Google Patents. (1987). Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on.

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: (2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Immediate Action Required: Treat (2-Azabicyclo[2.2.1]hept-5-en-2-yl)acetic acid (CAS: 825-71-8) as a High-Potency Sensitizer .

While specific toxicological data for this exact CAS is limited in public repositories, its structural analog and synthetic precursor, 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) , is a known Skin Sensitizer (Category 1, H317) and Acute Toxin (Oral, Category 4, H302) .

In drug development, the "Precautionary Principle" dictates that we apply the hazard profile of the most toxic pharmacophore present. The strained bicyclic azanorbornene ring system is chemically reactive and capable of haptenization (binding to proteins to trigger immune response). Therefore, this compound must be handled under Occupational Exposure Band (OEB) 3 protocols until definitive data proves otherwise.

Chemical Hazard Profile & Risk Logic

physicochemical Identity
  • Chemical Name: this compound[1]

  • CAS Number: 825-71-8[1][2]

  • Molecular Formula: C9H12O2[1][2]

  • Structure Analysis: Bicyclic amine with a carboxylic acid side chain. Likely exists as a zwitterionic solid.

Hazard Classification (Derived from Structural Activity Relationship - SAR)
Hazard ClassGHS CodeRisk DescriptionMechanism of Action
Skin Sensitization H317 May cause allergic skin reaction.[3][4]The strained alkene/amine system can react with nucleophilic residues on skin proteins, creating immunogenic complexes.
Acute Toxicity H302 Harmful if swallowed.[1][3][4]Analog data suggests moderate oral toxicity.[4]
Irritation H315/H319 Causes skin/eye irritation.The free carboxylic acid and amine functionalities are local irritants to mucous membranes.
Target Organ H335 Respiratory irritation.[3]Inhalation of dusts triggers upper respiratory tract inflammation.

PPE Technical Specifications (The Matrix)

This matrix is designed to prevent surface contamination and inhalation exposure .[4][5] Standard lab coats are insufficient for OEB 3 solids.

Personal Protective Equipment Matrix
Protection ZoneRecommended EquipmentTechnical Justification & Standard
Dermal (Hands) Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, >5 mil)Permeation Logic: The bicyclic organic framework can permeate thin latex. Nitrile offers superior resistance to organic acids and amines. Double gloving provides a visual breach indicator and allows outer glove removal without exposing skin.
Respiratory P100 / N95 (Minimum) Scenario dependentSolid Handling: Use N95/P100 for weighing < 1g. Large Scale (>10g): Powered Air Purifying Respirator (PAPR) or full-face respirator required if outside a containment device.
Ocular Chemical Goggles (Indirect Venting)Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles provide a seal against dust entry.
Body Tyvek® Lab Coat (Disposable) with elastic cuffsCotton coats retain dust and can become a secondary source of exposure (fomite) in common areas. Disposable Tyvek prevents migration.

Operational Protocols: Step-by-Step Handling

Phase 1: Engineering Controls & Setup
  • Primary Barrier: All open handling must occur inside a Chemical Fume Hood or Powder Containment Enclosure .

  • Airflow Check: Verify face velocity is 80–100 fpm (0.4–0.5 m/s) before starting.

  • Static Control: Dry amino acid powders are prone to static charge. Use an anti-static gun or ionizer bar inside the hood to prevent powder scattering during transfer.

Phase 2: Weighing & Transfer (Critical Risk Point)
  • Don PPE: Put on inner gloves, Tyvek coat, goggles, and outer gloves (taped to sleeves if handling >10g).

  • Tare: Place the receiving vessel inside the hood. Tare the balance before opening the chemical container.

  • Transfer: Open the source container only inside the hood. Use a disposable antistatic spatula.

    • Technique: Do not dump. Tap the spatula gently to dispense.

  • Decontamination (Immediate): Wipe the exterior of the receiving vessel and the source container with a Kimwipe dampened in Ethanol (or compatible solvent) before removing them from the hood.

  • Waste: Place the used Kimwipe and spatula immediately into a solid hazardous waste bag inside the hood.

Phase 3: Solubilization
  • Once dissolved, the inhalation risk drops significantly, but the permeation risk increases .

  • If using DMSO or DMF as solvents, be aware that these solvents can "carry" the toxicant through glove material. Change outer gloves immediately upon splash.

Visual Decision Logic: PPE Selection

The following diagram illustrates the decision-making process for selecting PPE based on the state of matter and quantity handled.

PPE_Selection_Logic Start Start: Risk Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Qty_Solid Quantity? Solid->Qty_Solid Level_3 Level 3 PPE (Permeation): Fume Hood Laminate/Barrier Gloves Splash Goggles Liquid->Level_3 Solvent Carrier Risk Small_Scale < 1 gram Qty_Solid->Small_Scale Large_Scale > 1 gram Qty_Solid->Large_Scale Level_1 Level 1 PPE: Fume Hood + N95 Nitrile Gloves Safety Glasses Small_Scale->Level_1 Low Dust Potential Level_2 Level 2 PPE (High Risk): Fume Hood + P100/PAPR Double Nitrile Gloves Chemical Goggles Disposable Tyvek Large_Scale->Level_2 High Dust Potential

Figure 1: Risk-Based PPE Selection Logic. Note that "Solid" handling triggers stricter respiratory protocols due to the sensitization risk of dust.

Emergency Response & Disposal

Exposure Response[4]
  • Skin Contact: Immediately wash with copious soap and water for 15 minutes.[5] Do not use organic solvents (ethanol/acetone) on skin, as this may increase absorption of the bicyclic compound.

  • Eye Contact: Flush for 15 minutes using an eyewash station. Hold eyelids open.

  • Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention.

Disposal (RCRA Compliance)
  • Classification: Treat as Hazardous Waste . Do not dispose of down the drain.

  • Segregation:

    • Solid Waste: Double-bag in polyethylene bags. Label as "Toxic Solid - Sensitizer".

    • Liquid Waste: Segregate into "Organic Waste - Toxic".

  • Deactivation: For spill cleanup, wipe surfaces with a dilute surfactant solution (soap/water) followed by an alcohol wipe to collect residues.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 21584946, 2-(2-Bicyclo[2.2.1]hept-5-enyl)acetic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • Naumann, B. D., et al. (1996). Performance-based exposure control limits for pharmaceutical active ingredients. American Industrial Hygiene Association Journal.[6] (Basis for OEB Banding Logic).[6][7][8][9]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。